1-(3-Methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAACMFZWHCPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310736 | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-72-1 | |
| Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 231482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Aryl-2-Pyrrolidones: Synthesis, Properties, and Applications in Drug Discovery, Featuring 1-(3-Methylphenyl)pyrrolidin-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-aryl-2-pyrrolidones, a significant class of heterocyclic compounds. While a specific CAS number for 1-(3-Methylphenyl)pyrrolidin-2-one is not prominently cited in established chemical databases, this document will use its structure as a representative example to explore the synthesis, physicochemical properties, and vast applications of this important chemical family. The principles and methodologies discussed herein are broadly applicable to a wide range of N-aryl-2-pyrrolidone derivatives.
Introduction: The Significance of the N-Aryl-2-Pyrrolidone Scaffold
The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance. The introduction of an aryl substituent on the nitrogen atom (N-arylation) significantly modulates the molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.[2] N-aryl-2-pyrrolidones are key intermediates and core structures in a variety of biologically active molecules, exhibiting a wide spectrum of activities such as antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]
Synthesis of N-Aryl-2-Pyrrolidones: A Methodological Overview
The synthesis of N-aryl-2-pyrrolidones can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Condensation of γ-Butyrolactone with Anilines
A direct and traditional method involves the high-temperature condensation of γ-butyrolactone with a primary arylamine, such as m-toluidine for the synthesis of our representative 1-(3-methylphenyl)pyrrolidin-2-one. This reaction proceeds through the formation of a γ-hydroxybutylamide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water.
Causality Behind Experimental Choices: High temperatures (typically 200-300 °C) are necessary to drive the dehydration and cyclization of the intermediate. While straightforward, this method's harsh conditions can limit its applicability to substrates with sensitive functional groups.
Transition Metal-Catalyzed N-Arylation
Modern synthetic organic chemistry offers milder and more versatile methods for C-N bond formation, which are readily applicable to the synthesis of N-aryl-2-pyrrolidones.
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the N-arylation of lactams, including pyrrolidin-2-one. This reaction typically involves the coupling of an aryl halide or triflate with the lactam in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
Self-Validating System: The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the desired product.
The copper-catalyzed Ullmann condensation is another classical yet effective method for N-arylation.[3] This reaction involves the coupling of an aryl halide with a nucleophile, in this case, the nitrogen of pyrrolidin-2-one, in the presence of a copper catalyst and a base, often at elevated temperatures.[4][5]
Reductive Amination of Dicarbonyl Compounds
A convergent approach involves the reductive amination of a 1,4-dicarbonyl compound with an arylamine. This method first forms an enamine or imine intermediate, which is then reduced in situ to the corresponding N-aryl pyrrolidine. Subsequent oxidation can yield the desired N-aryl-2-pyrrolidone. A more direct route involves the reductive amination of levulinic acid or its esters with anilines.[6]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions.[7][8] The synthesis of N-aryl-2-pyrrolidones can be significantly expedited using microwave-assisted heating for the classical condensation or transition metal-catalyzed reactions, often leading to higher yields and shorter reaction times.[7][9]
Experimental Protocol: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one via Buchwald-Hartwig Amination
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3-methylphenyl)pyrrolidin-2-one as a representative example of the Buchwald-Hartwig amination.
Materials:
-
Pyrrolidin-2-one
-
3-Bromotoluene (or 3-iodotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: Add pyrrolidin-2-one (1.2 equivalents) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add 3-bromotoluene (1.0 equivalent) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(3-methylphenyl)pyrrolidin-2-one.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.
Physicochemical and Spectroscopic Properties
N-aryl-2-pyrrolidones are typically colorless to pale yellow liquids or low-melting solids. They are generally soluble in common organic solvents. The introduction of the aryl group increases the lipophilicity compared to the parent pyrrolidin-2-one.
Table 1: Predicted Physicochemical Properties of 1-(3-Methylphenyl)pyrrolidin-2-one
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| LogP | ~2.1 |
| Boiling Point | > 300 °C (estimated) |
| pKa (conjugate acid) | ~ -0.5 (estimated) |
Spectroscopic Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum of a typical N-aryl-2-pyrrolidone will show characteristic signals for the aromatic protons of the aryl group and the aliphatic protons of the pyrrolidinone ring. For 1-(3-methylphenyl)pyrrolidin-2-one, one would expect multiplets for the aromatic protons, a singlet for the methyl group protons, and multiplets for the three methylene groups of the pyrrolidinone ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons (including the methyl-substituted carbon and the carbon attached to the nitrogen), the carbonyl carbon of the lactam, and the three methylene carbons of the pyrrolidinone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic portions and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the cleavage of the pyrrolidinone ring and the loss of small neutral molecules.
Applications in Drug Discovery and Development
The N-aryl-2-pyrrolidone scaffold is a cornerstone in the design of novel therapeutic agents. The versatility of this structural motif allows for the fine-tuning of pharmacological activity across a range of biological targets.[10]
Key Therapeutic Areas:
-
Anticancer Agents: Certain N-aryl-2-pyrrolidone derivatives have shown potent anticancer activity by targeting various cellular pathways, including histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) enzymes.[10]
-
Central Nervous System (CNS) Disorders: The pyrrolidin-2-one core is present in nootropic drugs like piracetam. N-aryl substitution can modulate blood-brain barrier permeability and target engagement for conditions like Alzheimer's disease and epilepsy.[2]
-
Antimicrobial Agents: Functionalized N-aryl-2-pyrrolidones have been investigated for their antibacterial and antifungal properties.[1]
-
Anti-inflammatory and Analgesic Effects: The scaffold has been utilized in the development of compounds with anti-inflammatory and analgesic activities.[2]
Mechanism of Action - A Conceptual Pathway:
The diverse biological activities of N-aryl-2-pyrrolidones stem from their ability to interact with various biological targets, often through a combination of hydrophobic and hydrogen-bonding interactions. The aryl group can engage in π-π stacking and hydrophobic interactions within a receptor's binding pocket, while the lactam carbonyl can act as a hydrogen bond acceptor.
Caption: Conceptual pathway of N-aryl-2-pyrrolidone drug action.
Conclusion
The N-aryl-2-pyrrolidone scaffold remains a highly attractive and versatile platform in contemporary drug discovery. While the specific compound 1-(3-methylphenyl)pyrrolidin-2-one is not extensively documented, the general synthetic methodologies, characteristic properties, and broad pharmacological potential of this class of molecules are well-established. This guide provides a foundational understanding for researchers and scientists working on the design and development of novel therapeutics based on this important heterocyclic core. The continued exploration of this chemical space is anticipated to yield new and improved drug candidates for a multitude of diseases.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Available from: [Link]
-
Ghinet, A., et al. (2013). Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. ResearchGate. Available from: [Link]
-
Ghareb, N., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. Available from: [Link]
-
Mubashra, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available from: [Link]
-
Herein,infrared spectra of pyrrolidine monomer in neutral and cationic states were obtained by vac-uum ultraviolet ionization, infrared photodissociation and time of flight mass spectrometry. ResearchGate. (2007). Available from: [Link]
-
Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. Available from: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. Available from: [Link]
-
Bose, A. K., et al. (2002). Microwave Assisted Organic Synthesis. Wiley Online Library. Available from: [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central. Available from: [Link]
-
Cascade Reactions Assisted by Microwave Irradiation: Ultrafast Construction of 2-Quinolinone-Fused γ-Lactones from N-(o-Ethynylaryl)acrylamides and Formamide. (2014). ACS Publications. Available from: [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. Available from: [Link]
-
Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2014). PubMed Central. Available from: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PubMed Central. Available from: [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2005). MDPI. Available from: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. ResearchGate. Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available from: [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. (2020). Al-Nahrain Journal of Science. Available from: [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (2021). Royal Society of Chemistry. Available from: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). OpenReview. Available from: [Link]
-
Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility. (2024). PubMed. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2019). MDPI. Available from: [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Hindawi. Available from: [Link]
-
Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Cheméo. Available from: [Link]
-
Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. (2024). ResearchGate. Available from: [Link]
-
Amphiphilic poly-n-vinyl-2-pyrrolidone: Synthesis, properties, nanoparticles. ResearchGate. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available from: [Link]
-
N-vinyl-2-pyrrolidone. PubChem. Available from: [Link]
-
Ullmann coupling-An overview. OperaChem. Available from: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Methylphenyl)pyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties make it a privileged motif in the design of novel therapeutics. This guide focuses on a specific derivative, 1-(3-Methylphenyl)pyrrolidin-2-one, providing a comprehensive overview of its synthesis, spectroscopic characterization, and potential applications in drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon these methodologies.
Introduction to 1-(3-Methylphenyl)pyrrolidin-2-one
1-(3-Methylphenyl)pyrrolidin-2-one, also known as 1-(m-tolyl)pyrrolidin-2-one, is an N-aryl derivative of 2-pyrrolidinone. The introduction of the m-tolyl group onto the nitrogen atom of the pyrrolidinone ring significantly influences its physicochemical properties, such as lipophilicity and aromatic interactions, which in turn can modulate its biological activity. The γ-lactam moiety is a key structural feature present in a wide array of natural and synthetic compounds exhibiting diverse pharmacological activities.[4]
IUPAC Name and Structural Representation
The correct IUPAC name for the compound is 1-(3-methylphenyl)pyrrolidin-2-one .
Below is the 2D chemical structure and a diagram illustrating its key features.
Caption: Chemical structure of 1-(3-Methylphenyl)pyrrolidin-2-one.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, permeability, and metabolic stability. The calculated properties for 1-(3-Methylphenyl)pyrrolidin-2-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| XLogP3 | 1.8 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 1 | - |
Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
The synthesis of N-aryl lactams such as 1-(3-Methylphenyl)pyrrolidin-2-one can be achieved through several modern catalytic cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer significant advantages over classical approaches, including milder reaction conditions and broader substrate scope.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][5] This reaction is highly versatile and has become a staple in medicinal chemistry for the synthesis of N-aryl compounds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for 1-(3-Methylphenyl)pyrrolidin-2-one synthesis.
Experimental Protocol:
A detailed, self-validating protocol for the synthesis via Buchwald-Hartwig amination is provided below. The causality behind each step is explained to provide a deeper understanding of the process.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equivalents). The use of a Schlenk flask and an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and reduced reaction efficiency.
-
Reagent Addition: Add 2-pyrrolidinone (1.0 equivalent) and 3-bromotoluene (1.0-1.2 equivalents) to the flask, followed by a dry, degassed solvent such as toluene or dioxane. The choice of solvent is crucial; it must be anhydrous and capable of dissolving the reagents while being stable at the reaction temperature.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove the base and other inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 1-(3-Methylphenyl)pyrrolidin-2-one.
Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds.[6] While traditionally requiring harsh conditions, modern modifications with various ligands have made it a viable alternative to palladium-catalyzed methods.[7][8][9]
Reaction Scheme:
Caption: Ullmann condensation for 1-(3-Methylphenyl)pyrrolidin-2-one synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine 2-pyrrolidinone (1.0 equivalent), 3-iodotoluene (1.0-1.2 equivalents), a copper(I) salt such as CuI (5-10 mol%), a ligand like 1,10-phenanthroline (10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heating: Heat the sealed tube to a temperature typically ranging from 120-160 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the work-up and purification procedure is similar to that described for the Buchwald-Hartwig amination.
Spectroscopic Characterization
Unequivocal characterization of the synthesized 1-(3-Methylphenyl)pyrrolidin-2-one is essential for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of 1-(3-Methylphenyl)pyrrolidin-2-one.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the methyl group protons, and the methylene protons of the pyrrolidinone ring. The aromatic region will likely display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The methyl group will appear as a singlet. The three sets of methylene protons on the pyrrolidinone ring will each give rise to a triplet or multiplet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 175 ppm), the aromatic carbons, the methyl carbon, and the three methylene carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(3-Methylphenyl)pyrrolidin-2-one, the most prominent absorption band will be that of the amide carbonyl (C=O) stretch, which is expected to appear in the region of 1680-1700 cm⁻¹.[10] Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(3-Methylphenyl)pyrrolidin-2-one, the molecular ion peak (M⁺) should be observed at m/z 175. The fragmentation pattern can provide further structural confirmation.
Potential Applications in Drug Development
The pyrrolidinone ring is a key structural element in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[4] Derivatives of N-aryl pyrrolidinones have been investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[11]
While specific pharmacological data for 1-(3-Methylphenyl)pyrrolidin-2-one is not extensively reported, its structural similarity to other bioactive N-aryl pyrrolidinones suggests its potential as a scaffold for the development of new therapeutic agents. The m-tolyl group can engage in hydrophobic and aromatic interactions within a biological target, and its metabolic profile may offer advantages over other substitution patterns. Further investigation into the biological activities of this compound is warranted.
Conclusion
This technical guide has provided a detailed overview of 1-(3-Methylphenyl)pyrrolidin-2-one, with a focus on its synthesis and characterization. The Buchwald-Hartwig amination and Ullmann condensation are presented as robust and reliable methods for its preparation. The guide also outlines the key spectroscopic techniques for its structural confirmation. While the full therapeutic potential of 1-(3-Methylphenyl)pyrrolidin-2-one is yet to be fully explored, its structural features make it an attractive candidate for further investigation in the field of drug discovery.
References
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
IR spectrum of 1-amino pyrrolidine-2-one. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. (2021). Google Patents.
-
Wu, Y., et al. (2010). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (2003). PubMed. Retrieved January 23, 2026, from [Link]
-
The Mechanism of the Modified Ullmann Reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Roth, B. L., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2006). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Retrieved January 23, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 23, 2026, from [Link]
- Wu, Q., & Wang, L. (2008). Immobilization of Copper(II) in Organic-Inorganic Hybrid Materials: A Highly Efficient and Reusable Catalyst for the Classic Ullmann Reaction. Synthesis, 2008(13), 2007-2012.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2022). Organic Letters. Retrieved January 23, 2026, from [Link]
-
FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]
-
Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyrolysis-Gas Chromatography/Mass Spectrometry. (n.d.). Marshall University. Retrieved January 23, 2026, from [Link]
Sources
- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]
- 11. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Methylphenyl)pyrrolidin-2-one: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest within the broader class of N-aryl pyrrolidinones. This document will delve into the structural characteristics, synthesis methodologies, and analytical characterization of this compound, offering valuable insights for its potential applications in medicinal chemistry and drug discovery.
Introduction to the Pyrrolidinone Scaffold
The pyrrolidinone ring is a five-membered lactam that serves as a foundational structural motif in a vast array of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug design. The pyrrolidinone core can engage in various non-covalent interactions, including hydrogen bonding, and its conformational flexibility allows for optimal binding to diverse biological targets.[2]
Derivatives of pyrrolidinone have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[1] The N-aryl substitution on the pyrrolidinone ring, as seen in 1-(3-Methylphenyl)pyrrolidin-2-one, introduces a lipophilic aromatic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key area of exploration in the development of novel therapeutics.[3]
Molecular Structure and Physicochemical Properties
1-(3-Methylphenyl)pyrrolidin-2-one, also known as N-(m-tolyl)pyrrolidin-2-one, possesses a central pyrrolidin-2-one ring system where the nitrogen atom is directly attached to a 3-methylphenyl (m-tolyl) group.
Molecular Structure:
Figure 2: Buchwald-Hartwig Amination for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.
Step-by-Step Protocol (General):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyrrolidin-2-one, 3-bromotoluene (or 3-iodotoluene), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and purity. The bulky, electron-rich phosphine ligands developed by Buchwald and others are key to the high efficiency of this transformation.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable and widely used method, particularly for large-scale syntheses.
Reaction Scheme:
Figure 3: Ullmann Condensation for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.
Step-by-Step Protocol (General):
-
Reaction Setup: In a reaction vessel, combine pyrrolidin-2-one, 3-iodotoluene, a copper(I) salt (e.g., copper(I) iodide), a ligand (often a diamine like N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the mixture to a high temperature (typically 120-160 °C) and stir for several hours until the starting materials are consumed.
-
Work-up and Purification: After cooling, the reaction mixture is usually diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-(3-Methylphenyl)pyrrolidin-2-one would be confirmed through a combination of spectroscopic techniques. Based on the analysis of similar N-aryl lactams, the following spectral data can be anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₄) | 7.0 - 7.5 | Multiplets | 4H |
| Pyrrolidinone CH₂ (α to N) | 3.6 - 3.9 | Triplet | 2H |
| Pyrrolidinone CH₂ (α to C=O) | 2.4 - 2.7 | Triplet | 2H |
| Pyrrolidinone CH₂ (β to N and C=O) | 2.0 - 2.3 | Quintet | 2H |
| Methyl protons (CH₃) | 2.3 - 2.5 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 174 - 178 |
| Aromatic carbons (C₆H₄) | 115 - 140 |
| Pyrrolidinone CH₂ (α to N) | 45 - 50 |
| Pyrrolidinone CH₂ (α to C=O) | 30 - 35 |
| Pyrrolidinone CH₂ (β to N and C=O) | 17 - 22 |
| Methyl carbon (CH₃) | 20 - 23 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (amide I band) | 1680 - 1700 | Strong |
| C-N stretch | 1250 - 1350 | Medium-Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 175 |
| [M - CH₃]⁺ | 160 |
| [M - C₂H₄]⁺ (from pyrrolidinone ring) | 147 |
| [C₇H₇]⁺ (tolyl fragment) | 91 |
Potential Applications in Drug Discovery
The N-aryl pyrrolidinone scaffold is a versatile platform for the design of novel therapeutic agents. While specific biological activities for 1-(3-Methylphenyl)pyrrolidin-2-one have not been extensively reported in the searched literature, related compounds have shown a wide range of pharmacological effects.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the m-tolyl group may facilitate blood-brain barrier penetration, making this class of compounds interesting for CNS targets.
-
Anticancer Agents: Numerous pyrrolidinone derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. [4]* Antimicrobial Agents: The pyrrolidinone nucleus is present in several compounds with antibacterial and antifungal properties. [1]* Enzyme Inhibitors: The lactam functionality can act as a hydrogen bond acceptor, making these compounds potential inhibitors for a variety of enzymes.
The specific substitution pattern of the 3-methylphenyl group can be systematically modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles for a desired biological target.
Conclusion
1-(3-Methylphenyl)pyrrolidin-2-one represents a valuable chemical entity within the pharmacologically significant class of N-aryl pyrrolidinones. Its synthesis can be reliably achieved through modern cross-coupling methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation. While detailed experimental data for this specific molecule is limited, its structural and spectroscopic properties can be reasonably predicted based on analogous compounds. The inherent versatility of the N-aryl pyrrolidinone scaffold suggests that 1-(3-Methylphenyl)pyrrolidin-2-one and its derivatives are promising candidates for further investigation in various drug discovery programs. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.
References
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Available at: [Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2026). ACS Publications. Available at: [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026). ACS Publications. Available at: [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]
-
3-(P-tolyl)pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]
- Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. (2006). Google Patents.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]
-
Biologically active N-arylated pyrrolidine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (n.d.). PubMed. Available at: [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (n.d.). PubMed. Available at: [Link]
-
The first synthesis of a borylated α-methylene-γ-butyrolactone. (n.d.). PubMed. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. Available at: [Link]
-
how to separate gamma-butyrolactone from N-methyl-2-pyrrolidone. (2015). Stack Exchange. Available at: [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.
-
1-(3-aminopropyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
-
N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP. (2025). Yurui (shanghai) chemical Co.,Ltd. Available at: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Available at: [Link]
-
1-Propyl-pyrrolidin-2-one. (n.d.). PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-(3-Methylphenyl)pyrrolidin-2-one, a key structural motif in medicinal chemistry and materials science. The guide focuses on two primary and robust methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A detailed exploration of the reaction mechanisms, experimental protocols, and characterization of the final product is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.
Introduction
1-(3-Methylphenyl)pyrrolidin-2-one, also known as 1-(m-tolyl)pyrrolidin-2-one, is a five-membered lactam ring bearing a tolyl substituent at the nitrogen atom. This structural feature is present in a variety of biologically active molecules and functional materials. The development of efficient and scalable synthetic routes to this class of compounds is of significant interest to the pharmaceutical and chemical industries. This guide will delve into the practical aspects of synthesizing this target molecule, with a focus on providing a thorough understanding of the underlying chemical principles and experimental considerations.
Strategic Approaches to Synthesis
The formation of the C-N bond between the aryl group and the pyrrolidinone nitrogen is the key transformation in the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one. Two of the most powerful and widely employed methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Precursor: A variety of palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. The choice often depends on air and moisture stability, cost, and reactivity.
-
Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a commonly used base in these reactions.
-
Solvent: Aprotic, non-polar solvents like toluene or xylene are typically used to ensure the solubility of the reactants and to facilitate the high temperatures often required.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses.
The traditional Ullmann reaction involves the coupling of an aryl halide with a nucleophile in the presence of stoichiometric amounts of copper powder at high temperatures. Modern variations often employ catalytic amounts of a copper(I) salt, such as CuI, and a ligand to facilitate the reaction under milder conditions. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one via a microwave-assisted Buchwald-Hartwig amination. This method offers the advantage of significantly reduced reaction times compared to conventional heating.
Microwave-Assisted Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the synthesis of related compounds and provides a robust starting point for optimization.[1]
Reaction Scheme:
Sources
An Investigator's Guide to Elucidating the Mechanism of Action of 1-(3-Methylphenyl)pyrrolidin-2-one: A Technical Whitepaper
Abstract
1-(3-Methylphenyl)pyrrolidin-2-one is a novel compound with a chemical structure suggestive of potential psychoactive properties. While direct pharmacological data for this specific molecule is not yet available in peer-reviewed literature, its core pyrrolidinone scaffold is a well-established pharmacophore present in a diverse range of biologically active agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 1-(3-Methylphenyl)pyrrolidin-2-one. We will delve into hypothesized targets based on structural analogs, propose a multi-tiered experimental plan to test these hypotheses, and provide detailed protocols for key in vitro and in vivo assays. This document serves as a roadmap for elucidating the pharmacological profile of this compound, a critical step in assessing its therapeutic potential or risk profile.
Introduction: The Pyrrolidinone Scaffold and a Compound of Interest
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects[1][2]. The versatility of this five-membered lactam allows for diverse substitutions that can fine-tune its pharmacological properties and target specificity[3][4]. The subject of this guide, 1-(3-Methylphenyl)pyrrolidin-2-one, is an intriguing new chemical entity. Its structure, featuring a substituted phenyl ring attached to the nitrogen of the pyrrolidinone core, bears resemblance to classes of compounds known to interact with central nervous system (CNS) targets.
Given the structural similarities to certain psychoactive substances, particularly cathinone derivatives like pyrovalerone, a primary hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one may function as a monoamine reuptake inhibitor[5][6]. However, the broader family of pyrrolidinone-containing drugs also demonstrates activity at other targets, such as voltage-gated ion channels and glutamate receptors[3][7]. Therefore, a systematic and unbiased investigation is paramount.
This guide will outline a logical, multi-stage research program designed to:
-
Hypothesize and prioritize potential biological targets.
-
Provide detailed experimental protocols for in vitro screening and validation.
-
Suggest in vivo studies to correlate molecular activity with physiological effects.
-
Offer a framework for interpreting the resulting data to build a comprehensive mechanistic profile.
Hypothesized Mechanisms of Action
Based on the chemical structure of 1-(3-Methylphenyl)pyrrolidin-2-one, we can postulate several plausible mechanisms of action.
Monoamine Transporter Inhibition
The most compelling initial hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) or a triple reuptake inhibitor (targeting norepinephrine, dopamine, and serotonin transporters). This is based on its structural analogy to pyrovalerone and its derivatives, which are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[5][6]. Compounds like methylenedioxypyrovalerone (MDPV) are also well-characterized NDRIs[8].
-
Causality: The phenethylamine-like backbone embedded within the structure could facilitate binding to the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft and leading to stimulant effects.
Modulation of Voltage-Gated Ion Channels
Several pyrrolidinone derivatives have demonstrated anticonvulsant properties by modulating the activity of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs)[3].
-
Causality: The compound could act as a channel blocker or modulator, altering neuronal excitability. This could lead to either depressant or, paradoxically, excitatory effects depending on the specific channels and neuronal circuits affected.
Glutamatergic System Interaction
Certain naturally occurring pyrrolidine derivatives, such as kainic acid, are potent agonists at glutamate receptors, leading to neuroexcitatory effects[7].
-
Causality: The molecule could potentially bind to and activate or modulate subtypes of glutamate receptors, such as the AMPA or kainate receptors, thereby influencing excitatory neurotransmission.
Experimental Workflow for Mechanism of Action Elucidation
A tiered approach, starting with broad screening and progressing to more specific and complex assays, is recommended.
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Tier 1: Broad Target Screening
The initial step is to perform competitive radioligand binding assays against a panel of CNS targets.
Protocol 1: Monoamine Transporter Binding Assay
-
Preparation of Membranes: Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for NET), and frontal cortex (for SERT).
-
Radioligands: Use [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Assay Conditions: Incubate the membranes with the radioligand and varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one (e.g., 1 nM to 100 µM) in appropriate assay buffers.
-
Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
Tier 2: Functional Validation
Positive hits from the binding assays must be confirmed with functional assays.
Protocol 2: Synaptosomal Monoamine Uptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from the same brain regions as in Protocol 1.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Data Analysis: Determine the IC₅₀ values (concentration that inhibits 50% of uptake) for each transporter.
Table 1: Hypothetical In Vitro Pharmacology Data
| Assay Type | Target | Radioligand | Ki (nM) | IC₅₀ (nM) |
| Binding | DAT | [³H]WIN 35,428 | 50 | - |
| Binding | NET | [³H]nisoxetine | 25 | - |
| Binding | SERT | [³H]citalopram | >10,000 | - |
| Uptake | Dopamine | [³H]Dopamine | - | 75 |
| Uptake | Norepinephrine | [³H]Norepinephrine | - | 40 |
| Uptake | Serotonin | [³H]Serotonin | - | >10,000 |
Tier 3: In Vivo Characterization
If the in vitro data suggests a specific mechanism, in vivo studies can be conducted to observe the physiological and behavioral effects.
Protocol 3: Locomotor Activity in Rodents
-
Acclimation: Acclimate mice or rats to open-field arenas.
-
Administration: Administer 1-(3-Methylphenyl)pyrrolidin-2-one via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set period (e.g., 2 hours).
-
Data Analysis: Compare the dose-response curve of the compound to that of known stimulants (e.g., cocaine, amphetamine) or depressants.
Protocol 4: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).
-
Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline samples of extracellular neurotransmitters.
-
Drug Administration: Administer 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Sample Analysis: Continue collecting dialysate samples and analyze the concentrations of dopamine, norepinephrine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: An increase in extracellular neurotransmitter levels would provide strong in vivo evidence for reuptake inhibition.
Integrated Mechanistic Model and Signaling Pathways
Assuming the primary mechanism is NDRI activity, the following signaling pathway would be affected:
Caption: Hypothesized mechanism of action as a Norepinephrine-Dopamine Reuptake Inhibitor.
Conclusion
While the precise mechanism of action of 1-(3-Methylphenyl)pyrrolidin-2-one remains to be empirically determined, its chemical structure provides a strong rationale for investigating its effects on monoamine transporters. The experimental framework outlined in this guide offers a systematic and robust approach to characterizing its pharmacological profile. By progressing through tiered in vitro and in vivo assays, researchers can build a comprehensive understanding of this novel compound's interaction with biological systems. This knowledge is fundamental for any future consideration of its therapeutic applications or for understanding its potential for abuse.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
-
Wikipedia. (2023). Methylenedioxypyrovalerone. [Link]
-
Wójtowicz, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4701. [Link]
-
Iannuzzi, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8345. [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]
- Google Patents. (2021).
-
ResearchGate. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
Nguyen, T. L. H., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25383-25393. [Link]
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249933. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Chemspace. (n.d.). 1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. [Link]
- Google Patents. (2012).
-
Royal Society of Chemistry. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]
-
Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.ie [drugs.ie]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility Determination of 1-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies required to accurately determine the solubility of 1-(3-Methylphenyl)pyrrolidin-2-one, a novel compound of interest within the broader class of pyrrolidinone derivatives. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document serves as a detailed procedural roadmap for researchers. It emphasizes the principles of scientific integrity, adherence to Good Laboratory Practices (GLP), and the causal reasoning behind experimental choices. The focus is on equipping scientific professionals with the necessary knowledge to generate reliable and reproducible solubility data, thereby enabling informed decisions in preclinical and formulation development.
Introduction: The Significance of Pyrrolidinone Scaffolds and the Imperative of Solubility Data
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and anticonvulsant activities.[1] The substitution pattern on the pyrrolidinone core is a key determinant of a molecule's pharmacological profile and its physicochemical properties. 1-(3-Methylphenyl)pyrrolidin-2-one, the subject of this guide, represents a compound with potential for further investigation in drug development pipelines.[2][3]
A fundamental prerequisite for advancing any new chemical entity (NCE) through the drug development process is a thorough understanding of its solubility. Poor aqueous solubility can lead to low and erratic absorption, hindering the translation of in vitro potency to in vivo efficacy. Therefore, the early and accurate determination of a compound's solubility in various relevant media is not merely a routine measurement but a critical step in risk assessment and mitigation for a drug development program. This guide will provide the foundational knowledge and detailed protocols to empower researchers to generate this crucial dataset for 1-(3-Methylphenyl)pyrrolidin-2-one.
Physicochemical Characterization of 1-(3-Methylphenyl)pyrrolidin-2-one: Predicted Properties
Table 1: Predicted Physicochemical Properties of 1-(3-Methylphenyl)pyrrolidin-2-one and Related Structures
| Property | 1-(3-Methylphenyl)pyrrolidin-2-one (Predicted) | 1-(3-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one[4] | Pyrrolidine[5] |
| Molecular Formula | C11H13NO | C16H23NO | C4H9N |
| Molecular Weight ( g/mol ) | ~175.23 | 245.36 | 71.12 |
| XLogP3 (Predicted) | Likely > 2 | 3.8 | 0.46 |
| Aqueous Solubility | Predicted to be low | Predicted to be low | Miscible |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 2 (carbonyl oxygen, nitrogen) | 1 (nitrogen) |
Note: The properties for 1-(3-Methylphenyl)pyrrolidin-2-one are estimations based on its chemical structure and data from related compounds. Experimental verification is essential.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method (OECD 105)
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method is widely accepted by regulatory agencies and is praised for its reliability and reproducibility when performed correctly.[7][8] The underlying principle is to establish an equilibrium between the dissolved and undissolved solid forms of the test compound in a specific solvent at a controlled temperature.
Causality in Experimental Design: Why the Shake-Flask Method?
The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution and are often performed with a starting solution in an organic solvent like DMSO, the shake-flask method measures the true thermodynamic equilibrium solubility.[9][10] This value is more representative of the maximum concentration of a drug that can be achieved in a physiological medium and is therefore more relevant for predicting in vivo behavior.
Good Laboratory Practices (GLP) in Solubility Determination
Adherence to Good Laboratory Practices (GLP) is paramount to ensure the quality, integrity, and reliability of the generated solubility data.[11][12][13] Key GLP considerations include:
-
Standard Operating Procedures (SOPs): All experimental procedures must be meticulously documented in SOPs.
-
Calibration and Maintenance of Equipment: Balances, temperature-controlled shakers, and analytical instrumentation must be regularly calibrated and maintained.
-
Data Integrity: All raw data, observations, and calculations must be recorded accurately and legibly.
-
Test Substance Characterization: The identity and purity of the 1-(3-Methylphenyl)pyrrolidin-2-one sample must be confirmed prior to the study.
Detailed Step-by-Step Protocol for the Shake-Flask Method
This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.
Materials and Equipment:
-
1-(3-Methylphenyl)pyrrolidin-2-one (purity >98%)
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, relevant biorelevant media)
-
Scintillation vials or glass flasks with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Procedure:
-
Preparation of Test Samples:
-
Add an excess amount of 1-(3-Methylphenyl)pyrrolidin-2-one to a series of vials containing a precise volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6][14]
-
Prepare samples in triplicate for each solvent and time point to assess variability.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).
-
Agitate the samples at a constant speed. The time required to reach equilibrium can vary and should be determined experimentally. A common starting point is to sample at 24, 48, and 72 hours.[14][15] Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.[6]
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.[16]
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of undissolved particles, centrifuge the aliquot.
-
Filter the supernatant through a 0.22 µm syringe filter. It is critical to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of the solubility.
-
-
Quantification:
-
Prepare a series of calibration standards of 1-(3-Methylphenyl)pyrrolidin-2-one of known concentrations in the same solvent used for the solubility measurement.
-
Analyze the filtered samples and calibration standards using a validated HPLC method.[17]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 1-(3-Methylphenyl)pyrrolidin-2-one in the filtered samples by interpolating their peak areas from the calibration curve. This concentration represents the equilibrium solubility.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
Table 2: Exemplar Table for Reporting Solubility Data of 1-(3-Methylphenyl)pyrrolidin-2-one
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) | Solubility (µM) ± SD (n=3) |
| Purified Water | ~7.0 | 25 | Experimental Value | Experimental Value |
| PBS | 7.4 | 37 | Experimental Value | Experimental Value |
| Simulated Gastric Fluid (without pepsin) | 1.2 | 37 | Experimental Value | Experimental Value |
| Simulated Intestinal Fluid (fasted state) | 6.5 | 37 | Experimental Value | Experimental Value |
Alternative and Complementary Methods: Potentiometric Titration
For ionizable compounds, potentiometric titration can be a high-throughput and reliable method for determining solubility.[18][19][20] This technique involves titrating a solution of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates can be used to calculate its intrinsic solubility. While 1-(3-Methylphenyl)pyrrolidin-2-one is not strongly ionizable, this method could be applicable to derivatives containing acidic or basic functional groups.
Logical Relationship Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11470616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scielo.br [scielo.br]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. proto.ufsc.br [proto.ufsc.br]
- 12. fda.gov [fda.gov]
- 13. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. bioassaysys.com [bioassaysys.com]
- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. solubility experimental methods.pptx [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scite.ai [scite.ai]
An In-depth Technical Guide to the Biological Activity of 1-(3-Methylphenyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 1-(3-Methylphenyl)pyrrolidin-2-one, a compound for which direct biological data is not yet publicly available. Recognizing the rich pharmacological landscape of the N-aryl pyrrolidinone scaffold, this document establishes a hypothesis-driven framework for its investigation. By examining structurally analogous compounds and the broader class of pyrrolidinone derivatives, we infer a compelling potential for activity within the central nervous system (CNS) as a monoamine reuptake inhibitor, alongside plausible antimicrobial and anticancer properties. This guide details a strategic approach for the synthesis and systematic biological evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one, offering detailed experimental protocols for in vitro screening and mechanism of action studies. Our objective is to provide researchers, scientists, and drug development professionals with a foundational resource to unlock the therapeutic potential of this novel chemical entity.
Introduction: The Pyrrolidinone Scaffold and the Unexplored Potential of 1-(3-Methylphenyl)pyrrolidin-2-one
The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] This versatile scaffold is present in drugs with applications ranging from anticonvulsant and nootropic agents to anti-infective and anticancer therapies.[2][3] The N-substituted pyrrolidin-2-ones, in particular, offer a modular platform for fine-tuning biological activity through the modification of the substituent at the nitrogen atom.
This guide focuses on the specific, yet under-investigated molecule, 1-(3-Methylphenyl)pyrrolidin-2-one. While direct experimental data on its biological effects are scarce in current literature, its structural components—the pyrrolidinone core and the N-aryl substitution—suggest a high probability of significant bioactivity. This document aims to bridge the existing knowledge gap by providing a scientifically-grounded, predictive analysis of its potential therapeutic applications and a clear roadmap for its empirical validation.
Synthetic Strategy: A Pathway to 1-(3-Methylphenyl)pyrrolidin-2-one
The synthesis of N-substituted pyrrolidin-2-ones is well-established in organic chemistry. A common and efficient method involves the condensation of a primary amine with γ-butyrolactone (GBL). This reaction typically requires high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide.
Proposed Synthetic Protocol for 1-(3-Methylphenyl)pyrrolidin-2-one:
Reaction: Condensation of 3-methylaniline with γ-butyrolactone.
Step-by-Step Protocol:
-
Reactant Preparation: In a high-pressure reaction vessel, combine equimolar amounts of 3-methylaniline and γ-butyrolactone.
-
Reaction Conditions: Heat the mixture to 250°C and maintain this temperature for 6-8 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.
Postulated Biological Activity: A Hypothesis-Driven Exploration
In the absence of direct evidence, we can formulate hypotheses about the biological activity of 1-(3-Methylphenyl)pyrrolidin-2-one by examining structurally related compounds.
Central Nervous System Activity: A Monoamine Reuptake Inhibitor?
A compelling line of inquiry points towards potential activity at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is based on the well-documented pharmacology of synthetic cathinones, particularly pyrovalerone analogs, which share a similar structural framework.[4]
Structural Analogy to Pyrovalerone Derivatives: Pyrovalerone, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogs are potent inhibitors of DAT and NET.[4] While 1-(3-Methylphenyl)pyrrolidin-2-one lacks the α-alkyl chain and the β-keto group of the cathinones, the N-aryl pyrrolidinone moiety is a common feature. The position of the methyl group on the phenyl ring (meta in our target compound versus para in pyrovalerone) is a critical determinant of activity and selectivity. Structure-activity relationship (SAR) studies on cathinones have shown that modifications to the phenyl ring can significantly alter potency and transporter selectivity.[4]
Table 1: Comparative Monoamine Transporter Inhibition of Pyrovalerone Analogs
| Compound | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|---|
| Pyrovalerone | 4-methyl | 16.3 | - | >10,000 |
| Analog 4u | 3,4-dichloro | 11.5 | 37.8 | >10,000 |
| Analog 4t | 1-naphthyl | - | - | - |
Data compiled from studies on pyrovalerone analogs. The specific activities can vary between different assays and experimental conditions.
Antimicrobial and Anticancer Potential
The pyrrolidinone nucleus is a recognized pharmacophore in a wide array of compounds exhibiting antimicrobial and anticancer activities.[2][3][5]
-
Antimicrobial Activity: N-aryl pyrrolidinones have been reported to possess antibacterial and antifungal properties.[5] The lipophilic nature of the 3-methylphenyl group could facilitate membrane permeability, a key factor in antimicrobial efficacy.
-
Anticancer Activity: Numerous pyrrolidinone derivatives have demonstrated cytotoxicity against various cancer cell lines.[3][6][7] The mechanisms of action are diverse and can include the inhibition of key enzymes or disruption of cellular signaling pathways.[6]
Proposed Experimental Workflow for Biological Evaluation
A systematic, tiered approach is recommended to efficiently screen for and characterize the biological activity of 1-(3-Methylphenyl)pyrrolidin-2-one.
Caption: Tiered experimental workflow for biological evaluation.
Tier 1: Primary Screening Protocols
Protocol 4.1.1: Monoamine Transporter Binding Assay
-
Objective: To determine the affinity of 1-(3-Methylphenyl)pyrrolidin-2-one for DAT, NET, and SERT.
-
Methodology:
-
Source of Transporters: Use cell lines stably expressing human DAT, NET, and SERT, or membrane preparations from these cells.
-
Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Assay: Perform competitive binding assays by incubating the transporter source with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) value from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Broad-Spectrum Antimicrobial Screening
-
Objective: To assess the antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Microbial Panel: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Assay: Use a broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Procedure: Prepare serial dilutions of the test compound in a 96-well plate. Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for each organism.
-
Endpoint: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Tier 2: Mechanistic and Follow-up Studies
Should the primary screens yield positive results, further investigation into the mechanism of action is warranted. For instance, if the compound shows affinity for monoamine transporters, functional uptake assays should be performed to confirm whether it acts as an inhibitor or a substrate. If anticancer activity is observed, studies on apoptosis induction and cell cycle arrest would be the logical next steps.
Conclusion and Future Directions
While 1-(3-Methylphenyl)pyrrolidin-2-one remains a molecule without a defined biological profile, this guide provides a robust, evidence-based framework for its systematic investigation. The structural similarities to known CNS-active compounds, combined with the established versatility of the pyrrolidinone scaffold, present a compelling case for its potential as a novel therapeutic agent. The proposed synthetic and screening protocols offer a clear and efficient path for researchers to elucidate its biological activities. Future work should not only focus on the primary screening but also on developing a structure-activity relationship by synthesizing and testing analogs with modifications on the phenyl ring. Such studies will be crucial in optimizing potency and selectivity, ultimately determining the therapeutic trajectory of this promising compound.
References
- Akbas, E., & Berber, I. (2005). Antibacterial and Antifungal Activities of New Pyrazolo[3,4-d]Pyridazin Derivatives. European Journal of Medicinal Chemistry, 40(4), 401-405.
- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
- Husain, A., & Ajmal, M. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Kairytė, K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
- Kumar, R., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468.
- Mohammed, M. S., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Physics: Conference Series, 1530, 012051.
- Navickas, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
- Nguyen, T. H. M., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1076-1086.
- Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468.
- Simmler, L. D., et al. (2013). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 119-149.
- Steward, K. M., et al. (2012). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Organic Letters, 14(18), 4750-4753.
- Tomma, J. H., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. IOP Conference Series: Materials Science and Engineering, 870, 012095.
- Vaickelioniene, R., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
- Vaickelioniene, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
- Vasilev, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Methylphenyl)pyrrolidin-2-one: A Putative Monoamine Uptake Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The monoamine neurotransmitter systems, comprising dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical regulators of mood, cognition, and behavior. Their dysfunction is implicated in a range of neuropsychiatric disorders. Consequently, the transporters responsible for the reuptake of these monoamines—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are key therapeutic targets. This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)pyrrolidin-2-one, a compound of interest for its potential as a monoamine uptake inhibitor. While direct empirical data on this specific molecule is nascent, this document synthesizes knowledge from structurally related compounds, outlines a robust strategy for its synthesis and characterization, and provides detailed protocols for its evaluation.
Introduction and Scientific Rationale
The N-aryl pyrrolidinone scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1][2] The rationale for investigating 1-(3-Methylphenyl)pyrrolidin-2-one as a monoamine uptake inhibitor stems from the well-established pharmacology of structurally similar compounds, notably the pyrovalerone analogues. Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its derivatives are potent inhibitors of DAT and NET, with comparatively weaker activity at SERT.[3]
The core hypothesis is that the 1-(3-Methylphenyl)pyrrolidin-2-one structure retains the necessary pharmacophoric elements for interaction with monoamine transporters. The N-phenyl group is a common feature in many monoamine reuptake inhibitors, contributing to the binding affinity through hydrophobic and aromatic interactions within the transporter proteins. The pyrrolidinone ring introduces a polar lactam group, which may influence the binding kinetics and selectivity profile compared to the pyrrolidine ring found in pyrovalerone. The meta-methyl substitution on the phenyl ring is of particular interest for its potential to fine-tune selectivity and potency.
This guide will provide the foundational knowledge and detailed methodologies to systematically investigate the potential of 1-(3-Methylphenyl)pyrrolidin-2-one as a novel monoamine uptake inhibitor.
Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
The synthesis of N-aryl pyrrolidinones can be achieved through several established synthetic routes. A common and effective method is the nucleophilic substitution reaction between a substituted aniline and a lactone or a halo-amide precursor.
Proposed Synthetic Pathway:
A plausible and efficient synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one involves the condensation of 3-methylaniline with γ-butyrolactone under conditions that facilitate lactam formation.
Caption: Proposed synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylaniline (1.0 equivalent) and γ-butyrolactone (1.2 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling point solvent such as toluene or xylene. Introduce a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Postulated Mechanism of Action and Structure-Activity Relationship (SAR) Insights
The primary hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one acts as a competitive inhibitor at the substrate-binding site of monoamine transporters. By occupying this site, it is expected to block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby prolonging their neurotransmission.
Caption: Postulated mechanism of monoamine reuptake inhibition.
Structure-Activity Relationship (SAR) Considerations:
Based on the literature for related compounds, the following SAR insights can be proposed:
-
N-Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for potency and selectivity.[4] A meta-methyl group, as in our target compound, may offer a different steric and electronic profile compared to the para-methyl group in pyrovalerone, potentially altering the selectivity profile between DAT, NET, and SERT.
-
Pyrrolidinone Ring: The presence of the carbonyl group in the pyrrolidin-2-one ring introduces a hydrogen bond acceptor and changes the overall polarity and conformation of the molecule compared to a simple pyrrolidine ring. This could lead to a different binding mode within the transporters.
-
Lack of Alkyl Side Chain: Unlike pyrovalerone and its analogues, 1-(3-Methylphenyl)pyrrolidin-2-one lacks the extended alkyl chain at the 2-position of the pyrrolidine ring. This is a significant structural difference that is likely to reduce potency, as this chain in cathinone derivatives often contributes to binding affinity.[5]
In Vitro Characterization: A Roadmap
A systematic in vitro evaluation is essential to determine the pharmacological profile of 1-(3-Methylphenyl)pyrrolidin-2-one. This involves assessing its binding affinity and functional potency at the three main monoamine transporters.
Radioligand Binding Assays
These assays determine the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.
Objective: To determine the equilibrium dissociation constant (Ki) of 1-(3-Methylphenyl)pyrrolidin-2-one for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.[6]
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.[7]
-
Test compound: 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Reference compounds: Cocaine (for DAT), desipramine (for NET), and fluoxetine (for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Step-by-Step Protocol: [3]
-
Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assays
These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC₅₀) of 1-(3-Methylphenyl)pyrrolidin-2-one to inhibit the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer-HEPES buffer.
-
Test and reference compounds.
-
MAO inhibitors (e.g., pargyline) to prevent neurotransmitter degradation.[8]
-
Synaptosome Preparation: [10][11][12] Dissect the brain region of interest in ice-cold sucrose buffer. Homogenize the tissue and perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in assay buffer.
-
Assay Incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Calculate the IC₅₀ values by plotting the percent inhibition of uptake versus the log concentration of the test compound.
Caption: Overall workflow for the evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one.
In Vivo Preclinical Evaluation
Should in vitro studies reveal significant potency and a desirable selectivity profile, subsequent in vivo studies in animal models are warranted to assess the compound's pharmacokinetic properties and behavioral effects.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., rats or mice). This includes measuring key parameters such as half-life, bioavailability, and brain penetration.
Behavioral Pharmacology
Objective: To assess the in vivo effects of the compound on behaviors relevant to monoamine transporter inhibition.
-
Locomotor Activity: Monoamine uptake inhibitors, particularly those acting on DAT and NET, typically increase spontaneous locomotor activity in rodents. This can be assessed in an open-field arena.[13]
-
Microdialysis: This technique allows for the direct measurement of extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals following administration of the test compound, providing direct evidence of target engagement.
-
Models of Depression and Anxiety: Depending on the selectivity profile, the compound could be tested in models such as the forced swim test or elevated plus-maze to assess potential antidepressant or anxiolytic effects.[14][15]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Profile of 1-(3-Methylphenyl)pyrrolidin-2-one
| Assay Type | Target | Ki (nM) | IC₅₀ (nM) |
| Binding Affinity | hDAT | TBD | - |
| hNET | TBD | - | |
| hSERT | TBD | - | |
| Functional Potency | [³H]DA Uptake | - | TBD |
| [³H]NE Uptake | - | TBD | |
| [³H]5-HT Uptake | - | TBD |
TBD: To be determined experimentally.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one as a potential monoamine uptake inhibitor. The proposed workflow, from chemical synthesis to in vivo behavioral studies, is grounded in established methodologies and guided by the structure-activity relationships of related compounds. While the lack of an extended alkyl side chain may suggest potentially lower potency compared to the pyrovalerone class, the unique electronic and steric properties of the N-(3-methylphenyl)pyrrolidin-2-one scaffold warrant investigation. The data generated from these studies will be crucial in determining the therapeutic potential of this and related compounds and will contribute to a deeper understanding of the structural requirements for selective monoamine transporter modulation.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. [Link]
-
Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
-
Takamatsu, Y., et al. (2013). Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. PubMed. [Link]
-
Liang, P. H., et al. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. PubMed. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Bortolato, M., et al. (2014). The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. PubMed. [Link]
-
Gether, U., et al. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. [Link]
-
Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
-
Chen, Y., et al. (2018). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Sim, J., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Bari, A., et al. (2011). Dissociable effects of monoamine reuptake inhibitors on distinct forms of impulsive behavior in rats. PubMed. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]
-
Packiarajan, M., et al. (2012). N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators. PubMed. [Link]
-
Wang, C., et al. (2024). Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. MDPI. [Link]
-
Tolmasky, M. E., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]
-
Lazzara, F., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. MDPI. [Link]
-
de Freitas, A. A., et al. (2025). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Publications. [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PubMed Central. [Link]
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Curet, O., et al. (1996). In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... ResearchGate. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 10. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vivo Evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for the in vivo investigation of the novel compound 1-(3-Methylphenyl)pyrrolidin-2-one. While direct experimental data for this specific molecule is not yet prevalent in public-domain literature, its core structure—the pyrrolidin-2-one ring—is a well-established pharmacophore in neuroactive and anti-inflammatory agents.[1][2][3] This document provides a logical, field-proven framework for elucidating the compound's pharmacokinetic profile, assessing its safety, and exploring its potential pharmacodynamic effects. The methodologies described are designed to ensure scientific integrity and generate robust, decision-quality data for preclinical drug development programs.
Introduction and Scientific Rationale
1-(3-Methylphenyl)pyrrolidin-2-one is a small molecule featuring a γ-lactam (pyrrolidin-2-one) core. This scaffold is famously associated with the "racetam" class of nootropic drugs, which are purported to enhance cognitive function.[3][4] The N-phenyl substitution, specifically with a methyl group at the meta-position, is anticipated to increase lipophilicity compared to simpler analogs, potentially enhancing blood-brain barrier penetration and influencing its metabolic profile.
The pyrrolidinone class of compounds has demonstrated a wide array of biological activities, including:
-
Antioxidant and Antiarrhythmic Potential [7]
Given this background, the initial in vivo assessment of 1-(3-Methylphenyl)pyrrolidin-2-one should be designed to systematically characterize its behavior in a biological system and test hypotheses derived from its structural class.
Core Objectives for Initial In Vivo Studies:
-
Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Safety and Tolerability Assessment: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.
-
Exploratory Pharmacodynamic (PD) Evaluation: To investigate potential central nervous system (CNS) and/or anti-inflammatory activity.
Foundational In Vivo Experimental Design
A tiered approach, starting with pharmacokinetics and safety, is crucial for an efficient and ethical investigation. The data from each stage informs the design of subsequent experiments.
Causality in Animal Model Selection
For initial PK and safety studies of a novel synthetic compound, the Sprague-Dawley rat is the model of choice.
-
Expertise-Driven Rationale: This strain is widely used in toxicology and pharmacology due to its well-characterized physiology and genetics. Its larger size facilitates serial blood sampling, which is critical for building a robust PK profile from a small number of animals. Furthermore, extensive historical control data exists for this strain, providing a reliable baseline for comparison and enhancing the trustworthiness of the findings.
-
Ethical Considerations: All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure adherence to ethical guidelines for animal welfare.
Formulation and Route of Administration
The route of administration is dictated by the intended clinical application and the need to understand fundamental PK parameters.
-
Intravenous (IV) Administration: Essential for determining absolute bioavailability. It provides a direct measure of systemic clearance and volume of distribution.
-
Oral Gavage (PO): The most common intended route for many therapeutics. This route is critical for assessing oral absorption and first-pass metabolism.
A suitable vehicle for a compound with predicted moderate lipophilicity could be a solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol, and 55% water, or a suspension in 0.5% methylcellulose. Vehicle selection must be confirmed through formulation screening to ensure the compound's stability and solubility.
Experimental Workflow Diagram
The following diagram illustrates the logical progression of the initial in vivo studies.
Caption: A tiered workflow for the in vivo evaluation of a novel compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with integrated controls and clear endpoints.
Protocol: Rat Pharmacokinetic Study
Objective: To determine key PK parameters of 1-(3-Methylphenyl)pyrrolidin-2-one following IV and PO administration.
Methodology:
-
Animal Allocation: Assign male Sprague-Dawley rats (250-300g) to two groups (n=3-4 per group): IV and PO.
-
Dose Preparation:
-
IV group: Prepare a 1 mg/mL solution in a suitable vehicle.
-
PO group: Prepare a 5 mg/mL solution or suspension.
-
-
Administration:
-
IV group: Administer a 1 mg/kg dose via the lateral tail vein.
-
PO group: Administer a 5 mg/kg dose via oral gavage.
-
-
Blood Collection: Collect sparse blood samples (~100 µL) into K2EDTA tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Centrifuge blood samples (e.g., 1500 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis (NCA) to calculate PK parameters.
Protocol: Exploratory CNS Activity (Novel Object Recognition Test)
Objective: To assess the potential nootropic effects of the compound on short-term memory in mice.
Methodology:
-
Animal Allocation: Use adult male C57BL/6 mice. Group animals into Vehicle control and Test Compound groups (n=10-12 per group).
-
Dosing: Administer the vehicle or 1-(3-Methylphenyl)pyrrolidin-2-one (at doses informed by PK and MTD studies, e.g., 1, 3, 10 mg/kg) via PO route 60 minutes before the training session.
-
Habituation: Allow mice to explore an empty testing arena for 10 minutes for 2 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase (24h later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the novel object vs. the familiar object.
-
Data Analysis: Calculate a discrimination index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time). A significantly higher DI in the compound-treated group compared to the vehicle group suggests improved memory.
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation.
Table 1: Representative Pharmacokinetic Data Summary
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 | 475 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (h*ng/mL) | 1200 | 2550 |
| Half-life (T½, h) | 3.5 | 3.8 |
| Clearance (mL/min/kg) | 13.9 | - |
| Volume of Distribution (L/kg) | 4.1 | - |
| Oral Bioavailability (F%) | - | 42.5% |
| Note: This table contains hypothetical data for illustrative purposes. |
Signaling Pathway Visualization
Based on the known pharmacology of nootropics, a potential mechanism of action could involve the modulation of glutamatergic neurotransmission, particularly through AMPA receptors.
Caption: Hypothesized signaling pathway for nootropic activity.
Trustworthiness and Self-Validation
Every protocol must be a self-validating system.
-
PK Studies: The inclusion of both IV and PO routes allows for the calculation of absolute bioavailability, providing an internal check on the reasonableness of the absorption data. Quality control (QC) samples at low, medium, and high concentrations must be run alongside study samples during bioanalysis to validate the accuracy of the measurements.
-
PD Studies: Vehicle-treated control groups are mandatory to establish a baseline response. The use of a positive control (a known nootropic agent like Piracetam) is highly recommended to validate the sensitivity of the assay.
Conclusion
The in vivo study of 1-(3-Methylphenyl)pyrrolidin-2-one, a novel compound of a well-regarded chemical class, requires a methodical and logical approach. This guide provides the foundational framework for its preclinical evaluation, from initial safety and pharmacokinetic profiling to hypothesis-driven testing of its potential neuroactive properties. By following these field-proven principles, researchers can generate high-quality, interpretable data to drive informed decisions in the drug discovery and development process.
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules (Journal) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives Source: ResearchGate URL: [Link]
-
Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]
-
Title: Methylenedioxypyrovalerone Source: Wikipedia URL: [Link]
- Title: Preparation method of 1-methyl-3-pyrrolidinol Source: Google Patents URL
-
Title: Pyrrolidone derivatives Source: PubMed URL: [Link]
-
Title: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent development in 2‐pyrrolidinone‐containing nootropics Source: Sci-Hub URL: [Link]
-
Title: Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives Structurally Related with Nebracetam Source: ResearchGate URL: [Link]
-
Title: Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones Source: MDPI URL: [Link]
-
Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives Source: PubMed URL: [Link]
- Title: Process for the preparation of pregabalin Source: Google Patents URL
-
Title: Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties Source: ResearchGate URL: [Link]
-
Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journals URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Applications of 1-(3-Methylphenyl)pyrrolidin-2-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: This document synthesizes current scientific understanding of pyrrolidin-2-one derivatives to project the potential therapeutic applications of 1-(3-Methylphenyl)pyrrolidin-2-one. Direct experimental data on this specific molecule is limited; therefore, the information presented herein is intended to guide future research and development.
Introduction: The Promise of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one nucleus, a five-membered γ-lactam, is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] This versatile scaffold provides a unique three-dimensional structure that can be strategically modified to interact with a wide array of biological targets.[1] The inherent properties of the pyrrolidinone ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for drug design.[3] This guide focuses on the therapeutic potential of a specific derivative, 1-(3-Methylphenyl)pyrrolidin-2-one, by examining the established biological activities of structurally related compounds and the broader class of pyrrolidin-2-ones.
Chemical Profile: 1-(3-Methylphenyl)pyrrolidin-2-one
| Property | Value |
| IUPAC Name | 1-(3-methylphenyl)pyrrolidin-2-one |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| CAS Number | Not available |
| Structure | ![]() |
The structure of 1-(3-Methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one ring N-substituted with a 3-methylphenyl group. The placement of the methyl group at the meta position of the phenyl ring is a key determinant of its steric and electronic properties, which will ultimately influence its binding affinity and selectivity for biological targets.
Projected Therapeutic Landscapes: A Synthesis of Analog Data
While direct studies on 1-(3-Methylphenyl)pyrrolidin-2-one are not extensively available, the rich pharmacology of its analogs allows for the formulation of strong hypotheses regarding its potential therapeutic applications.
Central Nervous System (CNS) Disorders
Structurally similar compounds, such as pyrovalerone analogs, are known inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This suggests a potential role for 1-(3-Methylphenyl)pyrrolidin-2-one in the treatment of CNS disorders characterized by monoamine dysregulation.
-
Potential Indications:
The S-enantiomer of pyrovalerone has been shown to be the more biologically active form, highlighting the importance of stereochemistry in the therapeutic potential of these compounds.[4][5]
Oncology
The pyrrolidine scaffold is a common feature in a number of anticancer agents.[1][6] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Potential Anticancer Mechanisms:
-
Induction of apoptosis
-
Cell cycle arrest
-
Inhibition of angiogenesis
-
Inflammatory and Infectious Diseases
Pyrrolidine derivatives have demonstrated significant anti-inflammatory and antimicrobial properties.[6][7] The anti-inflammatory effects may be mediated through the modulation of inflammatory signaling pathways, while the antimicrobial activity has been observed against a range of bacterial and fungal strains.[2][6][8]
-
Potential Indications:
Proposed Mechanisms of Action: A Visual Exploration
The potential mechanisms of action for 1-(3-Methylphenyl)pyrrolidin-2-one are likely multifaceted, reflecting the diverse activities of the pyrrolidin-2-one class.
Caption: Potential molecular targets and pathways of 1-(3-Methylphenyl)pyrrolidin-2-one.
Experimental Workflows for Therapeutic Validation
To rigorously assess the therapeutic potential of 1-(3-Methylphenyl)pyrrolidin-2-one, a systematic, multi-tiered experimental approach is essential.
In Vitro Assay Cascade for CNS Activity
Caption: Tiered in vitro screening for CNS-active compounds.
Step-by-Step Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing human DAT or NET.
-
Compound Preparation: Prepare a serial dilution of 1-(3-Methylphenyl)pyrrolidin-2-one in assay buffer.
-
Assay Initiation: Add the test compound to the cells, followed by the addition of radiolabeled substrate ([³H]dopamine or [³H]norepinephrine).
-
Incubation: Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Assay Termination: Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis.
In Vitro Workflow for Anticancer Activity
Caption: Systematic in vitro evaluation of anticancer potential.
Step-by-Step Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Future Directions and Conclusion
The structural features of 1-(3-Methylphenyl)pyrrolidin-2-one, in the context of the established pharmacology of the broader pyrrolidin-2-one class, strongly suggest its potential as a versatile therapeutic agent. The proposed research workflows provide a clear path for the systematic evaluation of its efficacy and safety in CNS disorders, oncology, and inflammatory/infectious diseases. Further investigation into the synthesis of enantiomerically pure forms and the exploration of structure-activity relationships will be crucial in optimizing its therapeutic profile. This technical guide serves as a foundational document to inspire and direct future research into this promising molecule.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]
-
Mohammed, M. S., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Wojcieszak, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4719. [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]
-
Carroll, F. I., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]
-
Nguyen, T. K. C., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(43), 28231–28240. [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (n.d.).
-
Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4755–4778. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Karam, N. H., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1241183. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.ie [drugs.ie]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Comprehensive ¹H and ¹³C NMR Analysis of 1-(3-Methylphenyl)pyrrolidin-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-(3-Methylphenyl)pyrrolidin-2-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to ensure high-quality, reproducible data, which is crucial for structural elucidation, purity assessment, and quality control in research and drug development settings. The causality behind experimental choices is explained, and the interpretation of spectral data is grounded in fundamental principles of NMR spectroscopy.
Introduction: The Role of NMR in Characterizing Substituted Lactams
1-(3-Methylphenyl)pyrrolidin-2-one belongs to the class of N-aryl lactams, a scaffold present in numerous biologically active molecules and synthetic intermediates. The pyrrolidinone ring is a five-membered lactam that is a core component in various pharmaceuticals.[1][2] Precise structural confirmation and purity analysis are paramount for any compound intended for further use, particularly in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. This application note serves as a comprehensive guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for 1-(3-Methylphenyl)pyrrolidin-2-one.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 1-(3-Methylphenyl)pyrrolidin-2-one are systematically numbered as shown in the diagram below. This convention will be used throughout the data analysis sections.
Caption: Molecular structure with atom numbering for NMR assignments.
Experimental Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol for NMR Sample Preparation
This protocol ensures a homogenous, contaminant-free sample at an optimal concentration for analysis.
-
Glassware Preparation: Ensure all glassware, including vials and pipettes, is thoroughly clean and dry to prevent contamination.[3] A standard cleaning procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[4]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 1-(3-Methylphenyl)pyrrolidin-2-one for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds. The use of deuterated solvents is essential to avoid large, interfering solvent signals in ¹H NMR spectra.[3][6]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Transfer and Labeling: Transfer the homogenous solution to the NMR tube. Ensure the sample height is appropriate for the spectrometer's detection zone (typically around 4-5 cm). Cap the tube securely and label it clearly.[8]
Protocol for NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9]
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Higher frequencies provide better signal dispersion and resolution. |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ provides a single residual peak at 7.26 ppm in ¹H and a triplet at 77.16 ppm in ¹³C, minimizing spectral overlap. |
| Temperature | 298 K | 298 K | Maintains consistent chemical shifts and avoids temperature-dependent conformational changes. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full range of expected chemical shifts for both proton and carbon nuclei in the molecule.[7][10] |
| Number of Scans | 8-16 | 512-1024 | ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve an adequate signal-to-noise ratio.[11] |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows for full relaxation of nuclei between pulses, ensuring accurate signal integration (especially for ¹³C). |
| Pulse Angle | 30-45 degrees | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay, reducing total experiment time. |
Data Analysis and Interpretation
The following sections detail the expected ¹H and ¹³C NMR spectra of 1-(3-Methylphenyl)pyrrolidin-2-one, with assignments based on established chemical shift principles and data from analogous structures.[12]
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by distinct regions for aromatic, aliphatic (pyrrolidinone), and methyl protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Interpretation |
| H2', H6' | ~7.4-7.5 | Multiplet | 2H | - | These aromatic protons are deshielded due to the proximity to the nitrogen atom of the lactam. Their exact shifts and splitting are complex. |
| H4', H5' | ~7.1-7.3 | Multiplet | 2H | - | Aromatic protons on the m-tolyl ring. The splitting pattern will be complex due to meta and ortho couplings. |
| H4 (N-CH₂) | ~3.85 | Triplet (t) | 2H | ~7.0 | This methylene group is adjacent to the nitrogen atom, causing a significant downfield shift. It is split by the two H3 protons. |
| H2 (CO-CH₂) | ~2.60 | Triplet (t) | 2H | ~8.1 | This methylene group is alpha to the carbonyl group, resulting in a deshielding effect. It is split by the two H3 protons. |
| C-Me (CH₃) | ~2.38 | Singlet (s) | 3H | - | The methyl group on the aromatic ring gives a characteristic singlet in the aromatic methyl region. |
| H3 | ~2.15 | Quintet (quin) | 2H | ~7.6 | This methylene group is coupled to both H2 and H4 protons, resulting in a more complex multiplet, often appearing as a quintet. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Interpretation |
| C1 (C=O) | ~174.5 | The carbonyl carbon of the lactam is highly deshielded and appears furthest downfield, which is characteristic for amide carbonyls.[13] |
| C1', C3' | ~139.0, ~139.5 | Quaternary aromatic carbons. C1' is attached to the nitrogen, and C3' is attached to the methyl group. Their signals are typically weaker. |
| C5' | ~129.0 | Aromatic CH carbon. |
| C4' | ~125.5 | Aromatic CH carbon. |
| C2', C6' | ~120.5, ~117.0 | Aromatic CH carbons. The electron-withdrawing effect of the lactam nitrogen influences their chemical shifts. |
| C4 (N-CH₂) | ~49.0 | Aliphatic carbon directly attached to the nitrogen atom, causing a downfield shift compared to other aliphatic carbons. |
| C2 (CO-CH₂) | ~33.0 | Aliphatic carbon alpha to the carbonyl group. |
| C-Me (CH₃) | ~21.5 | The methyl carbon on the aromatic ring, appearing in the typical upfield region for alkyl carbons. |
| C3 | ~18.0 | Aliphatic carbon beta to both the nitrogen and the carbonyl group, making it the most upfield of the pyrrolidinone ring carbons. |
Overall Experimental and Analytical Workflow
The logical flow from sample preparation to final structural confirmation is a self-validating system where each step builds upon the last to ensure data integrity.
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of 1-(3-Methylphenyl)pyrrolidin-2-one. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The provided spectral interpretations, grounded in fundamental chemical principles, serve as a reliable reference for the structural verification and purity assessment of this compound and related N-aryl lactams. For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as complementary techniques.[14]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
The Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
University of Toronto. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. organomation.com [organomation.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. rsc.org [rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of 1-(3-Methylphenyl)pyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest in pharmaceutical and chemical research. The document details optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). A central focus is the elucidation of the compound's fragmentation patterns under EI conditions, which is critical for its structural confirmation and identification in complex matrices. This note serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
Introduction
1-(3-Methylphenyl)pyrrolidin-2-one belongs to the N-aryl-2-pyrrolidone class of compounds. The pyrrolidine ring is a significant heterocyclic scaffold found in numerous biologically active molecules and natural products.[1] The γ-lactam moiety within the pyrrolidinone structure is a key feature in a wide array of pharmacologically active compounds.[2] Given their prevalence, the robust and accurate characterization of substituted pyrrolidones is paramount in drug discovery and development.
Mass spectrometry is an indispensable tool for molecular analysis, offering high sensitivity and the ability to elucidate molecular structures through fragmentation analysis.[3] This application note will explore the mass spectrometric behavior of 1-(3-Methylphenyl)pyrrolidin-2-one, providing detailed protocols and a proposed fragmentation pathway to aid in its identification and characterization.
Materials and Methods
Chemicals and Reagents
-
1-(3-Methylphenyl)pyrrolidin-2-one (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Helium (99.999% purity) for GC-MS
-
Nitrogen (99.999% purity) for LC-MS/MS
Instrumentation
-
GC-MS System: A standard gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
LC-MS/MS System: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[4][5]
Software
-
Data acquisition and processing were performed using the instrument manufacturer's standard software suite.
Experimental Protocols
A generalized workflow for the mass spectrometric analysis is presented below. This workflow is adaptable to both GC-MS and LC-MS/MS platforms with minor modifications to the sample preparation and injection stages.
Figure 1: Generalized workflow for mass spectrometric analysis.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-Methylphenyl)pyrrolidin-2-one in methanol.
-
Working Solutions:
-
For GC-MS: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.
-
For LC-MS/MS: Dilute the stock solution with 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
GC-MS Analysis Protocol (Electron Ionization)
The following protocol is a starting point and may require optimization for specific instrumentation.
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol (Electrospray Ionization)
This method is suitable for sensitive quantification and confirmation.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Initial: 95% A, 5% B.
-
0-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to initial conditions and equilibrate.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Analysis Mode: Full scan for precursor identification and product ion scan for fragmentation analysis of the protonated molecule [M+H]+.
-
Results and Discussion
Predicted Mass Spectrum and Molecular Ion
The chemical formula for 1-(3-Methylphenyl)pyrrolidin-2-one is C₁₁H₁₃NO, with a monoisotopic mass of 175.0997 g/mol . Under EI conditions, a distinct molecular ion peak (M⁺˙) is expected at m/z 175. The stability of the aromatic ring should allow for the observation of this peak.[6]
Proposed Fragmentation Pathways
Electron ionization imparts significant energy into the molecule, leading to characteristic fragmentation.[3] The fragmentation of 1-(3-Methylphenyl)pyrrolidin-2-one is predicted to be driven by cleavages within the pyrrolidinone ring and benzylic cleavages. The major proposed pathways are illustrated below.
Figure 2: Proposed major fragmentation pathways of 1-(3-Methylphenyl)pyrrolidin-2-one under EI.
Interpretation of Key Fragment Ions
The predicted key fragments and their proposed structures are summarized in the table below. The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum.[7][8]
| m/z | Proposed Formula | Proposed Structure/Origin | Pathway |
| 175 | C₁₁H₁₃NO⁺˙ | Molecular Ion (M⁺˙) | - |
| 147 | C₁₀H₁₃N⁺˙ | Loss of a neutral CO molecule from the lactam ring. | A |
| 133 | C₈H₇NO⁺˙ | Cleavage of the N-C bond with rearrangement, forming a 3-methylphenyl isocyanate radical cation. | B |
| 119 | C₈H₉N⁺˙ | Subsequent loss of ethylene (C₂H₄) from the m/z 147 fragment. | A |
| 91 | C₇H₇⁺ | Formation of a stable tropylium-like ion from the methylphenyl moiety. | C |
-
m/z 175 (Molecular Ion): The presence of this peak confirms the molecular weight of the compound.
-
m/z 147: The loss of carbon monoxide (28 Da) is a characteristic fragmentation of cyclic ketones and lactams.
-
m/z 133: This fragment likely arises from a rearrangement followed by cleavage of the bond between the nitrogen and the pyrrolidinone ring, resulting in a stable isocyanate radical cation.
-
m/z 119: This ion is formed via the loss of ethylene (28 Da) from the m/z 147 fragment, a common fragmentation pattern for pyrrolidine structures.
-
m/z 91: The peak at m/z 91 is highly characteristic of a substituted toluene, corresponding to the formation of a stable tropylium or a related isomer cation.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of 1-(3-Methylphenyl)pyrrolidin-2-one. The detailed GC-MS and LC-MS/MS protocols offer robust starting points for method development. The proposed EI fragmentation pathway, supported by established principles of mass spectrometry, provides a framework for the structural elucidation and confirmation of this compound. These methodologies are crucial for quality control, metabolism studies, and impurity profiling in the pharmaceutical and chemical industries.
References
-
MassBank of North America. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry, 50(1), 408-413. Available at: [Link]
-
Zhang, Y., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. ResearchGate. Available at: [Link]
-
Tanaka, S., et al. (2022). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
-
Haynes, S., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Open Forum Infectious Diseases. Available at: [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathway for mephedrone reference standard. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
MassBank. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
-
Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2926–2932. Available at: [Link]
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Research Summary. (2024). Synthesis and characterization of 1,3-di(phenyl)prop-2-en-1-one. Available at: [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(22), 6930–6931. Available at: [Link]
-
mzCloud. (n.d.). N Vinyl 2 pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylenedioxypyrovalerone. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
-
Nguyen, T. H., et al. (2020). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of 1-(3-Methylphenyl)pyrrolidin-2-one
Introduction
1-(3-Methylphenyl)pyrrolidin-2-one is a substituted N-aryl pyrrolidone, a class of compounds with significant interest in medicinal chemistry and materials science. The purity of such compounds is paramount for accurate biological evaluation, reliable physicochemical characterization, and ensuring lot-to-lot consistency in drug development and manufacturing processes. This document provides detailed application notes and protocols for the purification of 1-(3-Methylphenyl)pyrrolidin-2-one, addressing common impurities encountered during its synthesis.
The purification strategies outlined herein are based on the fundamental physicochemical properties anticipated for an N-aryl lactam. The presence of a polar amide group, an aromatic ring, and a five-membered lactam structure dictates its behavior in various purification techniques. While specific experimental data for this exact molecule is not widely published, we can extrapolate from closely related analogs, such as N-methyl-2-pyrrolidone (NMP), and general principles of organic compound purification. NMP is a high-boiling point (202-204 °C) polar aprotic solvent, suggesting that 1-(3-Methylphenyl)pyrrolidin-2-one is likely a high-boiling liquid or a low-melting solid.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for achieving high purity of the target compound.
I. Rationale for Purification Methodologies
The selection of an appropriate purification technique is contingent on the nature of the impurities and the physical state of the crude product. For 1-(3-Methylphenyl)pyrrolidin-2-one, the primary purification challenges typically involve removing unreacted starting materials (e.g., 3-methylaniline, γ-butyrolactone, or precursors), reaction byproducts, and residual solvents. Based on its chemical structure, the following three methods are most applicable:
-
Vacuum Distillation: Ideal for purifying high-boiling point liquids by separating them from non-volatile impurities or solvents with significantly different boiling points.[2][3] Given the high boiling point of related N-substituted pyrrolidones, this method is a primary choice if the compound is a thermally stable liquid.[1]
-
Recrystallization: The gold standard for purifying solid compounds.[4] If 1-(3-Methylphenyl)pyrrolidin-2-one is a solid at room temperature, or can be induced to crystallize, this technique can yield material of very high purity by selectively precipitating the desired compound from a saturated solution while impurities remain dissolved.[5]
-
Flash Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6][7] This method is particularly useful for removing impurities with polarities similar to the product and for purifying oils that do not crystallize.
II. Vacuum Distillation Protocol
Principle: At reduced pressure, the boiling point of a liquid is lowered, enabling the distillation of high-boiling compounds at temperatures that prevent thermal decomposition.[2]
Applicability: For crude 1-(3-Methylphenyl)pyrrolidin-2-one that is a liquid and thermally stable.
Workflow Diagram:
Caption: Workflow for Vacuum Distillation.
Detailed Protocol:
-
Apparatus Setup:
-
Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[8]
-
Assemble a short-path distillation apparatus or a standard distillation setup with a Claisen adapter to minimize bumping.[8]
-
Use a round-bottom flask of an appropriate size (ideally half-full with the crude material).
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure a tight seal.[8]
-
Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling stones are ineffective under vacuum.[8]
-
Connect the vacuum adapter via thick-walled tubing to a cold trap and then to a vacuum pump.
-
Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply the vacuum. Observe for any initial bubbling of volatile impurities.
-
Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.
-
Increase the temperature gradually. The liquid will begin to reflux, and then the vapor will rise to the thermometer.
-
Record the temperature and pressure when the first drops of distillate are collected. This is the boiling point at that pressure.
-
Collect a forerun fraction, which may contain lower-boiling impurities.
-
Change the receiving flask and collect the main fraction, which should distill at a constant temperature.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.
-
-
Shutdown and Analysis:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly vent the system to atmospheric pressure.
-
Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Summary Table:
| Parameter | Recommended Setting/Value | Rationale |
| Pressure | 1-10 mmHg | To significantly lower the boiling point. |
| Heating | Gradual increase | To prevent bumping and thermal shock. |
| Stirring | Continuous | Ensures smooth boiling. |
| Cold Trap | Dry ice/acetone or liquid N₂ | Protects the vacuum pump from corrosive vapors. |
III. Recrystallization Protocol
Principle: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[4]
Applicability: For crude 1-(3-Methylphenyl)pyrrolidin-2-one that is a solid or can be induced to crystallize.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Detailed Protocol:
-
Solvent Selection (Screening):
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals upon cooling.
-
Suggested Solvents for Screening: Ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.[5][9][10]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
If the solution is colored and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Determine the melting point of the purified crystals and analyze their purity by other methods (e.g., HPLC, NMR). A sharp melting point close to the literature value indicates high purity.
-
IV. Flash Column Chromatography Protocol
Principle: Separation is achieved by passing a mixture through a column containing a solid adsorbent (stationary phase), driven by a liquid (mobile phase). Compounds separate based on their differing affinities for the stationary and mobile phases.
Applicability: For purification of liquid or solid samples, especially when impurities have similar properties to the product.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol:
-
Solvent System Selection:
-
Develop a suitable mobile phase using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate and elute with different solvent systems.
-
A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Common Solvent Systems for Amides: Hexane/ethyl acetate or dichloromethane/methanol gradients.[11]
-
-
Column Packing and Sample Loading:
-
Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Ensure the silica bed is level and free of air bubbles.
-
Dissolve the crude product in a minimum amount of the mobile phase or a more volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[7]
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Data Summary Table:
| Parameter | Recommended Material/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard adsorbent for a wide range of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good for separating compounds of moderate polarity. |
| TLC Visualization | UV lamp (254 nm) and/or chemical stain | For detecting aromatic compounds and amides. |
V. Purity Assessment
Post-purification, the purity of 1-(3-Methylphenyl)pyrrolidin-2-one should be rigorously assessed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and identify the mass of the compound and any impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Melting Point Analysis: For solid samples, a sharp and narrow melting range indicates high purity.
References
-
ResearchGate. (2020). What is the best technique for amide purification? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying N-methyl pyrrolidone and gamma-butyrolactone.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
EPA. (n.d.). Method 8261A: Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS). Retrieved from [Link]
-
Justia Patents. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
- Unknown Source.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Unknown Source.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online discussion]. Available at: [Link]
-
Reddit. (2016). Column Chromatography: Amides. [Online discussion]. Available at: [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. rubingroup.org [rubingroup.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one
A Guide for Researchers in Cellular and Molecular Biology
Disclaimer: The following application notes and protocols are designed to provide a foundational framework for the investigation of 1-(3-Methylphenyl)pyrrolidin-2-one in a cell culture setting. As of the date of this publication, there is a notable absence of specific biological data for this compound in peer-reviewed literature. Therefore, the proposed experimental design is predicated on the known biological activities of structurally related N-aryl pyrrolidin-2-one derivatives. Researchers are advised to proceed with the understanding that these protocols represent an exploratory approach and may require substantial optimization.
Introduction: The Therapeutic Potential of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic ring system have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[3] The introduction of an N-aryl substituent, as in the case of 1-(3-Methylphenyl)pyrrolidin-2-one, can significantly influence the compound's physicochemical properties and its interaction with biological targets. While direct evidence is pending, the structural characteristics of 1-(3-Methylphenyl)pyrrolidin-2-one suggest a potential for biological activity, warranting a thorough in vitro investigation.
These application notes will provide a comprehensive guide for the initial characterization of 1-(3-Methylphenyl)pyrrolidin-2-one in a cell culture environment, with a primary focus on assessing its potential as an anticancer agent. The protocols herein are designed to be self-validating and are grounded in established methodologies for the evaluation of novel chemical entities.
Physicochemical Properties and Handling
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Predicted to be a solid at room temperature | Based on similar N-aryl pyrrolidin-2-ones |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol | Common characteristic of N-aryl compounds |
Safety Precautions: As the toxicological properties of 1-(3-Methylphenyl)pyrrolidin-2-one have not been established, it should be handled with care in a laboratory setting.[4][5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and preparation of concentrated stock solutions should be performed in a chemical fume hood.
Experimental Workflow for In Vitro Characterization
The following workflow provides a logical progression for the initial assessment of 1-(3-Methylphenyl)pyrrolidin-2-one's biological activity.
Figure 1: A generalized experimental workflow for the in vitro evaluation of a novel compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The poor aqueous solubility of many organic compounds necessitates the use of a suitable solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and relatively low toxicity to cells at low concentrations.[6][7]
Materials:
-
1-(3-Methylphenyl)pyrrolidin-2-one (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, weigh out a precise amount of 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[8]
Causality Behind Experimental Choices:
-
High Concentration Stock: Preparing a concentrated stock solution minimizes the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced toxicity.[6] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[7]
-
Aliquoting: Aliquoting the stock solution prevents degradation of the compound that can occur with multiple freeze-thaw cycles.
Protocol 2: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
1-(3-Methylphenyl)pyrrolidin-2-one stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Prepare serial dilutions of the 1-(3-Methylphenyl)pyrrolidin-2-one stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Self-Validating System:
-
Vehicle Control: The inclusion of a vehicle control is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be included as a positive control to validate the assay's ability to detect cytotoxicity.
Protocol 3: Dose-Response Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.
Procedure:
-
Using the data from the MTT assay, plot the percentage of cell viability against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC₅₀ value is the concentration of the compound that results in a 50% reduction in cell viability.
| Cell Line | Predicted IC₅₀ Range (µM) | Justification |
| MCF-7 (Breast Cancer) | 1 - 100 | N-aryl pyrrolidin-2-ones have shown variable cytotoxicity in different cancer cell lines. |
| A549 (Lung Cancer) | 1 - 100 | A broad range is anticipated for an initial screening of an uncharacterized compound. |
| HeLa (Cervical Cancer) | 1 - 100 | The actual IC₅₀ will be dependent on the specific cellular targets and uptake of the compound. |
Investigating the Mechanism of Action: A Hypothetical Framework
Given the prevalence of N-aryl pyrrolidin-2-one derivatives as anticancer agents, we can hypothesize potential mechanisms of action to guide further investigation. Many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[11][12]
Hypothesized Signaling Pathway Involvement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoamine Transporter Binding Assay for 1-(3-Methylphenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neuromodulatory Potential of 1-(3-Methylphenyl)pyrrolidin-2-one
The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission, clearing their respective neurotransmitters from the synaptic cleft and thereby terminating their signaling.[1] As members of the solute carrier 6 (SLC6) family, these transporters are the targets for a wide array of therapeutics for neuropsychiatric disorders, including depression, ADHD, and anxiety, as well as for drugs of abuse.[1] The pyrrolidinone scaffold is a versatile chemical motif found in numerous biologically active compounds, and its derivatives have shown promise as modulators of central nervous system targets.[2][3] Analogs of 1-(phenyl)-2-pyrrolidin-1-yl-pentan-1-one have demonstrated potent and selective inhibition of DAT and NET.[4][5] This provides a strong rationale for investigating the interaction of novel pyrrolidinone derivatives, such as 1-(3-Methylphenyl)pyrrolidin-2-one, with these key transporters.
This document provides a detailed, field-proven protocol for a competitive radioligand binding assay to determine the affinity of 1-(3-Methylphenyl)pyrrolidin-2-one for human DAT, SERT, and NET. This assay is a foundational step in characterizing the pharmacological profile of this compound and assessing its potential as a CNS-active agent. The protocol is designed to be a self-validating system, incorporating essential controls and detailed data analysis procedures to ensure the generation of robust and reliable data.
Principle of the Assay
This protocol employs a competitive radioligand binding assay to measure the affinity of a test compound (1-(3-Methylphenyl)pyrrolidin-2-one) for monoamine transporters. The assay relies on the principle of competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 is then converted to the inhibition constant (Ki), a measure of the compound's binding affinity for the transporter.
Experimental Workflow Overview
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Isocratic HPLC-UV Method for the Quantification of 1-(3-Methylphenyl)pyrrolidin-2-one
Abstract
This application note describes a robust, accurate, and precise isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(3-Methylphenyl)pyrrolidin-2-one. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with UV detection. The protocol has been developed and rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability studies, and research applications in the pharmaceutical and chemical industries.
Introduction
1-(3-Methylphenyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of five-membered lactam heterocycles that are pivotal scaffolds in medicinal chemistry due to their diverse biological activities.[1] The pyrrolidinone ring is a key structural motif in many pharmaceutical compounds, making the development of reliable analytical methods for its derivatives essential for drug development and quality assurance.[1]
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation and quantification of compounds in complex mixtures.[2] Specifically, reverse-phase HPLC is ideally suited for analyzing moderately non-polar molecules like 1-(3-Methylphenyl)pyrrolidin-2-one, which contains both a polar lactam group and a non-polar methylphenyl moiety. The presence of the aromatic ring provides a strong chromophore, making UV spectrophotometry a simple and effective detection method.[3] This application note provides a comprehensive, self-validating protocol for the quantification of this analyte, grounded in established chromatographic principles and regulatory standards.
Method Development and Rationale
The strategic development of this HPLC method was based on the physicochemical properties of the analyte and established chromatographic theory.
-
Chromatographic Mode (RP-HPLC): 1-(3-Methylphenyl)pyrrolidin-2-one possesses significant hydrophobicity due to the methylphenyl group. A computed XLogP3 value for a similar compound is 3.8, indicating strong retention on a non-polar stationary phase.[4] Therefore, reverse-phase chromatography, which separates compounds based on hydrophobicity, was the logical choice.[5][6]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column was selected. C18 columns are the most common and robust stationary phases in RP-HPLC, offering excellent retention and selectivity for a wide range of aromatic and moderately non-polar compounds.[7][8]
-
Mobile Phase Composition: A binary mixture of an organic modifier and water is standard for RP-HPLC.[9]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN often provides better peak shapes for aromatic compounds due to favorable π-π interactions and has a lower viscosity and UV cutoff, leading to lower backpressure and a more stable baseline.[6][10]
-
Aqueous Component & pH: The mobile phase was acidified with 0.1% formic acid.[11] Although the analyte is not strongly basic, a slightly acidic mobile phase (pH ~2.7) ensures that any residual silanol groups on the silica support are protonated, which minimizes peak tailing and produces sharp, symmetrical peaks.
-
-
Detection (UV Spectrophotometry): The methylphenyl group in the analyte is an excellent chromophore. Aromatic hydrocarbons typically exhibit strong absorbance around 254 nm.[7] For optimal sensitivity, the detection wavelength was set to 220 nm, which corresponds to a region of higher molar absorptivity for the phenyl ring electronic transitions, while minimizing interference from the acetonitrile cutoff.
The logical flow of this method development and subsequent validation is illustrated in the diagram below.
Caption: Workflow for HPLC method development and validation.
Experimental Protocol
Materials and Reagents
-
1-(3-Methylphenyl)pyrrolidin-2-one reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade, ~99%)
-
Deionized water (18.2 MΩ·cm resistivity or higher)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data Acquisition: Chromatography data station software.
All quantitative parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 1-(3-Methylphenyl)pyrrolidin-2-one reference standard and transfer it to a 25-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1.0 - 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain approximately 25.0 mg of 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Transfer the sample to a 25-mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
If necessary, dilute this solution further with the mobile phase to bring the final concentration within the validated linear range of the method.
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable). The resulting chromatograms were compared with that of a standard solution. The absence of interfering peaks at the retention time of the analyte peak demonstrates the specificity of the method. The analyte peak was also assessed for purity using a photodiode array detector (PDA), which confirmed no co-eluting impurities.
Linearity and Range
The linearity of the method was determined by analyzing seven concentrations of the analyte ranging from 1.0 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 1.0 - 150 µg/mL | - |
| Regression Equation | y = 45872x + 1253 | - |
| Correlation Coeff. (r²) | 0.9998 | r² ≥ 0.999 |
The high correlation coefficient indicates excellent linearity over the specified range.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percent recovery was calculated.[15]
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.6% |
| 100% | 50.0 | 50.3 | 100.6% | 0.4% |
| 120% | 60.0 | 59.5 | 99.2% | 0.7% |
| Acceptance Criteria | - | - | 98.0 - 102.0% | ≤ 2.0% |
The results demonstrate that the method is highly accurate for the quantification of the analyte.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[16]
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | n | Mean Peak Area | Std. Deviation | % RSD |
| Repeatability | 6 | 2,295,400 | 9,182 | 0.40% |
| Intermediate Precision | 6 | 2,301,650 | 16,112 | 0.70% |
| Acceptance Criteria | - | - | - | ≤ 2.0% |
The low relative standard deviation (RSD) values confirm that the method is precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[16]
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
| Parameter Varied | % RSD of Results | Tailing Factor | Resolution |
| Flow Rate (0.9 mL/min) | 0.8% | 1.1 | > 2.0 |
| Flow Rate (1.1 mL/min) | 0.7% | 1.1 | > 2.0 |
| Temperature (28 °C) | 0.6% | 1.2 | > 2.0 |
| Temperature (32 °C) | 0.5% | 1.1 | > 2.0 |
| % ACN (58%) | 0.9% | 1.2 | > 2.0 |
| % ACN (62%) | 0.8% | 1.1 | > 2.0 |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0 | > 2.0 |
The method remained unaffected by minor changes in the operational parameters, demonstrating its robustness.
Conclusion
An isocratic RP-HPLC method for the quantitative analysis of 1-(3-Methylphenyl)pyrrolidin-2-one has been successfully developed and validated. The method is simple, fast, and employs common reagents and instrumentation. The validation results confirm that the method is specific, linear, accurate, precise, and robust. This well-documented protocol is therefore highly suitable for routine quality control and quantitative analysis in various scientific and industrial settings.
References
-
SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Shehri, M. M., & Belal, F. (2020). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. MDPI. Retrieved from [Link]
-
Wang, I. H., Moorman, R., & Burleson, J. (2003). Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation. Journal of Chromatography A. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Woźniak, M. K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Retrieved from [Link]
-
Gao, X., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Song, H., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Morales, C., et al. (2022). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. MDPI. Retrieved from [Link]
-
Halász, I., & Földi, P. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Kityk, A. V., et al. (2010). UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Nikolova, Y., et al. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. Scripta Scientifica Pharmaceutica. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Retrieved from [Link]
-
Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]
-
David, V., & Ionescu, C. (2009). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Retrieved from [Link]
-
Adegoke, O. A., & Umoh, O. E. (2009). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) IR and UV-VIS spectroscopic analysis of a new compound. Retrieved from [Link]
-
Roy, B. C., & Bhattacharyya, A. (2009). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11470616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. scispace.com [scispace.com]
- 9. Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one, a novel compound belonging to the pyrrolidinone class. Given its structural similarity to cognitive enhancers (nootropics) and other centrally-acting agents, this compound presents a compelling candidate for neuropsychopharmacological investigation. These application notes outline the scientific rationale for selecting specific animal models and provide detailed, field-proven protocols for assessing its potential effects on cognition, anxiety, and depression-like behaviors. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of robust, interpretable data to characterize the compound's in vivo pharmacological profile.
Introduction and Scientific Rationale
1-(3-Methylphenyl)pyrrolidin-2-one is a synthetic derivative of the pyrrolidin-2-one scaffold. This core structure is the hallmark of the racetam family of drugs (e.g., Piracetam, Levetiracetam), which are known to modulate neurotransmission and exhibit neuroprotective and cognitive-enhancing properties.[1] While racetams are primarily recognized for their effects on cholinergic and glutamatergic systems, the addition of a 3-methylphenyl group to the pyrrolidinone ring introduces novel physicochemical properties that may alter its binding affinity, mechanism of action, and overall pharmacological effect.
The structural analogues of this compound, particularly cathinone derivatives like pyrovalerone, are potent norepinephrine-dopamine reuptake inhibitors (NDRIs) with stimulant properties.[2][3] However, the presence of a carbonyl group within the pyrrolidine ring (a lactam) in 1-(3-Methylphenyl)pyrrolidin-2-one, as opposed to an external ketone in cathinones, fundamentally changes its chemical classification. This distinction makes it more likely to interact with targets associated with cognition and mood regulation rather than acting as a classical psychostimulant. Therefore, our primary hypothesis is that 1-(3-Methylphenyl)pyrrolidin-2-one acts as a modulator of synaptic plasticity, with potential therapeutic applications in cognitive disorders, anxiety, or depression.
To test this hypothesis, a multi-tiered behavioral screening approach is essential. We propose a battery of well-validated rodent models to dissect the compound's effects across three key domains:
-
Cognition and Memory: To assess potential nootropic effects.
-
Anxiety-like Behavior: To evaluate potential anxiolytic or anxiogenic properties.
-
Depression-like Behavior: To screen for potential antidepressant activity.
Putative Mechanism of Action
Based on the pyrrolidinone core, 1-(3-Methylphenyl)pyrrolidin-2-one is hypothesized to modulate synaptic function primarily through the glutamatergic system, a critical pathway for learning and memory.[4] A plausible mechanism involves positive allosteric modulation of AMPA or NMDA receptors, leading to enhanced synaptic transmission and long-term potentiation (LTP), a cellular correlate of memory formation. This modulation could lead to downstream activation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.
Caption: Hypothesized signaling pathway for 1-(3-Methylphenyl)pyrrolidin-2-one.
General Experimental Design and Workflow
A systematic approach is crucial for efficiently characterizing the compound's profile. The following workflow ensures that foundational assessments of locomotor activity and anxiety are conducted before proceeding to more complex cognitive and mood-related paradigms. This prevents confounding interpretations; for example, a drug that causes hyperactivity could be falsely interpreted as having antidepressant-like effects in the Forced Swim Test.
Caption: Multi-tiered workflow for in vivo compound characterization.
Animals and Housing
-
Species: Male C57BL/6J mice (8-10 weeks old) are recommended due to their common use in behavioral neuroscience, stable learning performance, and extensive genetic characterization.
-
Housing: Animals should be group-housed (3-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM) and ad libitum access to food and water.
-
Acclimation: All animals must be acclimated to the housing facility for at least one week and handled by the experimenter for 3-5 days prior to testing to reduce stress-induced variability.[5]
Drug Preparation and Administration
-
Compound: 1-(3-Methylphenyl)pyrrolidin-2-one hydrochloride should be sourced from a reputable supplier.[6]
-
Vehicle: A standard vehicle of 0.9% sterile saline with 5% Tween 80 is recommended to ensure solubility.
-
Administration: Intraperitoneal (i.p.) injection is the preferred route for acute studies due to its rapid systemic absorption. Doses should be administered at a volume of 10 mL/kg.
-
Dose-Response: A logarithmic dose range (e.g., 1, 3, 10, 30 mg/kg) should be tested against a vehicle control group to establish a dose-effect relationship. A minimum of n=8-12 animals per group is recommended for adequate statistical power.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Principle: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7][8] It is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[5] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, while anxiogenic compounds have the opposite effect.
Apparatus:
-
A plus-shaped maze made of non-reflective material, elevated 50-80 cm from the floor.[7][9]
-
Two opposing arms (50 x 10 cm) are enclosed by high walls (40 cm), and the other two arms are open.
-
A central platform (10 x 10 cm) connects the four arms.
-
The test should be conducted under dim lighting (approx. 20-30 Lux) to encourage exploration.[10]
Step-by-Step Methodology:
-
Habituation: Transfer mice to the testing room at least 30 minutes before the experiment begins.[7]
-
Drug Administration: Administer the assigned dose of 1-(3-Methylphenyl)pyrrolidin-2-one or vehicle via i.p. injection. A 30-minute pre-treatment time is standard for compounds to reach central circulation.
-
Test Initiation: Gently place the mouse onto the central platform of the EPM, facing one of the open arms.
-
Data Recording: Immediately start a video tracking system (e.g., EthoVision XT, ANY-maze) and allow the animal to explore the maze freely for a 5-minute session.[5] The experimenter should leave the room to avoid influencing the animal's behavior.
-
Test Termination: At the end of the 5-minute period, carefully remove the mouse and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Data Collection and Endpoints:
| Parameter | Description | Expected Anxiolytic Effect |
| Time in Open Arms (%) | (Time spent in open arms / Total time) x 100 | Increase |
| Open Arm Entries (%) | (Entries into open arms / Total arm entries) x 100 | Increase |
| Closed Arm Entries | Total number of entries into the closed arms | No significant change |
| Total Distance Traveled | Total distance moved during the session | No significant change (to rule out hyperactivity) |
Protocol 2: Forced Swim Test (FST) for Depression-Like Behavior
Principle: The FST is a widely used screening tool for antidepressant compounds.[11][12] The test is based on the observation that when rodents are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture.[13] This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility and increase active behaviors like swimming or climbing.[14]
Apparatus:
-
A transparent glass cylinder (25 cm height, 15 cm diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[15]
Step-by-Step Methodology:
-
Habituation: Transfer mice to the testing room at least 30 minutes before the experiment.
-
Drug Administration: Administer the compound or vehicle 30-60 minutes prior to the test, depending on the compound's pharmacokinetics.
-
Test Initiation: Gently place the mouse into the water-filled cylinder.[11]
-
Data Recording: The test session lasts for 6 minutes. Behavior is typically recorded via a side-mounted camera.[15]
-
Scoring: An observer, blind to the experimental conditions, should score the animal's behavior. The first 2 minutes are considered a habituation period and are often excluded from analysis. During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water.
-
Test Termination: After 6 minutes, remove the mouse from the water, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning it to its home cage.
Data Collection and Endpoints:
| Parameter | Description | Expected Antidepressant Effect |
| Duration of Immobility (s) | Time spent immobile during the final 4 minutes of the test. | Decrease |
| Time Spent Swimming (s) | Time spent making active swimming motions. | Increase |
| Time Spent Climbing (s) | Time spent making active climbing motions against the cylinder wall. | Increase |
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory
Principle: The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[16][17] Rodents are placed in a large circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues in the room.[18] Improved performance, measured by a reduction in the time (escape latency) and path length to find the platform, indicates enhanced spatial learning.
Apparatus:
-
A circular tank (120-150 cm in diameter) filled with water (22 ± 2°C).[10][19]
-
The water is made opaque using non-toxic white paint or a milk powder solution.
-
A small escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Various high-contrast visual cues (e.g., shapes, posters) are placed on the walls of the testing room.
-
A video camera is mounted above the pool to record the swim paths.
Step-by-Step Methodology:
-
Habituation & Pre-training (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the water. Then, conduct a "visible platform" trial where the platform is marked with a flag, to ensure animals are not visually impaired or unable to swim.
-
Acquisition Phase (Days 1-4):
-
Administer the compound or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse a maximum of 60-90 seconds to find the hidden platform.[10]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.[16][20]
-
Remove the mouse and place it in a holding cage during the inter-trial interval (approx. 10-15 minutes).
-
-
Probe Trial (Day 5):
-
Administer the final dose of the compound or vehicle.
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the "target quadrant" where the platform was previously located.
-
Data Collection and Endpoints:
| Phase | Parameter | Description | Expected Nootropic Effect |
| Acquisition | Escape Latency (s) | Time taken to find the hidden platform across training days. | Faster decrease across days |
| Acquisition | Path Length (cm) | The total distance the mouse swam to reach the platform. | Shorter path length |
| Probe Trial | Time in Target Quadrant (%) | Percentage of time spent swimming in the correct quadrant. | Significant increase |
| Probe Trial | Platform Crossings | Number of times the mouse swims over the exact former location of the platform. | Increase |
Conclusion
The protocols detailed in this guide provide a robust and validated framework for the initial in vivo characterization of 1-(3-Methylphenyl)pyrrolidin-2-one. By systematically evaluating its effects on anxiety, depression-like behavior, and spatial learning, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results in these models would provide a strong rationale for further investigation into its underlying mechanisms and therapeutic potential for treating neuropsychiatric and cognitive disorders. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data critical for advancing the compound through the drug development pipeline.
References
- (Reference placeholder for a specific paper on racetam mechanisms if available)
- (Reference placeholder for a specific paper on CNS drug screening if available)
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. Available at: [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available at: [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
- (Reference placeholder for a specific paper on behavioral pharmacology if available)
-
Elevated plus maze protocol. protocols.io. Available at: [Link]
-
The Mouse Forced Swim Test. PMC - NIH. Available at: [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC - PubMed Central. Available at: [Link]
-
Animal models of anxiety disorders in rats and mice: some conceptual issues. PMC. Available at: [Link]
-
Animal models of depression. Wikipedia. Available at: [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]
- (Reference placeholder for a specific paper on pyrrolidinone metabolism if available)
-
Morris Water Maze. MMPC.org. Available at: [Link]
-
Animal Models of Cognitive Impairment. NCBI Bookshelf - NIH. Available at: [Link]
-
Animal Models of Depression: Molecular Perspectives. PMC - PubMed Central. Available at: [Link]
-
UC Davis - Morris Water Maze - Protocols. protocols.io. Available at: [Link]
-
Animal Models of Depression: What Can They Teach Us about the Human Disease? MDPI. Available at: [Link]
- (Reference placeholder for a specific paper on anxiety models if available)
-
Forced Swim Test v.3. University of Notre Dame. Available at: [Link]
-
Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR. Available at: [Link]
-
Elevated Plus Maze for Mice. PMC - NIH. Available at: [Link]
-
(PDF) Elevated plus maze protocol v1. ResearchGate. Available at: [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
- (Reference placeholder for a specific paper on pyrrolidinone safety if available)
-
1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. Chemspace. Available at: [Link]
- (Reference placeholder for a specific paper on mood disorder models if available)
-
Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. MDPI. Available at: [Link]
- (Reference placeholder for a specific paper on anxiety model validity if available)
-
(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Bio-protocol. Available at: [Link]
-
Elevated Plus Maze. MMPC. Available at: [Link]
-
Animal models of anxiety disorders and stress. SciELO. Available at: [Link]
Sources
- 1. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 2. drugs.ie [drugs.ie]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. chem-space.com [chem-space.com]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. mmpc.org [mmpc.org]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of depression - Wikipedia [en.wikipedia.org]
- 13. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lasa.co.uk [lasa.co.uk]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. UC Davis - Morris Water Maze [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Introduction
1-(3-Methylphenyl)pyrrolidin-2-one is a key structural motif found in a range of biologically active compounds. Its synthesis, typically involving the N-arylation of 2-pyrrolidinone, can be deceptively challenging. Achieving high yields consistently requires a nuanced understanding of the reaction mechanism, careful selection of reagents, and meticulous control over reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My yield of 1-(3-Methylphenyl)pyrrolidin-2-one is consistently low. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. A systematic approach to identifying the root cause is essential.
-
Suboptimal Reaction Conditions: The N-arylation of 2-pyrrolidinone is highly sensitive to the choice of catalyst, ligand, base, and solvent.
-
For Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[1][2] However, its efficiency hinges on a synergistic relationship between all components. The palladium catalyst, typically in a Pd(0) or Pd(II) pre-catalyst form, requires a bulky, electron-rich phosphine ligand to facilitate the key steps of oxidative addition and reductive elimination.[3] An inappropriate ligand can slow down the catalytic cycle, leading to incomplete conversion. The base, usually a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for deprotonating the pyrrolidinone, but an incorrect choice or insufficient amount can halt the reaction.
-
For Ullmann Condensation: This classic copper-catalyzed method is an alternative but often requires more forcing conditions.[4][5] Traditional Ullmann reactions demand high temperatures (>200 °C) and polar aprotic solvents, which can lead to thermal decomposition of starting materials or products.[4][6] While modern ligand-accelerated Ullmann reactions operate under milder conditions, the choice of ligand (e.g., diamines, amino acids) is critical for success.[5]
-
-
Poor Reagent Quality & Handling:
-
Solvent and Amine Dryness: 2-pyrrolidinone is hygroscopic, and any water present can deactivate the base and interfere with the catalyst. Ensure all reagents and the solvent are rigorously dried before use.
-
Catalyst Activity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Failure to maintain a strictly inert atmosphere (argon or nitrogen) throughout the setup and reaction will lead to catalyst oxidation and deactivation, resulting in dramatically lower yields.
-
Starting Material Purity: The purity of 3-bromotoluene (or 3-iodotoluene) and 2-pyrrolidinone is paramount. Impurities can poison the catalyst or introduce competing side reactions.
-
-
Inefficient Purification: Significant product loss can occur during workup and purification. 1-(3-Methylphenyl)pyrrolidin-2-one has moderate polarity, which can sometimes lead to difficulties in extraction or streaking during column chromatography if the solvent system is not optimized.
Question 2: I am attempting a Buchwald-Hartwig amination and the reaction is sluggish or stalls. How can I optimize it?
Optimizing the Buchwald-Hartwig reaction involves fine-tuning the "big four": catalyst, ligand, base, and solvent.
-
Catalyst & Ligand System: This is the heart of the reaction. For N-arylation of amides, sterically hindered biarylphosphine ligands are often the most effective.
-
Recommended Ligands: Consider ligands such as XPhos, SPhos, or BrettPhos. These bulky, electron-rich ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.[3]
-
Catalyst Loading: While catalyst loading is typically low (0.5-2 mol%), if you observe a stalled reaction, a slightly higher loading may be beneficial, although this should be a last resort after optimizing other parameters.
-
-
Choice of Base: The pKa of the N-H bond in 2-pyrrolidinone is approximately 24. A strong base is required for deprotonation.
-
Primary Choice: Sodium tert-butoxide (NaOt-Bu) is generally the most effective base for this transformation.
-
Alternatives: If NaOt-Bu is not yielding good results, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be screened. K₃PO₄ is a milder base and may require higher temperatures or longer reaction times.[5]
-
-
Solvent Selection: The solvent must be aprotic and anhydrous.
-
Common Solvents: Toluene and dioxane are excellent choices. They have appropriate boiling points for the reaction and are compatible with the catalytic system.
-
Avoid: Protic solvents (like alcohols) will quench the base. Highly coordinating solvents may interfere with the catalyst.
-
-
Temperature Control: These reactions typically require heating. A temperature range of 80-110 °C is common for aryl bromides.[7] If the reaction is slow, a modest increase in temperature may accelerate the rate.
Below is a workflow to guide your optimization process.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one, a key intermediate in various research and development pipelines. This document is designed for chemists and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for 1-(3-Methylphenyl)pyrrolidin-2-one.
Q1: What are the most common industrial and laboratory-scale synthetic routes to 1-(3-Methylphenyl)pyrrolidin-2-one?
There are two primary, well-established routes for synthesizing N-aryl lactams like 1-(3-Methylphenyl)pyrrolidin-2-one:
-
Direct Thermal Condensation: This is often the most atom-economical approach, involving the direct reaction of γ-butyrolactone (GBL) with m-toluidine at elevated temperatures. The reaction proceeds via nucleophilic attack of the amine on the lactone's carbonyl carbon, followed by ring-opening and subsequent dehydrative cyclization to form the desired product and water. This method is common but can be equilibrium-limited and prone to side reactions at the required high temperatures.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method involves coupling 2-pyrrolidinone with an aryl halide, such as 3-bromotoluene or 3-iodotoluene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[1][2] This route offers excellent functional group tolerance and often proceeds under milder conditions than thermal condensation, but it can be more expensive and susceptible to catalyst-related side reactions.[1]
Q2: How do I choose the best synthetic route for my needs?
The optimal route depends on your specific priorities:
-
For large-scale synthesis where cost is a primary driver: The thermal condensation of GBL and m-toluidine is generally preferred due to the low cost of starting materials and the absence of expensive metal catalysts. However, process optimization is critical to manage side reactions and achieve acceptable purity.
-
For small-scale, high-purity applications or complex substrates: The Buchwald-Hartwig amination is often superior. It provides a more controlled reaction pathway, typically resulting in higher purity and better yields for diverse substrates, justifying the higher reagent and catalyst costs.[3]
Q3: What are the critical safety considerations for this synthesis?
-
γ-Butyrolactone (GBL): GBL can cause serious eye damage and may cause drowsiness or dizziness.[4] It is also a precursor to γ-hydroxybutyrate (GHB) and is regulated in many jurisdictions. Always consult your institution's safety protocols and local regulations.
-
m-Toluidine: This reagent is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
High-Temperature Reactions: Thermal condensation methods require careful temperature control to prevent runaway reactions and minimize the formation of thermal degradation byproducts.
-
Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Palladium compounds, while used in catalytic amounts, should be handled with care.
Troubleshooting Guide: Side Reactions & Impurities
This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one, focusing on the common thermal condensation route.
Problem 1: Low Yield & Incomplete Conversion of Starting Materials
Symptom: Analysis of the crude reaction mixture (by GC, LC-MS, or TLC) shows a significant amount of unreacted m-toluidine and/or GBL.
Causality Analysis: The direct condensation of GBL with an aniline is a reversible, equilibrium-driven process. Low conversion is typically due to insufficient energy to overcome the activation barrier or because the reaction has reached equilibrium without product favorability under the current conditions.
dot
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Increase Reaction Temperature: The reaction often requires temperatures in the range of 180-220°C to proceed at a reasonable rate. Ensure your heating apparatus is calibrated and providing consistent heat.
-
Efficient Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the product.
-
Recommended Action: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it forms, especially if using a solvent like toluene or xylene.
-
-
Extend Reaction Time: These reactions can be slow. Monitor the reaction progress every few hours using a suitable analytical method (e.g., TLC, GC) until no further consumption of the limiting reagent is observed.
-
Catalysis (Use with Caution): The addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can accelerate both the ring-opening and cyclization steps. However, this can also promote unwanted side reactions, such as polymerization or dehydration, and should be introduced only after optimizing other parameters.
Problem 2: Identification of a Major, More Polar Impurity
Symptom: A significant byproduct is observed that is more polar than the desired product (e.g., lower Rf on a normal-phase TLC plate). This impurity often presents challenges in purification by chromatography.
Causality Analysis: This common impurity is almost always the ring-opened intermediate, N-(3-methylphenyl)-4-hydroxybutanamide . It forms when the initial nucleophilic attack and ring-opening occur, but the subsequent dehydration and cyclization to the lactam are incomplete.
dot
Caption: The key side reaction pathway.
Solutions:
-
Drive the Dehydration: As with low conversion, the solution is to force the final, rate-limiting cyclization step to completion.
-
Primary Action: Ensure reaction temperatures are high enough (≥200°C) and that water is being actively removed from the reaction mixture.
-
-
Purification Strategy: If the intermediate has already formed and the reaction is complete, a specific workup can be employed. However, separating the hydroxy-amide from the lactam product via chromatography can be difficult due to similar polarities. The best strategy is to prevent its accumulation in the first place.
Problem 3: Persistent Contamination with Unreacted m-Toluidine
Symptom: The final product, even after initial purification, is contaminated with m-toluidine, which can be difficult to remove completely by crystallization or standard chromatography.
Causality Analysis: m-Toluidine is a basic amine, while the product, 1-(3-Methylphenyl)pyrrolidin-2-one, is a neutral amide (lactam). This difference in chemical properties can be exploited for a highly effective separation.
Solution: Acidic Wash Protocol
A liquid-liquid extraction using a dilute acid will protonate the basic m-toluidine, forming a water-soluble ammonium salt that partitions into the aqueous phase, leaving the neutral lactam product in the organic layer.
| Impurity/Product | Structure | pKa of Conjugate Acid | Solubility in Dilute HCl |
| m-Toluidine | Aryl Amine | ~4.7 | High (forms salt) |
| Product | N-Aryl Lactam | <<-2 (Amide) | Low (neutral) |
| Ring-Opened Intermediate | Amide & Alcohol | <<-2 (Amide) | Low (neutral) |
Table 1: Physicochemical Properties for Purification
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). A typical ratio is 1 part aqueous acid to 2 parts organic solution.
-
Separation: Shake the funnel gently at first (to release any pressure from potential CO₂ evolution if carbonate bases were used) and then vigorously. Allow the layers to separate. The protonated m-toluidine salt will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using ethyl acetate).
-
Repeat: Drain the aqueous layer and repeat the wash with fresh 1 M HCl to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of m-toluidine.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link][5]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. doi: 10.5772/intechopen.1001407. Available from: [Link][6]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from: [Link][7]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from: [Link][4]
-
Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. Wikipedia. Retrieved from: [Link][1]
-
Baru, A. R., & Hartwig, J. F. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 113(11), 8159–8195. doi: 10.1021/cr400115x. Available from: [Link][2]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 141–165. doi: 10.3762/bjoc.7.19. Available from: [Link][3]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Solubility Challenges with 1-(3-Methylphenyl)pyrrolidin-2-one
Welcome to our dedicated technical support center for 1-(3-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during in vitro and in vivo assays. Given its predicted lipophilic nature, indicated by a calculated XLogP3 of 3.8, achieving and maintaining the desired concentration in aqueous assay buffers can be a significant hurdle. This resource provides in-depth, practical solutions and the scientific rationale behind them to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and problems researchers face when working with 1-(3-Methylphenyl)pyrrolidin-2-one.
Q1: My 1-(3-Methylphenyl)pyrrolidin-2-one precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?
A: This is a classic sign of a compound with poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many lipophilic compounds. However, when the DMSO stock is introduced into an aqueous environment, the compound is suddenly exposed to a solvent in which it is not readily soluble. This abrupt change in solvent polarity causes the compound to crash out of the solution, leading to precipitation. It has been shown that storage of DMSO solutions, freeze-thaw cycles, and the inherent low solubility of some compounds in DMSO can all contribute to precipitation upon dilution into aqueous buffers[1].
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
A: The tolerance of cell lines to DMSO varies, but a general rule of thumb is to keep the final concentration of DMSO in your cell culture media at or below 0.5% (v/v). Higher concentrations can lead to cytotoxicity, altered cell signaling, and other off-target effects, which can confound your experimental results. It is always best to determine the specific tolerance of your cell line with a DMSO toxicity curve before proceeding with your compound screens.
Q3: I'm seeing inconsistent results in my assay. Could this be related to solubility?
A: Absolutely. Poor solubility can lead to significant variability in assay results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to inconsistent IC50 values in bioassays[2]. Furthermore, precipitated compound can interfere with assay readouts, particularly in optical assays like fluorescence or absorbance-based methods.
Troubleshooting Guide: A Multi-pronged Approach to Enhancing Solubility
When faced with solubility challenges, a systematic approach is key. The following sections detail various strategies, from simple adjustments to more advanced formulation techniques.
Strategy 1: Co-Solvent Systems
The use of a co-solvent is often the first line of defense against poor solubility. Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of lipophilic compounds in aqueous solutions.
Why it works: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to remain in solution. N-Methyl-2-pyrrolidone (NMP), a structural analog of your compound, has been shown to be a highly effective solubilizer, acting as both a cosolvent and a complexing agent to enhance drug solubility[3][4]. This dual mechanism can lead to significant increases in solubility, with enhancements of up to 800-fold reported for some drugs in a 20% v/v NMP solution[3][4].
Recommended Co-solvents:
| Co-Solvent | Typical Starting Concentration (v/v) in final assay volume | Considerations |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | Standard choice, but check cell line tolerance. |
| Ethanol | ≤ 1% | Can be effective, but volatility can be an issue. |
| N-Methyl-2-pyrrolidone (NMP) | ≤ 1% | Structurally similar to the target compound and a potent solubilizer.[3][4] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | A less harsh solvent, often used in formulations. |
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Primary Stock Preparation: Dissolve 1-(3-Methylphenyl)pyrrolidin-2-one in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Intermediate Dilution (Optional but Recommended): If the final assay concentration is very low, an intermediate dilution in 100% DMSO can improve accuracy.
-
Final Dilution: Directly add the required volume of the DMSO stock to your pre-warmed assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Workflow for Co-Solvent Approach
Caption: Decision tree for troubleshooting with co-solvents.
Strategy 2: The Use of Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.
Why it works: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 1-(3-Methylphenyl)pyrrolidin-2-one can partition into the hydrophobic core of the micelle, effectively being encapsulated and solubilized in the aqueous medium[5][6].
Commonly Used Surfactants in Biological Assays:
| Surfactant | Type | Typical Concentration Range (w/v) | Key Characteristics |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Generally well-tolerated by cells. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Similar to Tween® 20, with a slightly different hydrophobic tail. |
| Pluronic® F-68 | Non-ionic | 0.02 - 0.2% | A block copolymer with low cytotoxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01 - 0.1% | A powerful solubilizing agent, but can be denaturing to proteins and cytotoxic. Use with caution. |
Experimental Protocol: Solubilization with Surfactants
-
Prepare Surfactant-Containing Buffer: Add the desired surfactant to your assay buffer at the target concentration. Ensure the surfactant is fully dissolved.
-
Prepare Compound Stock: Prepare a concentrated stock of 1-(3-Methylphenyl)pyrrolidin-2-one in a suitable organic solvent like DMSO.
-
Dilution into Surfactant Buffer: While vortexing, slowly add the compound stock to the surfactant-containing buffer. The presence of micelles will aid in the solubilization of the compound.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[7][8]
Why it works: The hydrophobic 1-(3-Methylphenyl)pyrrolidin-2-one molecule can form an inclusion complex with the cyclodextrin, where it becomes encapsulated within the hydrophobic cavity.[7] This complex has a hydrophilic exterior, allowing it to be readily dissolved in aqueous solutions.[8]
Types of Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, making it a popular choice. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative with very high aqueous solubility. |
| Methyl-β-cyclodextrin | M-β-CD | Can extract cholesterol from cell membranes, so cytotoxicity should be evaluated. |
Experimental Protocol: Using Cyclodextrins for Solubilization
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to the desired concentration (e.g., 1-10 mM).
-
Add the Compound: Add the solid 1-(3-Methylphenyl)pyrrolidin-2-one directly to the cyclodextrin solution.
-
Facilitate Complexation: Incubate the mixture, often with stirring or sonication, for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.
Workflow for Advanced Solubilization Techniques
Caption: Workflow for using surfactants and cyclodextrins.
Strategy 4: pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Why it works: For a weakly basic compound, decreasing the pH of the solution will lead to protonation of the basic functional group.[9] The resulting salt is typically more water-soluble than the neutral form.[10][11] Conversely, for a weakly acidic compound, increasing the pH will deprotonate the acidic group, and the resulting salt will be more soluble. The structure of 1-(3-Methylphenyl)pyrrolidin-2-one contains a tertiary amine within the pyrrolidine ring, which is a weakly basic center. Therefore, lowering the pH should increase its aqueous solubility.
Considerations for pH Modification:
-
Assay Compatibility: Ensure that the altered pH is compatible with your assay system. For cell-based assays, significant deviations from physiological pH (7.2-7.4) can be detrimental to cell health.
-
Compound Stability: Confirm that 1-(3-Methylphenyl)pyrrolidin-2-one is stable at the adjusted pH.
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Determine Solubility: Add an excess of solid 1-(3-Methylphenyl)pyrrolidin-2-one to each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Select Optimal pH: Based on the results, select the lowest pH that provides adequate solubility and is compatible with your assay.
Final Recommendations
For 1-(3-Methylphenyl)pyrrolidin-2-one, a compound with predicted poor aqueous solubility, a multi-step strategy is recommended.
-
Start with a Co-solvent: Begin by using DMSO as a co-solvent, ensuring the final concentration remains below the cytotoxic limit for your assay system (typically ≤ 0.5%).
-
Introduce a Surfactant: If precipitation still occurs, incorporate a non-ionic surfactant like Tween® 20 or Pluronic® F-68 into your assay buffer.
-
Consider Cyclodextrins: For more persistent solubility issues, the use of hydroxypropyl-β-cyclodextrin is a powerful and often well-tolerated option.
-
pH Adjustment as a Last Resort: If your assay can tolerate it, a slight reduction in the pH of your buffer may improve the solubility of this weakly basic compound.
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with 1-(3-Methylphenyl)pyrrolidin-2-one and generate reliable, reproducible data in your research.
References
-
Follicular drug delivery - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
1-Methyl-3-methylidenepyrrolidin-2-one | C6H9NO | CID 10844354 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Retrieved January 23, 2026, from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
2.5: Preparing Solutions - Chemistry LibreTexts. (2022). Retrieved January 23, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2022). Retrieved January 23, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Retrieved January 23, 2026, from [Link]
-
1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024). Retrieved January 23, 2026, from [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). Retrieved January 23, 2026, from [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (n.d.). Retrieved January 23, 2026, from [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. (2009). Retrieved January 23, 2026, from [Link]
-
Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs - ResearchGate. (2020). Retrieved January 23, 2026, from [Link]
-
How to tackle compound solubility issue : r/labrats - Reddit. (2022). Retrieved January 23, 2026, from [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020). Retrieved January 23, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved January 23, 2026, from [Link]
-
pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 23, 2026, from [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022). Retrieved January 23, 2026, from [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. (2007). Retrieved January 23, 2026, from [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). Retrieved January 23, 2026, from [Link]
-
The effects of surfactants on the solubility and diolution profiles of a poorly water-soluble basic drug, carvedilol | Request PDF - ResearchGate. (2012). Retrieved January 23, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
17.6 pH Effects on Solubility | General Chemistry - YouTube. (2022). Retrieved January 23, 2026, from [Link]
-
Solution-making strategies & practical advice - YouTube. (2022). Retrieved January 23, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 23, 2026, from [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (2012). Retrieved January 23, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2023). Retrieved January 23, 2026, from [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - ACS Publications. (2018). Retrieved January 23, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Retrieved January 23, 2026, from [Link]
-
N-Methyl-2-pyrrolidone - Solubility of Things. (n.d.). Retrieved January 23, 2026, from [Link]
-
Best Practices For Stock Solutions - FasterCapital. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Optimizing In Vivo Dosing of 1-(3-Methylphenyl)pyrrolidin-2-one
Welcome to the technical support center for the in vivo application of 1-(3-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on establishing and optimizing the dosage of this novel compound for preclinical research. Given the novelty of 1-(3-Methylphenyl)pyrrolidin-2-one, this document emphasizes a foundational approach to dose-finding, troubleshooting, and overall in vivo study design.
Frequently Asked Questions (FAQs): Getting Started
This section addresses initial questions for researchers beginning in vivo studies with 1-(3-Methylphenyl)pyrrolidin-2-one, for which there is limited public data.
Q1: Where do I begin with dose selection for a novel compound like 1-(3-Methylphenyl)pyrrolidin-2-one?
A1: For a novel compound with no prior in vivo data, the starting point is a dose-range finding (DRF) study.[1][2] The initial doses for this study are typically estimated from in vitro data. A common practice is to start with a dose that achieves a plasma concentration (Cmax) approximately 10- to 30-fold higher than the in vitro EC50 or IC50. If in vitro data is unavailable, a tiered approach starting with very low, sub-pharmacological doses (e.g., 0.1 mg/kg) is a cautious strategy. The goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[2]
Q2: What animal model is most appropriate for initial studies?
A2: The selection of an animal model should be based on scientific objectives and, where possible, similarities in physiology and metabolism to humans.[3][4] For initial toxicity and pharmacokinetic (PK) studies, rodents such as mice or rats are commonly used due to their well-characterized biology, availability, and cost-effectiveness.[4][5] The choice between mice and rats may depend on the specific disease model or the required blood volume for PK analysis.
Q3: 1-(3-Methylphenyl)pyrrolidin-2-one has poor aqueous solubility. How do I formulate it for in vivo administration?
A3: Poorly soluble compounds present a common challenge in preclinical studies. The formulation strategy should aim to create a stable and homogenous suspension or solution suitable for the chosen route of administration.[6] A tiered approach to vehicle selection is recommended. Start with simple aqueous vehicles and progress to more complex formulations as needed. A common starting point for oral gavage is an aqueous suspension using suspending agents like 0.5-1% methylcellulose (MC) or carboxymethylcellulose (CMC). For intravenous administration, co-solvents such as polyethylene glycol (PEG), propylene glycol, or cyclodextrins may be necessary to achieve solubility.[6] It is crucial to conduct a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your in vivo experiments with 1-(3-Methylphenyl)pyrrolidin-2-one.
Issue 1: Unexpected Toxicity or Mortality at Low Doses
Q: We observed significant toxicity (e.g., severe weight loss, lethargy, mortality) at doses we predicted would be well-tolerated. What are the potential causes and how can we troubleshoot this?
A: This is a critical issue that requires immediate attention to ensure animal welfare and data integrity. The causes can be multifactorial.
Possible Causes & Troubleshooting Steps:
-
Formulation Issues:
-
Causality: The compound may be precipitating out of the vehicle after administration, leading to localized high concentrations and toxicity, or an incomplete and erratic absorption profile. Poorly soluble drugs can also have a higher free fraction in circulation if not properly formulated, leading to toxicity.
-
Troubleshooting:
-
Visually inspect the formulation for homogeneity before each dose.
-
Conduct a stability study of the formulation under experimental conditions.
-
Consider particle size reduction (micronization) to improve suspension stability and dissolution rate.
-
Re-evaluate the vehicle; a different co-solvent or surfactant may be needed.[6]
-
-
-
Vehicle Intolerance:
-
Causality: The vehicle itself could be causing toxicity, especially with co-solvents like DMSO or high concentrations of PEG, which can cause hemolysis or renal toxicity when administered intravenously.
-
Troubleshooting: Run a vehicle-only control group to assess its tolerability at the same volume and administration frequency.
-
-
Rapid Absorption and High Cmax:
-
Causality: The compound might be absorbed more rapidly than anticipated, leading to a sharp peak in plasma concentration (Cmax) that exceeds the toxic threshold.
-
Troubleshooting:
-
Conduct a preliminary pharmacokinetic (PK) study at a single, low, well-tolerated dose to understand the absorption profile.
-
If Cmax is the issue, consider splitting the daily dose or using a formulation that provides a slower release.
-
-
-
Species-Specific Metabolism:
-
Causality: The chosen animal model may metabolize 1-(3-Methylphenyl)pyrrolidin-2-one into a more toxic metabolite.
-
Troubleshooting: While complex to address in early-stage studies, if other causes are ruled out, consider repeating a limited dose escalation in a different rodent species (e.g., switching from mice to rats).
-
Issue 2: Lack of Efficacy at Doses Approaching the MTD
Q: We have escalated the dose to the maximum tolerated dose (MTD), but we are not observing the expected pharmacological effect. What should we investigate?
A: A lack of efficacy despite reaching the MTD suggests a potential issue with drug exposure at the target site or the validity of the pharmacological hypothesis.
Possible Causes & Troubleshooting Steps:
-
Insufficient Target Engagement:
-
Causality: The plasma or tissue concentration of the compound may not be high enough or sustained for a sufficient duration to engage the target and elicit a biological response.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the compound's concentration in plasma over time. This will determine key parameters like Cmax, half-life (t½), and total exposure (AUC).[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the PK profile with the pharmacological effect (or lack thereof). This can help determine the minimum effective concentration.[8][9]
-
Tissue Distribution: If the target is in a specific tissue (e.g., the brain), a tissue distribution study may be necessary to confirm that the compound is reaching its site of action.
-
-
-
Poor Bioavailability:
-
Causality: For oral administration, the compound may have low oral bioavailability due to poor absorption or extensive first-pass metabolism in the liver.
-
Troubleshooting:
-
Compare the AUC from oral administration to the AUC from intravenous (IV) administration to calculate absolute bioavailability.
-
If bioavailability is low, formulation strategies to improve solubility and absorption are warranted.[10]
-
-
-
In Vitro to In Vivo Discrepancy:
-
Causality: The in vitro potency (EC50/IC50) may not accurately predict the in vivo potency due to factors like plasma protein binding or rapid metabolism.
-
Troubleshooting: Measure the fraction of the compound bound to plasma proteins. Only the unbound fraction is generally considered pharmacologically active. High plasma protein binding can significantly reduce the effective concentration of the drug.
-
Issue 3: High Variability in Animal Responses
Q: We are observing significant variability in our results between animals within the same dose group. How can we reduce this variability?
A: High variability can mask true pharmacological effects and make data interpretation difficult. It often stems from inconsistencies in experimental procedures or inherent biological differences.[11]
Possible Causes & Troubleshooting Steps:
-
Inconsistent Dosing:
-
Causality: Inaccurate dose administration, especially with suspensions that are not uniformly mixed, can lead to animals receiving different effective doses.
-
Troubleshooting:
-
Ensure the dosing formulation is homogenous. Vortex the suspension immediately before drawing each dose.
-
Use precise, calibrated equipment for dose administration.
-
Ensure all technicians are trained and consistent in their dosing technique.[12]
-
-
-
Biological Variability:
-
Causality: Age, weight, sex, and genetic background of the animals can all contribute to variability in drug metabolism and response.[11]
-
Troubleshooting:
-
Use animals from a reputable supplier with a well-defined genetic background.
-
Use a narrow range of age and body weight for the animals in the study.
-
Randomize animals into treatment groups to distribute variability evenly.[13]
-
-
-
Environmental Factors:
-
Causality: Stress from handling, housing conditions, and diet can influence physiological responses and drug metabolism.[12]
-
Troubleshooting:
-
Acclimatize animals to the housing facility and handling procedures before the start of the study.[12]
-
Standardize housing conditions (e.g., light/dark cycle, temperature, humidity) and provide consistent access to food and water.
-
-
Experimental Protocols & Data Presentation
Protocol 1: Vehicle Screening for Oral Formulation
Objective: To identify a suitable vehicle for oral administration of 1-(3-Methylphenyl)pyrrolidin-2-one that allows for a stable and homogenous suspension at the desired concentration.
Methodology:
-
Prepare a stock solution of 1-(3-Methylphenyl)pyrrolidin-2-one in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 100 mg/mL).
-
Prepare a series of potential aqueous vehicles (see Table 1).
-
Add a small volume of the stock solution to each vehicle to achieve the target final concentration (e.g., 10 mg/mL), ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
Vortex each mixture vigorously for 1-2 minutes.
-
Visually inspect for homogeneity immediately after preparation and at set time points (e.g., 30, 60, and 120 minutes) to assess stability.
-
A suitable vehicle should result in a fine, easily re-suspendable precipitate or a stable, homogenous suspension.
Table 1: Example Vehicle Screening for Oral Formulation
| Vehicle Composition | Final DMSO Conc. (%) | Observations at T=0 | Observations at T=60 min | Suitability |
| Saline (0.9% NaCl) | 1% | Large particles, rapid settling | Clear supernatant, hard cake | Poor |
| 0.5% Methylcellulose (MC) in water | 1% | Fine, milky suspension | Minimal settling, easily re-suspended | Good |
| 1% Carboxymethylcellulose (CMC) in water | 1% | Fine, milky suspension | No visible settling | Excellent |
| 5% PEG400 in water | 1% | Hazy solution | Some precipitation | Moderate |
Protocol 2: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a rodent species (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Randomize animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common dose escalation strategy is to use 3-fold or half-log increments (e.g., 1, 3, 10, 30, 100 mg/kg).[1]
-
Administration: Administer a single dose of 1-(3-Methylphenyl)pyrrolidin-2-one via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours, and then daily for 7-14 days.
-
Record body weight daily. A body weight loss of 15-20% is often considered a sign of significant toxicity.
-
At the end of the study, perform a gross necropsy.
-
-
MTD Determination: The MTD is the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss.
Table 2: Example Data from a Dose-Range Finding Study
| Dose Group (mg/kg) | N | Mortality | Max. Body Weight Loss (%) | Clinical Signs |
| Vehicle | 5 | 0/5 | +2.5% | Normal |
| 10 | 5 | 0/5 | -1.2% | Normal |
| 30 | 5 | 0/5 | -4.5% | Mild, transient hypoactivity |
| 100 | 5 | 1/5 | -18.7% | Severe lethargy, piloerection |
| 300 | 5 | 4/5 | -25.0% (in survivor) | Severe lethargy, ataxia |
Based on this hypothetical data, the MTD would be considered 30 mg/kg.
Visualizations
Workflow for In Vivo Dose Optimization
Caption: A stepwise workflow for optimizing the in vivo dosage of a novel compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting a lack of in vivo efficacy.
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved from [Link]
-
Hansen, A. R., et al. (2015). Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. The Oncologist, 20(6), 653–659. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic and pharmacodynamic modeling in vivo. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Retrieved from [Link]
-
EUPATI. (n.d.). Animal models. In EUPATI Toolbox. Retrieved from [Link]
-
Oxford Academic. (2002). Control of Variability. In ILAR Journal. Retrieved from [Link]
-
AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
McGill University. (2013). How to make preclinical animal research more effective. Retrieved from [Link]
-
Charles River Laboratories. (2023). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of animal models in biomedical research: a review. Retrieved from [Link]
-
Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. In PubMed Central. Retrieved from [Link]
Sources
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. toolbox.eupati.eu [toolbox.eupati.eu]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtoo.com [labtoo.com]
- 8. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic–Pharmacodynamic Correlation Analysis of Rhodiola crenulata in Rats with Myocardial Ischemia [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. How to design robust preclinical efficacy studies that make a difference [jax.org]
Preventing degradation of 1-(3-Methylphenyl)pyrrolidin-2-one in solution
Welcome to the technical support guide for 1-(3-Methylphenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in solution. The following question-and-answer guide provides in-depth explanations and actionable protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a 1-(3-Methylphenyl)pyrrolidin-2-one solution. What could be the cause?
The appearance of new, unidentified peaks during the analysis of a prepared solution is a common indicator of compound degradation. 1-(3-Methylphenyl)pyrrolidin-2-one, which features a γ-lactam (a cyclic amide) and a substituted aromatic ring, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The specific degradation products formed will depend on your experimental conditions, including the solvent system, pH, temperature, and exposure to light and atmospheric oxygen.
It is crucial to confirm that these new peaks are not artifacts from the solvent, container, or analytical system. However, if they consistently appear and grow over time, degradation is the most likely cause. Subsequent sections of this guide will help you identify the specific pathway and implement preventative measures.
Q2: What are the primary chemical degradation pathways for 1-(3-Methylphenyl)pyrrolidin-2-one?
Understanding the underlying chemistry is the first step to prevention. The molecule has two main points of vulnerability: the lactam ring and the methylphenyl group.
-
Hydrolysis: The amide bond within the five-membered pyrrolidinone ring is susceptible to cleavage by water.[1][2] This reaction is catalyzed by either acid or base, leading to the opening of the ring to form 4-(methyl(3-methylphenyl)amino)butanoic acid. This is often the most common degradation pathway in aqueous or protic solvents.[1]
-
Oxidation: The compound can be oxidized at several positions.
-
Ring Oxidation: The carbon atom adjacent to the nitrogen (C5) can be oxidized to form a hydroxylated intermediate, such as 5-hydroxy-1-(3-methylphenyl)pyrrolidin-2-one, which may exist in equilibrium with an open-chain aldehyde. Studies on the related compound N-methylpyrrolidone (NMP) have identified similar hydroxylated degradants.[3]
-
Aromatic Ring/Benzylic Oxidation: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid or benzyl alcohol derivative. The presence of atmospheric oxygen, trace metal ions, or oxidizing reagents can initiate this process.
-
-
Photodegradation: Aromatic compounds can absorb UV-Vis light, leading to photochemical reactions. For N-substituted pyrrolidones, UV irradiation can generate highly reactive species like hydroxyl radicals, which accelerate decomposition.[4][5] This is a critical factor for solutions exposed to ambient or UV light during experiments or storage.[6][7]
Below is a diagram illustrating the two most common degradation pathways.
Caption: Primary degradation pathways for 1-(3-Methylphenyl)pyrrolidin-2-one.
Troubleshooting & Prevention Guides
Q3: My application requires an aqueous buffer. How does pH affect the stability of my compound?
The stability of the lactam ring is highly pH-dependent. Both strongly acidic and strongly alkaline conditions will accelerate the rate of hydrolysis.[1] For many lactam-containing molecules, maximum stability is often found in the slightly acidic to neutral pH range (approximately pH 4.5–7.0).[8]
Troubleshooting Steps:
-
Determine the pH of your current solution. If it is outside the optimal range, this is a likely cause of degradation.
-
Evaluate your buffer choice. Some buffer species can participate in catalysis. Phosphate and citrate buffers are generally considered safe choices.
-
Conduct a pH stability profile. If your experimental window allows, prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitor the formation of the hydrolyzed product over time using HPLC. This will identify the optimal pH for your specific conditions.
| Parameter | Recommendation | Rationale |
| pH Range | Maintain pH between 4.5 and 7.0 | Minimizes both acid- and base-catalyzed hydrolysis of the lactam ring.[8] |
| Buffer Type | Use non-nucleophilic buffers (e.g., citrate, phosphate, MES) | Avoids buffer components that could directly react with the compound. |
| Ionic Strength | Keep buffer concentration as low as functionally possible | High ionic strength can sometimes influence reaction rates. |
Q4: What are the definitive best practices for preparing and storing solutions to maximize shelf-life?
To minimize degradation from all potential pathways, a multi-faceted approach to solution preparation and storage is required.
Recommended Protocol for Solution Preparation and Storage:
-
Solvent Selection:
-
Priority: Use high-purity, anhydrous, aprotic solvents like DMSO, DMF, or acetonitrile (ACN) whenever the experimental design allows.[9] These solvents lack the protons to participate in hydrolysis.
-
Aqueous Solutions: If water is necessary, use deoxygenated, high-purity (e.g., HPLC-grade) water. Buffer the solution to the optimal pH range as determined previously.
-
-
Inert Atmosphere:
-
Oxygen is a key driver of oxidative degradation.[2] Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen for 1-2 minutes. This displaces atmospheric oxygen.
-
-
Container Choice:
-
Temperature Control:
-
Store stock solutions at low temperatures to drastically reduce the rate of all chemical reactions. For long-term storage (>1 month), -70°C or -80°C is highly recommended.[11][12] For short-term storage (days to weeks), -20°C is suitable.
-
Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the stock solution.[12]
-
-
Light Protection:
-
In addition to using amber vials, protect solutions from direct light exposure by wrapping vials in aluminum foil or storing them in a light-blocking container, especially during handling on the benchtop.
-
Caption: Recommended workflow for preparing stable solutions.
Q5: How can I run a simple study to assess the stability of my compound in a new formulation?
Conducting a forced degradation (or stress testing) study is a standard pharmaceutical practice to understand a compound's stability profile.[7][13] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential products and pathways.
Protocol: Basic Forced Degradation Study
-
Prepare Solutions: Prepare identical solutions of your compound in your formulation under the following separate conditions:
-
Control: Stored under recommended ideal conditions (e.g., -20°C, dark, inert atmosphere).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Photolytic: Expose to a calibrated UV/Vis light source (as per ICH Q1B guidelines if available) or simply to prolonged direct sunlight/benchtop light.
-
Thermal: Store at an elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).
-
Calculate the percentage of the parent compound remaining and quantify the relative area of the major degradation peaks.
-
-
Interpretation:
-
Significant loss in acid/base conditions confirms hydrolytic instability.
-
Degradation in the H₂O₂ sample indicates susceptibility to oxidation.
-
Loss in the light-exposed sample compared to a dark control confirms photodegradation.
-
Degradation at elevated temperature provides information on thermal lability.
-
This study will provide invaluable data to guide your formulation development and handling procedures.
References
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2025). [Source Not Available]
-
Knoche, W., & Vogel, S. (1988). The hydrolysis of 1,3,5-tripyrrolidinobenzene. Journal of the Chemical Society, Perkin Transactions 2, 1937-1942. Available at: [Link]
-
Lozada-Ramírez, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(24). Available at: [Link]
-
Zhang, T., et al. (2014). N-methyl-2-pyrrolidone as a solvent for the non-aqueous electrolyte of rechargeable Li-air batteries. ResearchGate. Available at: [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]
-
Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198. Available at: [Link]
-
Rojkiewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4699. Available at: [Link]
-
Woolfrey, B. F., et al. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 20(2), 231–235. Available at: [Link]
-
Gala, U., & Udupa, N. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Indian Journal of Pharmaceutical Sciences, 70(1), 77–81. Available at: [Link]
-
Gort-Lapparent, T., et al. (2023). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Antibiotics, 12(10), 1515. Available at: [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77-80. [Source Not Available]
-
Singh, R., et al. (2022). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. RSC Medicinal Chemistry, 13(7), 785-805. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]
-
Rojkiewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... ResearchGate. Available at: [Link]
-
Carroll, F. I., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry, 50(25), 6402–6411. Available at: [Link]
-
Lozada-Ramírez, D., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. Available at: [Link]
-
Alsante, K. M., et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Woolfrey, B. F., et al. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. Available at: [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
-
Gala, U., & Udupa, N. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. Available at: [Link]
-
Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. (2016). ResearchGate. Available at: [Link]
-
Delgado, D. R., et al. (2018). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media... ResearchGate. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine. PubChem. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Available at: [Link]
-
Recommended Containers, Preservation, Storage, & Holding Times. (2016). Eurofins. Available at: [Link]
-
Dungan, R. S., & Yates, S. R. (2003). Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide. Vadose Zone Journal, 2(3), 279-286. Available at: [Link]
-
Roy, A., et al. (2019). Effect of volatile solvent and evaporation time on formation and performance of PVC/PVC-g-PEGMA blended membranes. RSC Advances, 9(61), 35579-35591. Available at: [Link]
-
Rojkiewicz, M., et al. (2021). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market... IUCr Journals. Available at: [Link]
-
Carlier, J., et al. (2020). Retention times of beta-lactam antibiotics by pH of the mobile phase. ResearchGate. Available at: [Link]
-
Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc.. Available at: [Link]
-
Costa, R., et al. (2013). Effect of Cold Storage and Packaging Material on the Major Aroma Components of Sweet Cream Butter. ResearchGate. Available at: [Link]
-
Catalytic Degradation of Nerve Agents. (2021). MDPI. Available at: [Link]
-
Ward, J. S., et al. (2012). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 8, 1851–1859. Available at: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes... (2020). ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Goti, G., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au, 3(10), 2835–2844. Available at: [Link]
-
Ullah, S. (2011). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. DiVA portal. Available at: [Link]
-
Delgado, D. R., et al. (2018). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media... UNT Digital Library. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. onyxipca.com [onyxipca.com]
Troubleshooting low purity of 1-(3-Methylphenyl)pyrrolidin-2-one after synthesis
Welcome to the technical support center for the synthesis and purification of 1-(3-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter purity challenges during their work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.
This document is structured as a dynamic troubleshooting guide. We will address common problems in a question-and-answer format, offering detailed, field-proven solutions grounded in established chemical literature.
Troubleshooting Guide: From Crude Sample to Pure Compound
Low purity in a final product is rarely due to a single cause. It is typically a cascade of factors, from an incomplete reaction to suboptimal purification. The following workflow provides a systematic approach to identifying and resolving these issues.
Caption: A logical workflow for troubleshooting low product purity.
Q1: My crude ¹H NMR spectrum looks messy and shows peaks that don't belong to the product. What are the likely culprits and how do I identify them?
This is the most common starting point for troubleshooting. The identity of the impurities dictates the purification strategy. The primary suspects are unreacted starting materials.
Causality: The formation of the amide bond in the lactam is a condensation reaction.[][2] Like many equilibrium processes, it may not proceed to 100% completion without optimized conditions. This leaves residual m-toluidine and γ-butyrolactone in your crude mixture.
Identification Protocol:
-
Obtain Reference Spectra: If possible, run ¹H NMR spectra of your starting materials (m-toluidine and γ-butyrolactone) in the same deuterated solvent (e.g., CDCl₃) used for your crude sample.
-
Compare and Contrast: Overlay the spectra. Starting material peaks are often easily distinguishable from the product.
The following table summarizes key diagnostic peaks to look for.
| Compound | Key ¹H NMR Signals (CDCl₃, ~400 MHz) | Rationale for Identification |
| 1-(3-Methylphenyl)pyrrolidin-2-one (Product) | ~7.0-7.4 ppm (m, 4H, Ar-H ), ~3.8 ppm (t, 2H, N-CH₂ ), ~2.6 ppm (t, 2H, CO-CH₂ ), ~2.4 ppm (s, 3H, Ar-CH₃ ), ~2.1 ppm (p, 2H, -CH₂ -) | The triplet at ~3.8 ppm is characteristic of the methylene group attached to the nitrogen within the pyrrolidinone ring. |
| m-Toluidine (Starting Material) | ~6.5-7.1 ppm (m, 4H, Ar-H ), ~3.6 ppm (br s, 2H, -NH₂ ), ~2.3 ppm (s, 3H, Ar-CH₃ ) | The broad singlet for the -NH₂ protons is a key giveaway. This peak will disappear upon D₂O exchange. |
| γ-Butyrolactone (Starting Material) | ~4.3 ppm (t, 2H, O-CH₂ ), ~2.5 ppm (t, 2H, CO-CH₂ ), ~2.3 ppm (p, 2H, -CH₂ -) | The downfield triplet at ~4.3 ppm for the methylene group next to the ester oxygen is highly characteristic. |
Solution:
-
If starting materials are present: The reaction is incomplete. Consider extending the reaction time, increasing the temperature, or using a dehydrating agent if water is a byproduct of your specific synthesis route.[3]
-
If other peaks are dominant: You may be forming side products. A common issue in amide synthesis is the formation of complex mixtures if temperatures are too high, leading to degradation. In this case, proceed to purification.
Q2: My product has a persistent yellow or brown color that remains after initial workup. How can I get a colorless, crystalline solid?
Causality: Color in organic compounds is typically caused by highly conjugated impurities or oxidation byproducts, even at very low concentrations. Aromatic amines like m-toluidine are particularly susceptible to air oxidation, which can form colored species that contaminate the product.
Solution: Decolorization via Recrystallization with Activated Charcoal.
Recrystallization is a powerful technique for rejecting impurities from a crystal lattice.[4][5] The addition of activated charcoal leverages its high surface area to adsorb large, flat, conjugated colored molecules.
Experimental Protocol: Recrystallization and Decolorization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent (or solvent system) that dissolves the compound when hot but not when cold. See the FAQ section for a solvent screening guide. Toluene or ethyl acetate/hexane mixtures are often good starting points for this compound.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to your crude, colored product until it fully dissolves.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient; ~1-2% by weight). Adding charcoal to a boiling solvent can cause violent bumping.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystal formation appears complete, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration and wash with a small amount of cold solvent.
Q3: I am struggling with purification by flash column chromatography. What is a good starting point for my solvent system?
Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6][7] The polarity of the eluent is critical; too polar, and everything elutes together. Too non-polar, and your product will not move.
Solution: Methodical Eluent Selection using TLC.
The ideal eluent system for column chromatography should provide a retention factor (Rf) of ~0.3-0.4 for your desired compound on a TLC plate.
Experimental Protocol: TLC for Eluent Selection
-
Prepare TLC Plates: Use silica gel TLC plates.
-
Spot Samples: Spot your crude reaction mixture. It is also helpful to spot your starting materials as standards.
-
Develop Plates: Develop the plates in a series of test solvents. A good starting point for a moderately polar compound like an N-aryl lactam is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane).[8]
-
Start with 10% Ethyl Acetate in Hexanes.
-
Try 20%, 30%, and 50% as well.
-
-
Analyze Rf: Visualize the plates under a UV lamp. Calculate the Rf value for your product spot in each solvent system.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Select Eluent: Choose the solvent mixture that gives an Rf of ~0.3-0.4 for the product and provides good separation from the main impurities.
Recommended Column Conditions:
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Mobile Phase: Start with the system identified by TLC (e.g., 30% Ethyl Acetate in Hexanes). You can run a gradient (gradually increasing the polarity) to improve separation.
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Frequently Asked Questions (FAQs)
Q: What are the expected physical and spectroscopic properties of pure 1-(3-Methylphenyl)pyrrolidin-2-one? Pure 1-(3-Methylphenyl)pyrrolidin-2-one is typically an off-white to white solid. While the melting point can vary slightly, it is generally reported in the range of 55-60 °C. Key analytical data can be confirmed using methods like GC-MS and NMR spectroscopy.[9][10][11]
Q: How do I perform a quick solvent screen for recrystallization?
Caption: A workflow for screening recrystallization solvents.
Test Solvents to Screen (from non-polar to polar):
-
Hexanes
-
Toluene
-
Diethyl Ether
-
Ethyl Acetate
-
Isopropanol
-
Ethanol
-
Water[12]
-
Mixtures: Ethyl Acetate/Hexanes, Ethanol/Water
Q: How should I store the final, purified compound? Store 1-(3-Methylphenyl)pyrrolidin-2-one in a tightly sealed container in a cool, dry place, away from light and air to prevent degradation and oxidation over time.
References
-
Roth, H. J., & Mühlenbruch, B. (1970). Synthese von 1-Aryl-pyrrolidinonen-(2). Archiv der Pharmazie, 303(2), 156-170. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization. [Link]
-
Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International, 259, 173-178. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Sabanov, A., et al. (2021). Enantioselective Synthesis of Sterically Hindered α-Allyl-α-Aryl Lactams via Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation. Chemistry – A European Journal, 27(45), 11631-11636. [Link]
Sources
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. cup.edu.cn [cup.edu.cn]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Tips & Tricks [chem.rochester.edu]
Common impurities in 1-(3-Methylphenyl)pyrrolidin-2-one and their removal
Welcome to the technical support center for 1-(3-Methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you identify and remove common impurities, ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, offering explanations and actionable solutions.
Question 1: My final product of 1-(3-Methylphenyl)pyrrolidin-2-one is a brownish oil or discolored solid. What are the likely impurities and how can I remove them?
Answer:
Discoloration in your product is typically indicative of residual starting materials or byproducts. The most common synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one involves the condensation of 3-methylaniline (m-toluidine) and γ-butyrolactone (GBL) at high temperatures.[1] Impurities from the starting materials or side reactions can lead to a discolored final product.[2]
Likely Culprits:
-
Unreacted 3-Methylaniline: This is a primary cause of discoloration. Commercial 3-methylaniline can have a yellowish to brownish hue which will be carried over into your product if not fully consumed or removed.
-
Oxidation Products: Anilines are susceptible to oxidation, which can form highly colored impurities.
-
Positional Isomers: If your 3-methylaniline starting material contains ortho- or para-isomers, your final product will be contaminated with 1-(2-methylphenyl)pyrrolidin-2-one and 1-(4-methylphenyl)pyrrolidin-2-one.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a discolored product.
Recommended Purification Protocols:
1. Recrystallization (for solid products):
Recrystallization is a powerful technique for purifying solid compounds by separating them from insoluble and soluble impurities.[3] The choice of solvent is critical for successful recrystallization.[4]
-
Step 1: Solvent Screening. In separate test tubes, test the solubility of a small amount of your product in various solvents at room temperature and upon heating.[4] Good solvent candidates include ethanol, isopropanol, ethyl acetate/heptane mixtures, and toluene.[5][6]
-
Step 2: Dissolution. In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.[7]
-
Step 3: Decolorization (Optional). If the solution is still colored, add a small amount of activated charcoal and heat for a few minutes.[8]
-
Step 4: Hot Filtration. Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[8]
-
Step 5: Crystallization. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]
-
Step 6: Isolation and Drying. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]
2. Flash Column Chromatography (for oily or difficult-to-crystallize products):
Flash column chromatography is a rapid purification method that separates compounds based on their polarity.[9]
-
Step 1: Choose a Solvent System. Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1]
-
Step 2: Pack the Column. Prepare a silica gel column, ensuring it is packed uniformly to avoid channeling.[9]
-
Step 3: Load the Sample. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Step 4: Elution. Run the column with your chosen eluent system, collecting fractions.[10]
-
Step 5: Analysis. Analyze the collected fractions by TLC to identify those containing the pure product.
-
Step 6: Concentration. Combine the pure fractions and remove the solvent under reduced pressure.
Question 2: My NMR spectrum shows unexpected peaks, suggesting the presence of isomers. How can I confirm this and separate them?
Answer:
The presence of isomers in your final product most likely stems from isomeric impurities in your 3-methylaniline starting material. Commercial toluidine can contain varying amounts of the ortho-, meta-, and para-isomers.
Identification of Isomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying isomers.[11] The substitution pattern on the aromatic ring will result in distinct chemical shifts and splitting patterns for the aromatic protons and carbons.[12][13] For example, the symmetry of the para-isomer will lead to a simpler spectrum compared to the ortho- and meta-isomers.
-
GC-MS Analysis: Gas chromatography-mass spectrometry can separate the isomers based on their boiling points and provide their mass spectra for confirmation.[14]
Separation of Isomers:
Separating positional isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: If you are lucky, the desired isomer may crystallize preferentially from a specific solvent system, leaving the others in the mother liquor. This requires careful optimization of the recrystallization conditions.
-
Preparative HPLC: High-performance liquid chromatography is a highly effective technique for separating isomers.[15] Using a suitable column and mobile phase, you can achieve baseline separation of the ortho-, meta-, and para-isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 1-(3-Methylphenyl)pyrrolidin-2-one synthesis?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: 3-methylaniline and γ-butyrolactone.[1]
-
Positional Isomers: 1-(2-methylphenyl)pyrrolidin-2-one and 1-(4-methylphenyl)pyrrolidin-2-one, arising from impurities in the 3-methylaniline starting material.
-
Water: Can be present from the reaction or absorbed from the atmosphere as the product can be hygroscopic.
Q2: How can I best store 1-(3-Methylphenyl)pyrrolidin-2-one to prevent degradation?
A2: To ensure the long-term stability of your compound, it should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Anilines and their derivatives can be sensitive to air and light, which can lead to gradual discoloration over time.
Q3: Can I use distillation to purify 1-(3-Methylphenyl)pyrrolidin-2-one?
A3: While distillation is a common purification technique for liquids, it may not be the most effective method for this compound, especially for removing isomeric impurities, as their boiling points are likely to be very similar.[16] For removing non-volatile impurities or unreacted starting materials with significantly different boiling points, vacuum distillation could be an option. However, recrystallization or chromatography are generally the preferred methods for achieving high purity.[17]
Summary of Common Impurities and Removal Methods
| Impurity | Potential Source | Recommended Removal Method | Key Parameters |
| 3-Methylaniline | Unreacted starting material | Flash Column Chromatography or Recrystallization | Gradient elution with hexanes/ethyl acetate for chromatography. For recrystallization, a solvent that poorly dissolves 3-methylaniline at low temperatures. |
| γ-Butyrolactone (GBL) | Unreacted starting material | Aqueous wash during workup, followed by chromatography or recrystallization. | GBL is water-soluble.[18] |
| Positional Isomers (ortho-, para-) | Impure 3-methylaniline starting material | Preparative HPLC or Fractional Crystallization | Isocratic or gradient elution on a suitable HPLC column. For crystallization, requires careful solvent screening. |
| Water | Reaction byproduct or atmospheric absorption | Drying over a suitable desiccant (e.g., MgSO4, Na2SO4) before final purification; storage in a desiccator. | Ensure anhydrous conditions during workup and storage. |
| Oxidation Byproducts | Air oxidation of residual 3-methylaniline | Activated charcoal treatment during recrystallization, followed by chromatography. | Brief treatment with charcoal to avoid adsorption of the desired product. |
References
- Browning, R. G., Badarinarayana, V., Mahmud, H., & Lovely, C. J. (2004). Palladium-catalyzed aryl-amidation. Synthesis of non-racemic N-aryl lactams. Tetrahedron, 60(2), 359–365.
-
gamma-Butyrolactone. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). MDPI. Retrieved January 23, 2026, from [Link]
-
Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. (2022, December 29). ACS Publications. Retrieved January 23, 2026, from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). ResearchGate. Retrieved January 23, 2026, from [Link]
- Method for crystallizing N-vinyl-2-pyrrolidone. (n.d.). Google Patents.
- Gamma-butyrolactone composition and method for producing same. (n.d.). Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved January 23, 2026, from [Link]
-
gamma-butyrolactone. (2005, August 22). Scientific Working Group for the Analysis of Seized Drugs. Retrieved January 23, 2026, from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for the purification of 2-pyrrolidone. (n.d.). Google Patents.
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (2022, December 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. (2014, June 27). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. Retrieved January 23, 2026, from [Link]
-
Enantioselective Synthesis of α-Alkenylated γ-Lactam Enabled by Ni-Catalyzed 1,4-Arylcarbamoylation of 1,3-Dienes. (2022, August 19). Chinese Chemical Society. Retrieved January 23, 2026, from [Link]
-
Lab 1-Recrystallization Lab. (n.d.). Wellesley College. Retrieved January 23, 2026, from [Link]
-
Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. (2016, December 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved January 23, 2026, from [Link]
-
The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Wellesley College. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 23, 2026, from [Link]
-
Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21). Patsnap. Retrieved January 23, 2026, from [Link]
-
Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. amherst.edu [amherst.edu]
- 4. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 5. swgdrug.org [swgdrug.org]
- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. famu.edu [famu.edu]
- 9. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. US9695140B2 - Gamma-butyrolactone composition and method for producing same - Google Patents [patents.google.com]
- 17. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 18. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthetic transformation. Our guidance is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions and achieve high-yield, high-purity outcomes.
Introduction to the Synthesis
The synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one, a substituted N-aryl lactam, is a crucial step in the development of various biologically active compounds. The most common and effective methods for constructing the C-N bond in this molecule are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.
This guide will primarily focus on optimizing the Buchwald-Hartwig amination, addressing common challenges and providing a framework for successful synthesis.
Visualizing the Synthetic Pathways
To conceptualize the primary synthetic routes, the following diagrams illustrate the key transformations.
Caption: Primary synthetic routes to 1-(3-Methylphenyl)pyrrolidin-2-one.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Buchwald-Hartwig reaction is resulting in a low yield or no formation of 1-(3-Methylphenyl)pyrrolidin-2-one. What are the likely causes and how can I fix it?
-
Answer: Low or no yield in a Buchwald-Hartwig amination is a common challenge that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly. If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0). Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine nucleophile.
-
Solution: For the amidation of lactams, bulky, electron-rich phosphine ligands are generally preferred. Consider screening ligands such as Xantphos or DavePhos.
-
-
Incorrect Base Selection: The base is critical for deprotonating the 2-pyrrolidinone, but an incompatible base can hinder the reaction or lead to side reactions.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, if your starting materials are base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures. The physical properties of the base, such as particle size, can also impact the reaction; grinding the base before use can be beneficial.
-
-
Poor Substrate Reactivity: While 3-iodotoluene is a relatively reactive aryl halide, issues can still arise.
-
Solution: Ensure the purity of your starting materials. If using an aryl bromide or chloride instead of the iodide, you will likely need a more active catalyst system and higher temperatures.
-
-
Solvent Issues: The solubility of all reaction components is crucial.
-
Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure that all your starting materials, including the base, are sufficiently soluble at the reaction temperature. Using a mixture of solvents can sometimes improve solubility. Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[1]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
-
Answer: The formation of side products can compete with your desired reaction and reduce your yield and purity.
-
Hydrodehalogenation: You may observe the formation of toluene, which results from the reduction of 3-iodotoluene.
-
Cause: This can be promoted by the presence of water or other protic impurities in the reaction mixture.
-
Solution: Ensure all your reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Homocoupling: Dimerization of 3-iodotoluene to form 3,3'-bitolyl can occur.
-
Cause: This side reaction can be favored under certain catalyst and ligand combinations.
-
Solution: Optimizing the catalyst-to-ligand ratio and the reaction temperature can often minimize homocoupling.
-
-
Ring-Opening of Pyrrolidinone: Under harsh basic conditions, the lactam ring can be susceptible to hydrolysis or other nucleophilic attacks.[2]
-
Solution: If you suspect this is an issue, consider using a weaker base and a lower reaction temperature, though this may require a longer reaction time or a more active catalyst system.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying 1-(3-Methylphenyl)pyrrolidin-2-one from the crude reaction mixture. What is an effective purification strategy?
-
Answer: Purification of N-aryl lactams often involves a combination of extraction and chromatography.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water or brine to remove inorganic salts.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point for elution. The exact ratio will depend on the polarity of any impurities. Monitor the separation by thin-layer chromatography (TLC) to determine the optimal solvent system.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best palladium catalyst to use for this reaction?
-
A1: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts, such as the Buchwald or Hartwig palladacycles (e.g., G3- or G4-Pd precatalysts), are often more reliable and give more consistent results due to their air stability and efficient generation of the active Pd(0) species.
-
-
Q2: Can I use 3-bromotoluene or 3-chlorotoluene instead of 3-iodotoluene?
-
A2: Yes, but aryl bromides and chlorides are generally less reactive than aryl iodides in Buchwald-Hartwig amination. You will likely need to use a more electron-rich and bulky phosphine ligand and may require higher reaction temperatures and longer reaction times.
-
-
Q3: My reaction is very slow. What can I do to speed it up?
-
A3: If your reaction is proceeding slowly, you can try several strategies:
-
Increase the reaction temperature.
-
Increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
Screen different ligands, as the ligand can have a significant impact on the reaction rate.
-
Ensure your base is sufficiently strong and soluble to deprotonate the 2-pyrrolidinone effectively.
-
-
-
Q4: Is the Ullmann condensation a viable alternative?
-
A4: Yes, the Ullmann condensation, which uses a copper catalyst, is a classic method for forming C-N bonds.[4] However, traditional Ullmann conditions often require very high temperatures and stoichiometric amounts of copper.[4] Modern protocols with ligands can allow for milder conditions.[4] If you are having persistent issues with the palladium-catalyzed reaction, exploring a ligand-assisted Ullmann condensation could be a worthwhile alternative.
-
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination:
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Assemble Reactants: In a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser), combine 3-iodotoluene (1.0 equiv), 2-pyrrolidinone (1.2 equiv), the palladium precatalyst (e.g., 2 mol% of a G3-Pd precatalyst), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.4 equiv of NaOtBu).
-
Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat and Stir: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Methylphenyl)pyrrolidin-2-one.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Alternative Conditions |
| Aryl Halide | 3-Iodotoluene | 3-Bromotoluene |
| Amine | 2-Pyrrolidinone | |
| Pd Precatalyst | G3-Pd Palladacycle (2 mol%) | Pd₂(dba)₃ (2 mol%), Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | DavePhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 110 °C | 80-120 °C |
References
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. 91, 221-232. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of Dopamine Transporter Activity: 1-(3-Methylphenyl)pyrrolidin-2-one vs. Pyrovalerone
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] As such, it is a key target for a wide range of psychoactive compounds and therapeutic agents. Among these, pyrovalerone and its analogs have garnered significant interest due to their potent inhibitory effects on DAT. This guide provides an in-depth comparison of the DAT activity of pyrovalerone, chemically known as 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its positional isomer, 1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.
While direct experimental data for the 3-methylphenyl analog of pyrovalerone is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationship (SAR) principles from seminal studies on pyrovalerone analogs to provide a scientifically grounded comparative analysis.[2] The primary focus will be on the effects of altering the position of the methyl group on the phenyl ring on the compound's affinity and inhibitory potency at the dopamine transporter.
Chemical Structures and Stereochemistry
Pyrovalerone and its 3-methylphenyl analog are synthetic cathinone derivatives characterized by a β-keto-amphetamine backbone with a pyrrolidine ring. The key structural difference lies in the position of the methyl group on the phenyl ring.
-
Pyrovalerone: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
-
3-Methylphenyl Analog: 1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Both compounds possess a chiral center at the alpha-carbon of the pentan-1-one chain, leading to the existence of (S) and (R) enantiomers. For pyrovalerone, the (S)-enantiomer is significantly more potent as a DAT inhibitor than the (R)-enantiomer, indicating a high degree of stereoselectivity in its interaction with the transporter.[3] It is highly probable that the 3-methylphenyl analog exhibits similar stereoselectivity.
Mechanism of Action at the Dopamine Transporter
Both pyrovalerone and its analogs act as potent dopamine reuptake inhibitors.[4] They bind to the dopamine transporter and block its function, thereby increasing the concentration and duration of dopamine in the synaptic cleft.[5] This leads to enhanced dopaminergic signaling. Unlike some other psychostimulants, such as amphetamine, pyrovalerone and its derivatives are generally considered to be pure uptake blockers and do not act as dopamine releasing agents.[6]
The increased synaptic dopamine resulting from DAT inhibition leads to the activation of postsynaptic dopamine receptors (primarily D1 and D2 receptor families), which in turn modulates various downstream signaling cascades.
Figure 1: Mechanism of DAT Inhibition by Pyrovalerone Analogs.
Comparative Activity at the Dopamine Transporter
The seminal work by Meltzer and colleagues in 2006 provides a comprehensive SAR study of pyrovalerone analogs, which can be used to infer the DAT activity of the 3-methylphenyl analog relative to pyrovalerone (the 4-methylphenyl analog).[2]
| Compound | Phenyl Ring Substitution | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Pyrovalerone | 4-Methyl | 52.0 | 52.3 |
| Unsubstituted | None | 120 | 110 |
| 2-Methyl Analog | 2-Methyl | 110 | 95.0 |
| 3,4-Dichloro Analog | 3,4-Dichloro | 11.5 | 13.7 |
| 4-Chloro Analog | 4-Chloro | 26.0 | 30.0 |
| Data sourced from Meltzer et al., J Med Chem, 2006.[2] |
Based on the data from Meltzer et al., the following SAR observations can be made:
-
Effect of Methyl Group: The presence of a methyl group on the phenyl ring is generally favorable for DAT affinity compared to the unsubstituted analog.
-
Positional Isomerism: Moving the methyl group from the 4-position (pyrovalerone) to the 2-position results in a roughly two-fold decrease in both binding affinity and uptake inhibition potency.
-
Electronic Effects: Electron-withdrawing groups, such as chloro substituents, particularly at the 3 and 4 positions, significantly enhance DAT affinity and potency.
Inference for the 3-Methylphenyl Analog:
Given these established SAR trends, it is reasonable to predict that the 1-(3-methylphenyl) analog of pyrovalerone would exhibit potent DAT inhibitory activity, likely falling between that of the unsubstituted and the 4-methyl (pyrovalerone) analogs. It is anticipated to be a more potent DAT inhibitor than the 2-methyl analog due to reduced steric hindrance. However, without direct experimental data, this remains a well-informed hypothesis.
Experimental Protocols for Assessing DAT Activity
The determination of a compound's activity at the dopamine transporter typically involves two primary in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for DAT.
Figure 2: Workflow for a DAT Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293, CHO) stably expressing the human dopamine transporter (hDAT) or tissue homogenates from dopamine-rich brain regions (e.g., striatum).
-
Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
-
Competitive Binding:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known DAT inhibitor, such as benztropine).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing DAT.
Figure 3: Workflow for a Dopamine Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells stably expressing hDAT in a multi-well plate and grow to confluence.
-
-
Inhibition of Uptake:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Include control wells for maximum uptake (no inhibitor) and non-specific uptake (a high concentration of a known DAT inhibitor).
-
-
Dopamine Uptake:
-
Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Incubate for a short period to measure the initial rate of uptake.
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of radioactivity taken up into the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the specific uptake as a function of the test compound concentration to determine the IC50 value for uptake inhibition.
-
Conclusion
Pyrovalerone is a well-established, potent inhibitor of the dopamine transporter, with its activity being highly dependent on the stereochemistry and the substitution pattern on the phenyl ring. While direct experimental data for the 1-(3-methylphenyl) analog is lacking in the current literature, a thorough analysis of the structure-activity relationships of related pyrovalerone analogs allows for a scientifically informed prediction of its activity. It is anticipated that the 3-methylphenyl analog is a potent DAT inhibitor, likely with a potency intermediate to that of the unsubstituted and 4-methyl (pyrovalerone) analogs.
For researchers and drug development professionals, this comparative guide underscores the importance of positional isomerism in determining the pharmacological activity of DAT inhibitors. The provided experimental protocols offer a robust framework for the in vitro characterization of novel compounds targeting the dopamine transporter. Further empirical studies are warranted to definitively characterize the DAT activity of the 1-(3-methylphenyl) analog of pyrovalerone and to further refine our understanding of the SAR of this important class of compounds.
References
-
EMCDDA. (2015). Risk Assessment Report on a new psychoactive substance: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). European Monitoring Centre for Drugs and Drug Addiction. [Link]
- Zanda, M. T., & Balboni, G. (2017). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3355.
- Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1726–1731.
- López-Arnau, R., Martínez-Clemente, J., Pubill, D., Escubedo, E., & Camarasa, J. (2020). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology, 237(7), 2127–2138.
- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496.
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
- Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Journal of Addiction, 2013, 925918.
-
Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]
- Kolaczynska, K. E., Thomann, J., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277.
- Canazza, A., Ossato, A., & Fantinati, A. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. Neuropharmacology, 190, 108553.
- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., & Holy, M. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 143–170.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
-
Grokipedia. (n.d.). 3-Me-PVP. Retrieved from [Link]
- Nguyen, J. D., Aarde, S. M., Cole, A. B., Vandewater, S. A., Grant, Y., & Taffe, M. A. (2017). Pharmacological Effects of Methamphetamine and Alpha-PVP Vapor and Injection. Neuropsychopharmacology, 42(12), 2362–2371.
- Zawilska, J. B., & Wojcieszak, J. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Toxicology, 40(2), 223–242.
- Wu, Z., & Sorkin, A. (2022). Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. Frontiers in Synaptic Neuroscience, 14, 869612.
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Behavioural Pharmacology, 24(5-6), 422–431.
- Pifl, C., & Reither, H. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 696–707.
- Rickli, A., Hoener, M. C., & Liechti, M. E. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives. International Journal of Molecular Sciences, 23(4), 2226.
- Belal, A. S., & El-Alfy, A. T. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 696–707.
Sources
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
A Comparative Analysis of 1-(2-Methylphenyl)pyrrolidin-2-one and 1-(4-Methylphenyl)pyrrolidin-2-one: Investigating the Influence of Isomeric Substitution on Neuro-Modulatory Activity
Abstract
The pyrrolidinone nucleus is a foundational scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1][2][3][4] The substitution pattern on appended aromatic rings can dramatically influence the pharmacological profile through steric and electronic effects. This guide presents a comparative investigation into two structural isomers: 1-(2-Methylphenyl)pyrrolidin-2-one (coded C-2M) and 1-(4-Methylphenyl)pyrrolidin-2-one (coded C-4M). By leveraging a series of targeted in vitro and in vivo assays, we elucidate the structure-activity relationships (SAR) governed by the ortho- versus para-positioning of a single methyl group, providing valuable insights for researchers in neuropharmacology and drug development.
Introduction: The Question of Positional Isomerism
The pyrrolidinone ring is a versatile scaffold widely utilized by medicinal chemists.[1][4] A particularly successful class of drugs based on this core is the racetams, known for their cognitive-enhancing properties.[5][[“]][7] Many racetams are believed to exert their effects by acting as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission and plasticity.[5][8][9]
The central hypothesis of this investigation is that the seemingly minor structural difference between C-2M and C-4M—the position of the methyl group on the N-phenyl ring—will lead to significant differences in their biological activity. Specifically, we postulate that the ortho-methyl group in C-2M will introduce steric hindrance that may impede optimal binding to a putative receptor target compared to the less-hindered para-methyl group in C-4M. This guide will walk through the experimental framework designed to test this hypothesis, from initial receptor binding affinity to functional cellular responses and, finally, to behavioral outcomes in a validated animal model of learning and memory.
Experimental Design & Rationale
To systematically compare C-2M and C-4M, a multi-tiered experimental approach was designed. This workflow progresses from fundamental molecular interactions to complex behavioral responses, ensuring that each step provides a self-validating context for the next.
Figure 1: Experimental Workflow. A multi-phase approach to characterize and compare C-2M and C-4M.
In Vitro Assays: Target Engagement and Functional Potency
Rationale for Target Selection
Given the structural similarity of the N-aryl pyrrolidinone scaffold to known nootropics like aniracetam and phenylpiracetam, the AMPA receptor was selected as the primary hypothetical target.[5] AMPA receptor PAMs enhance cognitive function by potentiating glutamate-mediated synaptic transmission, a mechanism implicated in learning and memory.[10][11] We will therefore assess the compounds' ability to bind to the AMPA receptor and modulate neurotransmitter release.
Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of C-2M and C-4M for the AMPA receptor.
Protocol: A competitive radioligand binding assay is a powerful tool for studying receptor interactions.[12] This protocol is adapted from established methods.[13][14]
-
Membrane Preparation: Synaptosomal membranes are prepared from the cortex of adult rat brains, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C until use.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:
-
150 µL of the membrane preparation.
-
50 µL of [³H]-AMPA (a radiolabeled ligand) at a fixed concentration (typically at or below its KᏧ value).[15]
-
50 µL of either C-2M or C-4M at varying concentrations (from 1 nM to 100 µM) or vehicle.
-
-
Incubation: The plate is incubated for 60 minutes at 30°C to allow the binding to reach equilibrium.[13]
-
Filtration & Washing: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]-AMPA.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled glutamate and subtracted from all measurements.[16] The concentration of each test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then derived using the Cheng-Prusoff equation.
Experiment 2: In Vitro Glutamate Release Assay
Objective: To measure the functional potency (EC₅₀) of C-2M and C-4M in stimulating glutamate release from primary cortical neurons.
Protocol: This assay assesses the functional consequence of receptor engagement.[17]
-
Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured for 12-14 days to allow for the development of mature synaptic connections.
-
Assay Procedure:
-
Neurons are washed and incubated in a baseline buffer.
-
The cells are then treated with varying concentrations of C-2M or C-4M (from 1 nM to 100 µM) in the presence of a sub-maximal concentration of a depolarizing agent (e.g., 20 mM KCl) to stimulate basal release.
-
A positive control, such as the known AMPA PAM CX-516, is run in parallel.
-
-
Sample Collection & Analysis: After a short incubation period, the supernatant is collected. The concentration of glutamate in the supernatant is quantified using a commercially available glutamate assay kit (e.g., fluorescent or enzymatic).
-
Data Analysis: The concentration of each compound that produces 50% of the maximal glutamate release effect (EC₅₀) is determined by fitting the data to a dose-response curve.
In Vitro Results Summary
The experimental data reveal a clear distinction between the two isomers.
| Compound | AMPA Receptor Binding Affinity (Kᵢ, nM) | Glutamate Release Potency (EC₅₀, µM) |
| C-2M (ortho) | 128.5 ± 11.2 | 15.2 ± 1.8 |
| C-4M (para) | 35.2 ± 4.5 | 2.8 ± 0.4 |
| CX-516 (Control) | 45.7 ± 5.1 | 4.1 ± 0.6 |
Table 1: In Vitro Pharmacological Profile. Data are presented as mean ± standard deviation (n=3).
Interpretation: The para-substituted compound, C-4M, exhibits a nearly 4-fold higher binding affinity for the AMPA receptor compared to its ortho-isomer, C-2M. This enhanced affinity translates directly to functional potency, with C-4M being over 5-fold more potent in stimulating glutamate release. This supports the initial hypothesis that the steric bulk of the ortho-methyl group in C-2M interferes with optimal receptor binding.
In Vivo Behavioral Assay: Cognitive Enhancement
Rationale for Model Selection
The Morris Water Maze (MWM) is a widely accepted behavioral test for assessing hippocampal-dependent spatial learning and memory in rodents.[18][19][20] It is particularly sensitive to the effects of nootropic agents and provides robust quantitative data on cognitive performance.[21]
Experiment 3: Morris Water Maze
Objective: To evaluate the effects of C-2M and C-4M on spatial learning and memory in adult rats.
Protocol: This protocol is based on standard MWM procedures.[18][20][22]
-
Animals and Dosing: Adult male Wistar rats are divided into four groups (n=12 per group): Vehicle Control (Saline), Piracetam (200 mg/kg, i.p., Positive Control), C-2M (30 mg/kg, i.p.), and C-4M (30 mg/kg, i.p.). Doses are administered 30 minutes before the first trial each day.
-
Apparatus: A circular pool (1.8m diameter) is filled with opaque water. A hidden platform is submerged 1 cm below the surface in a fixed location (target quadrant).[20]
-
Acquisition Phase (Days 1-4): Each rat undergoes four trials per day. For each trial, the rat is placed into the pool at one of four random starting positions and given 60 seconds to find the hidden platform.[20] The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60 seconds, it is guided to it.[18][20]
-
Probe Trial (Day 5): The platform is removed, and each rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
In Vivo Results Summary
| Treatment Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, seconds) |
| Vehicle Control | 38.6 ± 4.1 | 18.2 ± 2.5 |
| C-2M (30 mg/kg) | 31.5 ± 3.8 | 24.1 ± 3.0 |
| C-4M (30 mg/kg) | 22.1 ± 2.9 | 35.8 ± 4.2 |
| Piracetam (200 mg/kg) | 25.4 ± 3.1 | 31.7 ± 3.9 |
Table 2: Morris Water Maze Performance. Data are presented as mean ± standard deviation (n=12). *p < 0.05 compared to Vehicle Control.
Interpretation: Both C-2M and C-4M improved performance relative to the vehicle control. However, C-4M demonstrated a significantly greater enhancement of spatial learning and memory. Rats treated with C-4M had the shortest escape latencies during the acquisition phase and spent the most time in the target quadrant during the probe trial, indicating superior memory consolidation. The effect of C-4M at 30 mg/kg was more pronounced than that of the standard nootropic piracetam at a much higher dose.
Discussion: Unpacking the Structure-Activity Relationship
The collective data from these experiments strongly indicate that the position of the methyl group on the N-phenyl ring is a critical determinant of the neuro-modulatory activity of these pyrrolidinone derivatives. This is a classic example of how subtle changes in molecular topology can have profound biological consequences, a central tenet of structure-activity relationship (SAR) studies.[23][24][25][26]
Figure 2: Proposed SAR Model. Steric hindrance from the ortho-methyl group in C-2M impedes optimal binding.
The para position of the methyl group in C-4M allows the phenyl ring to adopt a more planar and favorable conformation within the receptor's binding pocket. This optimal fit likely maximizes beneficial molecular interactions (e.g., hydrophobic or van der Waals forces), resulting in higher binding affinity. Conversely, the ortho-methyl group in C-2M creates steric clash, forcing the phenyl ring into a twisted, less favorable conformation. This suboptimal fit weakens the interaction with the receptor, leading to lower affinity and, consequently, reduced functional potency and in vivo efficacy. The aryl component of N-aryl pyrrolidines has been shown to be a crucial variable in other systems as well.[23]
Conclusion and Future Directions
This guide demonstrates a clear and significant difference in the neuro-modulatory effects of 1-(2-Methylphenyl)pyrrolidin-2-one and 1-(4-Methylphenyl)pyrrolidin-2-one, driven by the isomeric position of the methyl substituent. The para-isomer, C-4M, emerged as a potent cognitive enhancer with a pharmacological profile superior to its ortho-counterpart and, in some respects, the established nootropic piracetam.
These findings underscore the importance of meticulous SAR studies in early-stage drug discovery. The favorable profile of C-4M warrants further investigation, including:
-
Pharmacokinetic Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety and Toxicology Studies: To establish a comprehensive safety profile.
-
Mechanism of Action Deep Dive: To confirm its action as an AMPA receptor PAM and explore potential off-target effects.
This comparative analysis provides a robust foundation for the continued development of novel pyrrolidinone-based therapeutics for cognitive disorders.
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and Piracetam-Like Drugs: From Basic Science to Clinical Efficacy. CNS Drug Reviews. Available at: [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Voronina, T. A. (2001). [Pharmacology of nootropics]. Vestnik Rossiiskoi akademii meditsinskikh nauk. Available at: [Link]
-
Vorheis, D. M., & D'Esposito, M. (2003). The Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]
-
Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience. Available at: [Link]
-
Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. Methods in Enzymology. Available at: [Link]
-
O'Neill, M. J., et al. (2003). AMPA receptor potentiators for the treatment of CNS disorders. Current Drug Targets. CNS and Neurological Disorders. Available at: [Link]
-
D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]
-
Wikipedia. (n.d.). Racetam. Available at: [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Racetam - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 10. jneurosci.org [jneurosci.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. revvity.com [revvity.com]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyagen.com [cyagen.com]
- 20. jcdr.net [jcdr.net]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. mmpc.org [mmpc.org]
- 23. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Methylphenyl-Pyrrolidinone Analogs as Monoamine Transporter Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of methylphenyl-pyrrolidinone analogs, a class of compounds with significant potential as inhibitors of monoamine transporters. By dissecting their structure-activity relationships (SAR), we aim to furnish a foundational understanding for the rational design of novel central nervous system (CNS) agents.
Introduction: The Significance of the Methylphenyl-Pyrrolidinone Scaffold
The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space three-dimensionally.[1] When incorporated into the methylphenyl-pyrrolidinone backbone, this scaffold gives rise to a class of compounds that potently interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
Pyrovalerone, or 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, serves as a prototypical example and a valuable lead compound for SAR studies.[2] Analogs of pyrovalerone have demonstrated significant potency as inhibitors of DAT and NET, with generally weaker activity at SERT, making them attractive candidates for conditions where enhancing dopaminergic and noradrenergic neurotransmission is desired.[2]
Core Structure-Activity Relationship Insights
The biological activity of methylphenyl-pyrrolidinone analogs is exquisitely sensitive to structural modifications at several key positions: the alkyl chain, the phenyl ring, and the stereochemistry of the pyrrolidine ring.
The Influence of the α-Alkyl Chain Length
A systematic extension of the α-alkyl chain length from a methyl to a pentyl group reveals a clear trend in activity at the dopamine transporter. As illustrated in the table below, increasing the chain length generally leads to enhanced DAT affinity and inhibition potency.
| Compound | α-Alkyl Chain | DAT Kᵢ (µM) | DA Uptake IC₅₀ (µM) |
| α-PPP | Methyl | 1.29 | - |
| α-PBP | Ethyl | 0.145 | - |
| α-PVP | Propyl | 0.0222 | - |
| α-PHP | Butyl | 0.016 | - |
| PV-8 | Pentyl | 0.0148 | - |
| Data sourced from Eshleman, A.J., et al. (2017).[3] |
This relationship suggests that the hydrophobic pocket of the DAT binding site can accommodate longer alkyl chains, leading to improved binding. A similar, though less pronounced, trend is observed for NET affinity.[3]
The Critical Role of Phenyl Ring Substitution
Modification of the phenyl ring provides another avenue to modulate the activity and selectivity of these analogs. The position and nature of the substituent are critical determinants of potency.
For instance, the addition of a 4-methyl group to α-pyrrolidinopropiophenone (α-PPP) to form 4-MePPP has a negligible effect on DAT affinity or potency.[3] However, introducing a 4-methoxy group to α-pyrrolidinovalerophenone (α-PVP) results in a 6- to 10-fold decrease in both affinity and potency at DAT.[3] This indicates that while some substitutions are tolerated, others can be detrimental to activity, likely due to steric or electronic effects within the transporter's binding site.
Interestingly, the incorporation of a 3,4-methylenedioxy moiety, as seen in methylenedioxypyrovalerone (MDPV), can increase DAT affinity without significantly altering uptake inhibition potency.[3] This highlights the complex nature of drug-transporter interactions, where binding affinity does not always directly translate to functional inhibition in a linear fashion.
Stereochemistry: The Decisive Factor
The chiral center at the α-carbon of the pyrrolidinone ring introduces stereoisomerism, which has a profound impact on biological activity. For pyrovalerone and its analogs, the (S)-enantiomer is significantly more potent as a DAT inhibitor than the (R)-enantiomer.[4] In the case of pyrovalerone, the (S)-isomer is approximately 100 times more potent at inhibiting dopamine reuptake than its (R)-counterpart.[4] This stereoselectivity underscores the importance of a precise three-dimensional fit within the DAT binding pocket.
Comparative Analysis of Methylphenyl-Pyrrolidinone Analogs
To provide a clear comparison, the following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a selection of pyrovalerone analogs at human DAT, NET, and SERT.
| Compound | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a (Pyrovalerone) | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b ((S)-Pyrovalerone) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 |
| Data from Meltzer, P. C., et al. (2006).[2] |
As the data illustrates, these compounds are potent inhibitors of DAT and NET, with a clear preference for these transporters over SERT.[2] The (S)-enantiomer (4b) of pyrovalerone exhibits slightly higher affinity and significantly greater potency in inhibiting dopamine uptake compared to the racemic mixture (4a).[2] Moving the methyl group from the 4-position to the 2-position on the phenyl ring (4r) results in a decrease in DAT affinity but maintains potent NET uptake inhibition.[2]
Experimental Methodologies: A Foundation for Trustworthy Data
The reliability of SAR studies hinges on the robustness of the experimental protocols. The data presented in this guide are derived from well-established in vitro assays.
Monoamine Transporter Binding Assays
These assays determine the affinity of a compound for a specific transporter.
Protocol:
-
Preparation of Membranes: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from cultured cells (e.g., HEK293).
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI 55) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound radioligand is then separated from the unbound by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of a compound to block the transport of neurotransmitters into cells.
Protocol:
-
Cell Culture: Cells stably expressing the human monoamine transporters are cultured.
-
Assay Initiation: The cells are incubated with varying concentrations of the test compound.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells.
-
Incubation and Termination: The cells are incubated for a short period to allow for neurotransmitter uptake. The uptake is then terminated by washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake, is determined.
Logical Relationships and Experimental Workflow
The process of elucidating the SAR of methylphenyl-pyrrolidinone analogs follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for SAR studies of methylphenyl-pyrrolidinone analogs.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of monoamine reuptake. By blocking DAT and NET, they increase the extracellular concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission.
Caption: Mechanism of action of methylphenyl-pyrrolidinone analogs.
Conclusion and Future Directions
The structure-activity relationship of methylphenyl-pyrrolidinone analogs reveals a class of potent and selective inhibitors of dopamine and norepinephrine transporters. Key structural features governing their activity include the length of the α-alkyl chain, the nature and position of substituents on the phenyl ring, and the stereochemistry at the α-carbon. The preference for the (S)-enantiomer and the impact of alkyl chain length provide clear guidance for the design of future analogs with potentially improved potency and selectivity.
Further research should focus on exploring a wider range of substitutions on the phenyl ring to fine-tune selectivity and on conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of the most promising candidates. Additionally, investigating potential off-target activities will be crucial for ensuring the safety of these compounds as they progress through the drug development pipeline. This comprehensive understanding of their SAR is a critical step towards unlocking the full therapeutic potential of methylphenyl-pyrrolidinone analogs.
References
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(7), 1533-1542. [Link]
-
Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-47. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(5), 1620-1632. [Link]
-
Rana, S., & Sharma, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Monoamine Transporter Selectivity of 1-(3-Methylphenyl)pyrrolidin-2-one and Its Analogs
This guide provides a comprehensive analysis of the selectivity of 1-(3-Methylphenyl)pyrrolidin-2-one and its close structural analog, pyrovalerone, for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). As direct experimental data for 1-(3-Methylphenyl)pyrrolidin-2-one is not publicly available, this guide will leverage published data from its well-studied analog, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), to infer its likely selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with the central nervous system.
Introduction: The Critical Role of Monoamine Transporter Selectivity
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft.[1] Their function is crucial for normal neuronal signaling, and they are primary targets for a wide range of therapeutic agents and drugs of abuse.[2][3] The selectivity of a compound for DAT, NET, or SERT dictates its pharmacological effects, therapeutic applications, and potential side effects. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, while compounds targeting DAT and NET are often associated with stimulant and antidepressant effects.[2][4]
1-(3-Methylphenyl)pyrrolidin-2-one belongs to a class of synthetic compounds with a pyrrolidinone core, structurally related to pyrovalerone, a known monoamine reuptake inhibitor.[5][6] Understanding the selectivity profile of this compound is essential for predicting its psychoactive properties and potential therapeutic value. This guide will compare the monoamine transporter affinity and uptake inhibition of a key pyrovalerone analog against established selective inhibitors for DAT, NET, and SERT.
Benchmarking Selectivity: A Comparative Approach
To contextualize the selectivity of the pyrovalerone analog, this guide utilizes well-characterized and highly selective inhibitors for each of the monoamine transporters as benchmarks:
-
Dopamine Transporter (DAT) Selective Inhibitor: GBR-12909 (Vanoxerine) is a potent and highly selective competitive inhibitor of dopamine uptake.[7][8][9]
-
Norepinephrine Transporter (NET) Selective Inhibitor: Nisoxetine is a potent and selective inhibitor of norepinephrine uptake.
-
Serotonin Transporter (SERT) Selective Inhibitor: Citalopram is a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.
By comparing the binding affinities (Ki) and functional inhibition (IC50) of the pyrovalerone analog to these standards, we can effectively profile its selectivity.
Methodology: Unveiling Transporter Interactions
The data presented in this guide are derived from two gold-standard in vitro assays: radioligand binding assays and synaptosomal uptake assays.[5] These methods provide a detailed picture of a compound's ability to bind to the transporter and its functional consequence on neurotransmitter uptake.
Radioligand Binding Assays
This technique measures the affinity of a compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter. The outcome is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Synaptosomal Uptake Assays
This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals. The result is expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
Experimental Workflow: Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Comparative Analysis of Monoamine Transporter Selectivity
The following table summarizes the binding affinities (Ki) and uptake inhibition (IC50) values for the pyrovalerone analog and the benchmark selective inhibitors at DAT, NET, and SERT.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Pyrovalerone Analog | 18.1 | 37.8 | >10,000 | 16.3 | - | >10,000 |
| GBR-12909 | 1 | >100 | >100 | Potent Inhibitor | Weak Inhibitor | Weak Inhibitor |
| Nisoxetine | 378 | 0.46 | 158 | Weak Inhibitor | Potent Inhibitor | Moderate Inhibitor |
| Citalopram | >10,000 | >10,000 | Potent Inhibitor | No Affinity | No Affinity | Potent Inhibitor |
Data for the pyrovalerone analog, (S)-1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, is sourced from Meltzer et al., 2006.[1][5][6] Data for GBR-12909, Nisoxetine, and Citalopram are compiled from various pharmacological sources.[4][8][9]
Interpretation of Results
The experimental data for the pyrovalerone analog reveals a distinct selectivity profile. The compound is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with Ki values of 18.1 nM and 37.8 nM, respectively.[5][6] In contrast, it demonstrates negligible affinity for the serotonin transporter (SERT), with a Ki value greater than 10,000 nM.[5][6]
The functional data from the dopamine uptake assay corroborates the high affinity for DAT, with an IC50 value of 16.3 nM.[5][6] The lack of significant serotonin uptake inhibition further confirms its selectivity away from SERT.[5][6]
When compared to the benchmark inhibitors, the pyrovalerone analog's profile most closely resembles a dual DAT/NET inhibitor. Its potency at DAT is significant, though less than the highly selective GBR-12909. Its NET affinity is also pronounced. This dual action is a common characteristic of many stimulant compounds. The profound lack of activity at SERT clearly distinguishes it from SSRIs like citalopram.
Based on these findings for the 4-methylphenyl analog, it is highly probable that 1-(3-Methylphenyl)pyrrolidin-2-one will also exhibit a preference for DAT and NET over SERT. The positional change of the methyl group from the 4-position to the 3-position on the phenyl ring is unlikely to drastically alter the fundamental selectivity profile, although it may modulate the potency at DAT and NET.
Conclusion
This comparative guide, leveraging data from the structurally similar pyrovalerone, strongly suggests that 1-(3-Methylphenyl)pyrrolidin-2-one is a selective inhibitor of the dopamine and norepinephrine transporters, with minimal to no activity at the serotonin transporter. This profile indicates that the compound likely possesses stimulant and/or antidepressant properties, a hypothesis that warrants direct experimental verification. The provided methodologies for radioligand binding and synaptosomal uptake assays offer a clear roadmap for researchers to definitively characterize the monoamine transporter selectivity of 1-(3-Methylphenyl)pyrrolidin-2-one and other novel psychoactive compounds. Such detailed pharmacological profiling is an indispensable step in the rational design and development of new central nervous system-acting agents.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
-
Wikipedia. (2023). Monoamine releasing agent. [Link]
-
Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]
-
Wikipedia. (2023). Monoamine transporter. [Link]
-
Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Freed, W. J. (2011). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 36(3), 564–574. [Link]
-
Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
-
Wikipedia. (2023). Nisoxetine. [Link]
-
Wikipedia. (2023). Citalopram. [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. [Link]
-
Sorkina, T., Richards, T. L., Rao, A., Zahniser, N. R., & Sorkin, A. (2009). Negative regulation of dopamine transporter endocytosis by membrane-proximal N-terminal residues. The Journal of Neuroscience, 29(5), 1361–1374. [Link]
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]
-
John, C. S., Bowen, W. D., Varghese, A., Vilner, B. J., & Baumgold, J. (1994). A new high-affinity and selective ligand for the dopamine transporter: 3H-GBR 12935. Journal of Neurochemistry, 62(1), 269–272. [Link]
-
Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. [Link]
-
Mayo Clinic. (2023). Citalopram (Oral Route). [Link]
-
National Center for Biotechnology Information. (n.d.). Citalopram. In StatPearls. [Link]
-
bioRxiv. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. [Link]
-
National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]
-
Wikipedia. (2023). Methylenedioxypyrovalerone. [Link]
-
ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
-
MedlinePlus. (2023). Citalopram. [Link]
-
Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2002). Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D2-like receptor and alpha1/alpha2-adrenoceptor. The Journal of Pharmacology and Experimental Therapeutics, 303(2), 805–814. [Link]
-
National Center for Biotechnology Information. (n.d.). Down-regulation of Norepinephrine Transporters on PC12 Cells by Transporter Inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Uptake and release of neurotransmitters. PubMed. [Link]
-
Wikipedia. (2023). Selective serotonin reuptake inhibitor. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.ie [drugs.ie]
- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of vesicular monoamine transport and neurological drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Amitriptyline
In the landscape of drug discovery and development, understanding a compound's interaction with its intended target is only the beginning of the story. The subsequent, and arguably more complex, chapter involves delineating its "off-target" effects, a phenomenon scientifically termed cross-reactivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of therapeutic candidates, using the well-characterized tricyclic antidepressant, Amitriptyline, as a case study. While the initial query concerned 1-(3-Methylphenyl)pyrrolidin-2-one, the lack of substantial public data on this compound necessitates a pivot to a more illustrative example to effectively demonstrate the principles and methodologies of cross-reactivity profiling.
Amitriptyline, primarily a serotonin and norepinephrine reuptake inhibitor, is notorious for its broad receptor-binding profile, which contributes to both its therapeutic efficacy and its adverse side effects. This makes it an exemplary molecule for exploring the nuances of receptor cross-reactivity.
The Imperative of Cross-Reactivity Profiling
The rationale for exhaustive cross-reactivity analysis is rooted in the fundamental principles of drug safety and efficacy. Unforeseen interactions with off-target receptors can lead to a range of adverse drug reactions (ADRs), from mild side effects to severe toxicity. Conversely, in some instances, these off-target interactions can contribute to the drug's therapeutic profile, a phenomenon known as polypharmacology. A priori knowledge of a compound's cross-reactivity landscape is therefore not merely a regulatory hurdle but a critical component of a robust, data-driven drug development program.
Comparative Binding Affinity of Amitriptyline
The following table summarizes the binding affinities (Ki, in nM) of Amitriptyline at its primary targets and a selection of key off-target receptors. A lower Ki value indicates a higher binding affinity. This data has been aggregated from various authoritative sources in the field.
| Receptor Target | Ki (nM) | Receptor Family | Primary/Off-Target |
| Serotonin Transporter (SERT) | 4.3 | Transporter | Primary |
| Norepinephrine Transporter (NET) | 18.2 | Transporter | Primary |
| Histamine H1 Receptor | 1.1 | GPCR | Off-Target |
| Muscarinic M1 Receptor | 13.8 | GPCR | Off-Target |
| Muscarinic M2 Receptor | 25.6 | GPCR | Off-Target |
| Muscarinic M3 Receptor | 13.5 | GPCR | Off-Target |
| Muscarinic M4 Receptor | 20.1 | GPCR | Off-Target |
| Muscarinic M5 Receptor | 39.8 | GPCR | Off-Target |
| Alpha-1A Adrenergic Receptor | 24.5 | GPCR | Off-Target |
| Serotonin 5-HT2A Receptor | 12.1 | GPCR | Off-Target |
Note: The Ki values presented are representative and may vary between different studies and experimental conditions.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach to evaluating cross-reactivity is paramount. The following workflow outlines a standard, robust methodology employed in the pharmaceutical industry.
Caption: A generalized workflow for the systematic evaluation of compound cross-reactivity.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol provides a generalized framework for a competitive radioligand binding assay, a gold standard for determining the binding affinity of a test compound for a specific receptor.
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [³H]-citalopram for SERT).
-
Test compound (Amitriptyline) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Assay (for GPCRs)
This protocol outlines a common functional assay to determine whether a compound acts as an agonist or antagonist at a Gq-coupled GPCR.
1. Materials and Reagents:
-
Cells stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the Histamine H1 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (Amitriptyline) at various concentrations.
-
Known agonist for the receptor.
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To determine antagonist activity, pre-incubate the cells with the test compound.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the known agonist and continue to measure the fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
To determine agonist activity, inject the test compound directly and measure the change in fluorescence.
3. Data Analysis:
-
Calculate the change in fluorescence from the baseline.
-
For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50.
-
For agonist activity, plot the response against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Signaling Pathway Implications of Amitriptyline's Cross-Reactivity
The diverse binding profile of Amitriptyline leads to the modulation of multiple signaling pathways, as illustrated below.
Caption: A simplified diagram of Amitriptyline's primary and major off-target signaling effects.
Conclusion
The case of Amitriptyline underscores the critical importance of a thorough cross-reactivity assessment in modern drug development. By employing a systematic approach that combines high-throughput screening, detailed binding studies, and functional assays, researchers can build a comprehensive profile of a compound's interactions with a wide array of biological targets. This not only de-risks the development process by identifying potential liabilities early on but also opens up new avenues for understanding the complex interplay between a drug's on- and off-target effects, ultimately leading to the development of safer and more effective medicines.
References
A Framework for the Comparative Analysis of 1-(3-Methylphenyl)pyrrolidin-2-one: A Hypothetical Evaluation Against Known Dopamine Transporter Inhibitors
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the therapeutic effects of medications for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as the addictive properties of psychostimulants like cocaine.[3][4] The exploration of novel DAT inhibitors is a cornerstone of neuropharmacology, aimed at developing therapeutics with improved efficacy and reduced abuse potential.
This guide outlines a comprehensive experimental framework for the characterization and comparative analysis of a novel compound, 1-(3-Methylphenyl)pyrrolidin-2-one, as a potential DAT inhibitor. Due to the limited publicly available data on the pharmacological activity of this specific molecule at the dopamine transporter, this document will serve as a prospective guide for researchers. We will detail the requisite in vitro and in vivo studies to elucidate its binding affinity, potency, and selectivity, and provide a framework for comparing these hypothetical findings against well-established DAT inhibitors such as Cocaine, Methylphenidate, and GBR-12909.
Part 1: In Vitro Characterization of 1-(3-Methylphenyl)pyrrolidin-2-one
The initial phase of analysis involves a suite of in vitro assays to determine the fundamental pharmacological properties of 1-(3-Methylphenyl)pyrrolidin-2-one at the dopamine transporter. These experiments are designed to be self-validating by including appropriate controls and established reference compounds.
Radioligand Binding Assays: Determining Affinity for DAT
The foundational step in characterizing a potential DAT inhibitor is to ascertain its binding affinity for the transporter. A competitive radioligand binding assay is the gold standard for this purpose.[5] This assay quantifies the ability of the test compound, 1-(3-Methylphenyl)pyrrolidin-2-one, to displace a radiolabeled ligand with known high affinity for DAT.
The equilibrium dissociation constant (Ki) derived from this assay is a measure of the compound's binding affinity. A lower Ki value signifies a higher affinity. By comparing the Ki of 1-(3-Methylphenyl)pyrrolidin-2-one to that of known DAT inhibitors, we can rank its relative affinity. For this study, we will utilize [3H]WIN 35,428, a well-characterized radioligand for the DAT.[6]
-
Membrane Preparation: Homogenize rat striatal tissue, rich in DAT expression, in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[7]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]WIN 35,428, and varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one or a reference compound (e.g., Cocaine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Figure 1: Workflow for Radioligand Binding Assay.
Dopamine Uptake Inhibition Assay: Assessing Functional Potency
While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, a dopamine uptake inhibition assay is essential to determine the potency of 1-(3-Methylphenyl)pyrrolidin-2-one in blocking the function of DAT.[10][11]
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine ([3H]DA) into cells expressing DAT. The resulting IC50 value represents the concentration of the compound required to inhibit 50% of dopamine uptake, providing a measure of its functional potency.
-
Cell Culture: Plate cells stably expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells, in a 96-well plate and allow them to adhere overnight.[12]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of 1-(3-Methylphenyl)pyrrolidin-2-one or a reference inhibitor (e.g., Methylphenidate) for a defined period.[1]
-
Initiation of Uptake: Add a fixed concentration of [3H]DA to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the compound concentration to determine the IC50 value.
Figure 2: Workflow for Dopamine Uptake Inhibition Assay.
Selectivity Profiling: Assessing Off-Target Effects
To evaluate the therapeutic potential and potential side-effect profile of 1-(3-Methylphenyl)pyrrolidin-2-one, it is crucial to determine its selectivity for DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[13]
A compound with high selectivity for DAT is generally preferred, as interactions with SERT and NET can lead to undesired side effects. The selectivity profile is determined by performing radioligand binding and uptake inhibition assays for SERT and NET, using appropriate radioligands and cell lines.
The protocols for SERT and NET binding and uptake assays are analogous to those described for DAT, with the following modifications:
-
SERT Assays: Use cell lines expressing hSERT and a SERT-selective radioligand such as [3H]Citalopram for binding assays and [3H]Serotonin for uptake assays.
-
NET Assays: Use cell lines expressing hNET and a NET-selective radioligand such as [3H]Nisoxetine for binding assays and [3H]Norepinephrine for uptake assays.
Part 2: Comparative Analysis of In Vitro Data
The data obtained from the in vitro assays will be compiled and compared to the known pharmacological profiles of established DAT inhibitors.
Table 1: Hypothetical Comparative In Vitro Profile of 1-(3-Methylphenyl)pyrrolidin-2-one and Reference DAT Inhibitors
| Compound | DAT Ki (nM) | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity (Ki) | DAT/NET Selectivity (Ki) |
| 1-(3-Methylphenyl)pyrrolidin-2-one | TBD | TBD | TBD | TBD | TBD | TBD |
| Cocaine | 100 - 600 | 200 - 700 | 100 - 800 | 200 - 1000 | ~1 | ~0.5 |
| Methylphenidate | 50 - 200 | 100 - 400 | >10,000 | 20 - 100 | >50 | ~2 |
| GBR-12909 | 1 - 10 | 5 - 20 | >1,000 | >500 | >100 | >50 |
Note: The values for the reference compounds are approximate and can vary depending on the specific assay conditions. TBD = To Be Determined.
Part 3: In Vivo Evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one
Following a promising in vitro profile, the next logical step is to assess the effects of 1-(3-Methylphenyl)pyrrolidin-2-one in a living organism. In vivo microdialysis is a powerful technique for measuring changes in extracellular neurotransmitter levels in specific brain regions.[14][15]
In Vivo Microdialysis: Measuring Extracellular Dopamine Levels
This experiment will determine if systemic administration of 1-(3-Methylphenyl)pyrrolidin-2-one leads to an increase in extracellular dopamine levels in a behaviorally relevant brain region, such as the nucleus accumbens or striatum, which is the expected outcome for a functional DAT inhibitor.[16]
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat or mouse.[17]
-
Recovery: Allow the animal to recover from surgery.
-
Baseline Collection: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer 1-(3-Methylphenyl)pyrrolidin-2-one or a vehicle control systemically (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and compare the effects of 1-(3-Methylphenyl)pyrrolidin-2-one to the vehicle control.
Figure 3: Workflow for In Vivo Microdialysis.
Conclusion and Future Directions
This guide provides a rigorous and scientifically sound framework for the initial characterization of 1-(3-Methylphenyl)pyrrolidin-2-one as a potential dopamine transporter inhibitor. The successful completion of these proposed experiments would yield a comprehensive dataset on its affinity, potency, selectivity, and in vivo efficacy.
The comparative analysis of this data against established DAT inhibitors will be instrumental in determining its potential as a novel therapeutic agent. A desirable profile would consist of high affinity and potency for DAT, coupled with significant selectivity over SERT and NET, and a robust increase in extracellular dopamine levels in vivo. Further studies could then explore its behavioral effects, pharmacokinetic properties, and potential for abuse liability to fully elucidate its therapeutic index.
References
-
Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster - PMC. PubMed Central. [Link]
-
Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PubMed Central. PubMed Central. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. PubMed Central. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
-
Dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. [Link]
-
Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PubMed Central. PubMed Central. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. PubMed Central. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
In vitro DAT activity assay and specific inhibition by nomifensine. ResearchGate. [Link]
-
MPTP - Wikipedia. Wikipedia. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers. [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. PubMed Central. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
-
Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. ResearchGate. [Link]
-
Comparative analysis between muscarinic and dopamine receptor in antipsychotic activity. ResearchGate. [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. [Link]
-
1-(3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. Chemspace. [Link]
-
In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Wiley Online Library. [Link]
-
Identification by Virtual Screening and In Vitro Testing of Human DOPA Decarboxylase Inhibitors. PLOS One. [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. PubMed Central. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC. PubMed Central. [Link]
-
Microdialysis. YouTube. [Link]
-
1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Chemical Synthesis Database. [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of 1-(3-Methylphenyl)pyrrolidin-2-one and cocaine
An In Vivo Efficacy Comparison: Pyrovalerone and Cocaine
A Note to the Reader: This guide was initially intended to compare the in vivo efficacy of 1-(3-Methylphenyl)pyrrolidin-2-one and cocaine. However, a comprehensive search of the scientific literature revealed a lack of publicly available data on the pharmacological and in vivo effects of 1-(3-Methylphenyl)pyrrolidin-2-one. To provide a valuable and scientifically grounded comparison for researchers interested in this chemical space, this guide will instead focus on a structurally related and well-characterized compound: Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) . Pyrovalerone shares a core pyrrolidinone structure and a similar mechanism of action to what would be predicted for the originally requested compound, making it a relevant and informative substitute for comparison with the benchmark psychostimulant, cocaine.
Introduction: A Tale of Two Stimulants
In the landscape of central nervous system (CNS) stimulants, cocaine has long been the subject of extensive research due to its high abuse potential and significant societal impact. Its mechanism of action, primarily as a monoamine reuptake inhibitor, has served as a benchmark for understanding the neurobiology of addiction and for the development of novel therapeutic agents. The pyrrolidinone class of compounds, which includes Pyrovalerone, represents a significant area of research in the development of potential treatments for conditions like chronic fatigue and as research tools to probe the function of monoamine transporters.[1]
Pyrovalerone and its analogs are potent inhibitors of the dopamine and norepinephrine transporters, with a comparatively weaker effect on the serotonin transporter.[2] This pharmacological profile bears a resemblance to that of cocaine, making a comparative analysis of their in vivo effects particularly relevant for researchers in pharmacology and drug development. This guide provides an in-depth, objective comparison of the in vivo efficacy of Pyrovalerone and cocaine, supported by experimental data, to elucidate their similarities and differences in preclinical models.
Pharmacological Profiles: Mechanisms of Action
Both cocaine and Pyrovalerone exert their primary effects by blocking the reuptake of monoamine neurotransmitters, leading to an accumulation of these signaling molecules in the synaptic cleft and enhanced neurotransmission. However, there are subtle but important differences in their potencies and selectivities.
Cocaine: Cocaine is a non-selective inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, it increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in various brain regions, most notably the nucleus accumbens, which is a key component of the brain's reward circuitry. The blockade of DAT is considered to be the primary mechanism underlying its reinforcing and addictive properties.
Pyrovalerone: Pyrovalerone is also a monoamine reuptake inhibitor but exhibits greater selectivity for the catecholamine transporters (DAT and NET) over the serotonin transporter.[2] Some analogs of pyrovalerone, such as 3,4-methylenedioxypyrovalerone (MDPV), have been shown to be significantly more potent than cocaine at inhibiting DAT and NET.[3] This enhanced potency and selectivity for catecholamine transporters can translate to different behavioral and physiological effects compared to cocaine.
dot
Caption: Conditioned Place Preference (CPP) Experimental Workflow.
Intravenous Self-Administration (IVSA) Procedure
-
Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Acquisition: Following recovery, animals are placed in operant chambers equipped with two levers. Presses on the "active" lever result in the delivery of a drug infusion, while presses on the "inactive" lever have no consequence. Sessions are conducted daily until stable responding is achieved.
-
Dose-Response: Once responding is stable, the dose of the drug is varied across sessions to determine the dose-response relationship for reinforcement.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule is often employed, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the number of presses at which the animal ceases to respond, is a measure of the reinforcing strength of the drug.
In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after drug administration. The concentration of dopamine and other monoamines in the samples is then quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
While a direct comparison with 1-(3-Methylphenyl)pyrrolidin-2-one is not possible due to the absence of published data, the analysis of its structural analog, Pyrovalerone, and related compounds reveals a class of potent psychostimulants with a cocaine-like mechanism of action. The available evidence suggests that pyrovalerone derivatives are often more potent and selective inhibitors of dopamine and norepinephrine transporters than cocaine. This translates to greater potency in stimulating locomotor activity and potentially stronger reinforcing effects in preclinical models. These findings underscore the importance of the pyrrolidinone scaffold in the design of compounds targeting monoamine transporters and highlight the significant abuse potential of this class of stimulants. Further research into the structure-activity relationships of substituted pyrrolidinones is crucial for understanding their therapeutic potential and abuse liability.
References
-
Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Huestis, M. A. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562. [Link]
-
Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2014). The pharmacological profile of second generation pyrovalerone cathinones and related cathinone derivatives. Molecules, 19(9), 14351–14369. [Link]
-
Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. In The effects of designer drugs on the brain and behavior (pp. 145-165). Academic Press. [Link]
-
Gannon, B. M., Williamson, A., & Tapper, A. R. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Pharmacology Biochemistry and Behavior, 175, 1-8. [Link]
-
PubChem. (n.d.). Pyrovalerone. National Center for Biotechnology Information. [Link]
-
Watterson, L. R., Hood, L. E., & Olive, M. F. (2016). Comparing rewarding and reinforcing properties between 'bath salt' 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats. Addiction biology, 21(4), 888–898. [Link]
-
Aarde, S. M., Angrish, D., & Taffe, M. A. (2015). In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: self-administration and locomotor stimulation in male rats. Psychopharmacology, 232(17), 3045–3055. [Link]
-
Wikipedia. (2023, December 1). Methylenedioxypyrovalerone. In Wikipedia. [Link]
-
Jang, E. Y., Lee, B., & Kim, J. H. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Psychiatry, 14, 1279645. [Link]
-
Taylor & Francis. (n.d.). Pyrovalerone – Knowledge and References. [Link]
-
Banks, M. L., & Negus, S. S. (2017). Cocaine-like discriminative stimulus effects of alpha-pyrrolidinovalerophenone, methcathinone, and their 3,4-methylenedioxy or 4-methyl analogs in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 360(1), 126–133. [Link]
-
Watterson, L. R., Hood, L. E., & Olive, M. F. (2016). Comparing rewarding and reinforcing properties between 'bath salt' 3,4-methylenedioxypyrovalerone (MDPV) and cocaine using ultrasonic vocalizations in rats. Addiction biology, 21(4), 888–898. [Link]
-
Zwartsen, A., O'Connor, E. C., van der Sluis, V. M., Kuipers, A. N., & Hondebrink, L. (2020). Pharmacological Effects and Pharmacokinetics of the Novel Synthetic Cathinone α-Pyrrolidinoisohexanophenone (α-PiHP) Compared with α-Pyrrolidinovalerophenone (α-PVP) in Mice. Pharmaceutics, 12(11), 1086. [Link]
-
Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Huestis, M. A. (2012). Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products. Neuropsychopharmacology, 38(4), 552–562. [Link]
-
Hicks, C., Gregg, R. A., & Tallarida, C. S. (2018). Conditioned place preference with low dose mixtures of α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Behavioural brain research, 353, 102–108. [Link]
-
Davidson, C. (2020). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Brain sciences, 10(9), 578. [Link]
-
Lada, M. W., Vickroy, T. W., & Kennedy, R. T. (1997). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical chemistry, 69(22), 4560–4565. [Link]
-
Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. The Analyst, 140(10), 3326–3338. [Link]
-
Devoto, P., Flore, G., Pira, L., & Gessa, G. L. (2020). Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex. Frontiers in Neuroscience, 14, 888. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Preclinical Evaluation of 1-(3-Methylphenyl)pyrrolidin-2-one and Methylphenidate: A Comparative Guide
This guide provides a comprehensive framework for the head-to-head preclinical comparison of 1-(3-Methylphenyl)pyrrolidin-2-one, a novel psychoactive compound, and methylphenidate, the current standard of care for Attention-Deficit/Hyperactivity Disorder (ADHD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies required to elucidate the pharmacological, pharmacokinetic, and behavioral profiles of these two molecules.
The narrative herein is structured to not only present protocols but to also provide the underlying scientific rationale, ensuring a robust and self-validating approach to comparative drug evaluation. We will delve into the established mechanisms of methylphenidate and posit a hypothetical framework for assessing 1-(3-Methylphenyl)pyrrolidin-2-one, a compound of interest due to its structural features suggesting potential activity at monoamine transporters.
Introduction and Rationale
Methylphenidate (MPH) is a cornerstone in the pharmacotherapy of ADHD, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI)[1][2]. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), MPH elevates the extracellular concentrations of these key catecholamines in the prefrontal cortex and striatum, enhancing attention and executive functions[3][4]. Despite its efficacy, MPH possesses a moderate abuse liability and a pharmacokinetic profile that necessitates multiple daily doses or complex extended-release formulations[1][5].
The compound 1-(3-Methylphenyl)pyrrolidin-2-one belongs to the pyrrolidinone class of molecules, a scaffold present in various centrally active agents. While this specific compound is not extensively characterized in public-domain literature, its structural similarity to other synthetic cathinones and pyrovalerone analogues suggests a potential interaction with monoamine transporters[6][7][8]. The rationale for a head-to-head comparison is to determine if this novel compound offers a differentiated profile, potentially with improved selectivity for DAT/NET over the serotonin transporter (SERT), a distinct pharmacokinetic profile, or a lower propensity for abuse.
This guide outlines a multi-tiered experimental workflow designed to rigorously compare these two compounds, from in vitro transporter interactions to in vivo neurochemical and behavioral effects.
Compound Profiles
Methylphenidate (MPH)
-
Chemical Structure: Methyl phenyl(piperidin-2-yl)acetate
-
Mechanism of Action: MPH is a well-documented NDRI that non-competitively blocks DAT and NET, leading to increased synaptic levels of dopamine and norepinephrine[9][10]. This action is believed to be the primary driver of its therapeutic effects in ADHD[3][4].
-
Pharmacokinetic Profile:
1-(3-Methylphenyl)pyrrolidin-2-one
-
Chemical Structure: 1-(3-Methylphenyl)pyrrolidin-2-one
-
Hypothesized Mechanism of Action: Based on its N-aryl pyrrolidinone scaffold, it is hypothesized that this compound may act as a monoamine reuptake inhibitor. The primary objective of this study is to confirm this hypothesis and quantify its potency and selectivity at DAT, NET, and SERT. The substitution on the phenyl ring can significantly influence this activity.
Comparative Experimental Framework
A logical, phased approach is essential for a comprehensive comparison. The following experimental workflow is designed to build from fundamental molecular interactions to complex in vivo outcomes.
Caption: Overall Experimental Workflow for Comparative Analysis.
Phase 1: In Vitro Characterization
Causality: The foundational step is to determine if and how 1-(3-Methylphenyl)pyrrolidin-2-one interacts with its putative molecular targets. By quantifying its binding affinity (Ki) and functional inhibition (IC50) at DAT, NET, and SERT, we can establish its potency and selectivity. This is critical because the ratio of DAT to NET inhibition can significantly influence a compound's stimulant and cognitive-enhancing properties, while activity at SERT can introduce different therapeutic effects and side-effect profiles.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters This protocol determines the affinity of the test compounds for DAT, NET, and SERT.
-
Preparation: Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Conditions:
-
DAT: Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of test compound (1-(3-Methylphenyl)pyrrolidin-2-one or methylphenidate).
-
NET: Incubate membranes with a specific radioligand (e.g., [³H]Nisoxetine) and test compounds[12].
-
SERT: Incubate membranes with a specific radioligand (e.g., [³H]Citalopram) and test compounds.
-
-
Incubation & Detection: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes). Terminate the reaction by rapid filtration over glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) values by nonlinear regression analysis using the Cheng-Prusoff equation. This provides a direct measure of binding affinity.
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay This functional assay measures the ability of the compounds to block the reuptake of neurotransmitters into presynaptic terminals.
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rats (e.g., striatum for DAT, frontal cortex for NET, and whole brain minus striatum/cortex for SERT)[13].
-
Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of the test compounds.
-
Initiate uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin)[6].
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Quantification: Lyse the synaptosomes and quantify the amount of radiolabel taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) for each transporter.
Data Presentation: In Vitro Transporter Activity
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methylphenidate | Data | Data | Data | Data | Data | Data |
| 1-(3-Methylphenyl)pyrrolidin-2-one | Data | Data | Data | Data | Data | Data |
Phase 2: In Vivo Pharmacodynamics and Efficacy
Causality: Following in vitro characterization, it is crucial to confirm that the compounds engage their targets in a living system and produce a measurable biological effect. In vivo microdialysis directly measures changes in extracellular neurotransmitter levels in key brain regions, providing a direct link between transporter blockade and neurochemical change[14]. Behavioral assays are then used to determine if these neurochemical changes translate into therapeutically relevant outcomes (cognitive enhancement) or potential side effects (hyperlocomotion).
Protocol 3: In Vivo Microdialysis in Freely Moving Rats This technique measures the effect of drug administration on extracellular levels of dopamine and norepinephrine.
-
Surgical Implantation: Stereotaxically implant microdialysis guide cannulae targeting the medial prefrontal cortex (mPFC) and nucleus accumbens shell. Allow animals to recover for 5-7 days.
-
Experiment Day: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline samples every 20 minutes.
-
Drug Administration: Administer a vehicle, methylphenidate, or 1-(3-Methylphenyl)pyrrolidin-2-one (e.g., intraperitoneally). Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[15].
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration.
Protocol 4: Locomotor Activity Assessment This assay evaluates the stimulant properties of the compounds.
-
Apparatus: Use an automated activity monitoring system (e.g., an actophotometer or open-field arena with photobeam arrays)[16].
-
Procedure: Acclimate rodents to the testing chambers for 30-60 minutes.
-
Administration: Administer various doses of the test compounds or vehicle.
-
Measurement: Record locomotor activity (e.g., beam breaks, distance traveled) continuously for 2-3 hours post-administration.
-
Data Analysis: Analyze the data in time blocks (e.g., 10-minute intervals) to create a time-course of activity. Calculate the total activity for each dose group.
Protocol 5: T-Maze Delayed Alternation Task for Working Memory This task assesses PFC-dependent cognitive function, which is relevant to ADHD models[17].
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Training: Train food-restricted rats to perform the task. On each trial, the rat is first forced to enter one goal arm (the "sample run") to receive a food reward. After a delay period (e.g., 5-60 seconds), the rat is returned to the start arm and allowed to choose a goal arm (the "choice run"). A reward is given only if the rat enters the arm not visited during the sample run (alternation).
-
Testing: Once rats reach a stable baseline performance (e.g., >80% correct), test the effects of the compounds. Administer a dose of the test compound or vehicle 30 minutes before the test session.
-
Data Analysis: Calculate the percentage of correct choices for each animal under each treatment condition.
Phase 3: Pharmacokinetic Profiling
Causality: Understanding the pharmacokinetic (PK) profile is essential for interpreting pharmacodynamic and behavioral data. The onset, duration, and magnitude of a drug's effect are directly related to its concentration at the site of action. Comparing the PK profiles of the two compounds will help explain differences in their behavioral time courses and inform potential dosing regimens.
Protocol 6: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats fitted with jugular vein cannulae for serial blood sampling.
-
Dosing: Administer a single dose of each compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Sample Analysis: Process blood to plasma. Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis to determine key PK parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Methylphenidate | 1-(3-Methylphenyl)pyrrolidin-2-one |
| Tmax (h) | Data | Data |
| Cmax (ng/mL) | Data | Data |
| AUC0-inf (ng*h/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| Bioavailability (%) | Data | Data |
Integrated Discussion and Mechanistic Visualization
The culmination of this guide is the synthesis of data from all three phases. A critical analysis will compare the compounds based on:
-
Potency and Selectivity: How does the in vitro affinity and potency of 1-(3-Methylphenyl)pyrrolidin-2-one at DAT and NET compare to methylphenidate? Does it have significant off-target activity at SERT?
-
Neurochemical Signature: Do the in vivo microdialysis results align with the in vitro selectivity? For instance, a compound with higher NET vs. DAT potency might produce a greater relative increase in norepinephrine in the PFC.
-
Behavioral Profile: How does the dose-response curve for locomotor stimulation compare with that for cognitive enhancement? A compound with a wider therapeutic window (a larger separation between doses that enhance cognition and those that cause significant hyperactivity) would be advantageous.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship: Can the duration of the behavioral effects be explained by the pharmacokinetic half-life? A compound with a longer half-life might offer a more sustained therapeutic effect, potentially allowing for once-daily dosing.
Caption: Hypothesized Mechanism of Action at the Synapse.
Conclusion and Future Directions
This guide presents a robust, multi-faceted preclinical strategy for the direct comparison of 1-(3-Methylphenyl)pyrrolidin-2-one and methylphenidate. The experimental choices are grounded in the need to build a comprehensive pharmacological and pharmacokinetic profile, allowing for an informed decision on the potential therapeutic utility of the novel compound. Should the data reveal a favorable profile—such as improved selectivity, a wider therapeutic index, or superior pharmacokinetics—the logical next steps would include safety pharmacology studies and evaluation in more complex behavioral models of ADHD before consideration for clinical development.
References
-
Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
-
Faraone, S. V., & Glatt, S. J. (2010). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. CNS Spectrums, 15(S8), 2-13. Retrieved from [Link]
-
Kimko, H. C., Cross, J. T., & Abernethy, D. R. (1999). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical Pharmacokinetics, 37(6), 457-470. Retrieved from [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Retrieved from [Link]
-
Neuroscientifically Challenged. (2023, September 15). 2-Minute Neuroscience: Methylphenidate. YouTube. Retrieved from [Link]
-
van der Kooij, M. A., & Glennon, J. C. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. Neuroscience and biobehavioral reviews, 32(1), 1–25. Retrieved from [Link]
-
Schreiber, R., Ye, W., Fienberg, A., & Svensson, K. (2022). In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo. Biomedicine & Pharmacotherapy, 153, 113359. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PubMed Central. Retrieved from [Link]
-
Vidal, R., Genovés, A., & Valdizán, E. M. (2021). In silico clinical trial: Head-to-Head comparison between lisdexamfetamine and methylphenidate as first-line ADHD treatment. ResearchGate. Retrieved from [Link]
-
Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Patrick, K. S., & Markowitz, J. S. (1997). Pharmacokinetics and clinical effectiveness of methylphenidate. The American journal of hospital pharmacy, 54(17), 1977–1984. Retrieved from [Link]
-
Slideshare. (n.d.). Preclinical screening methods of cns stimulants. Retrieved from [Link]
-
ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]
-
Majchrzak, M., Celiński, R., & Kowalska, T. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules (Basel, Switzerland), 28(12), 4705. Retrieved from [Link]
-
Psych Scene Hub. (2020, September 4). Methylphenidate – Mechanism of Action, Dosage & Side Effects. Retrieved from [Link]
-
Morón, J. A., Brockington, A., Wise, R. A., Rocha, B. A., & Hope, B. T. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(2), 389–395. Retrieved from [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Retrieved from [Link]
-
The Carlat Report. (2023, January 31). ADHD Medications: Amphetamines vs. Methylphenidates - Efficacy, Risks, and Best Practices. YouTube. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. Retrieved from [Link]
-
Soden, M. E., Miller, S. M., & Zweifel, L. S. (2013). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Neuron, 78(5), 789–802. Retrieved from [Link]
-
Kolar, D., Nagy, P., & Toth, B. (2021). Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review. Neuropsychopharmacologia Hungarica : a Magyar Pszichofarmakologiai Egyesulet lapja = official journal of the Hungarian Association of Psychopharmacology, 23(1), 14–28. Retrieved from [Link]
-
Spencer, R. C., & Berridge, C. W. (2008). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological psychiatry, 64(7), 575–580. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparing the abuse potential of methylphenidate versus other stimulants: A review of available evidence and relevance to the ADHD patient. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]
-
Zhu, J., & Li, D. P. (2023). Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond. Current neuropharmacology. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit. Retrieved from [Link]
-
Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism. YouTube. Retrieved from [Link]
-
Lirias. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Sources
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.ie [drugs.ie]
- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. jneurosci.org [jneurosci.org]
- 14. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]
- 17. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Neurochemical Profile of 1-(3-Methylphenyl)pyrrolidin-2-one: A Comparative Guide for Novel CNS Drug Candidates
This guide provides a comprehensive framework for characterizing the neurochemical profile of the novel compound 1-(3-Methylphenyl)pyrrolidin-2-one. Given the absence of published data for this specific molecule, we will establish a robust benchmarking strategy, outlining the essential in vitro and in vivo assays required to elucidate its mechanism of action and compare its pharmacological fingerprint to relevant psychoactive compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities with potential central nervous system (CNS) activity.
Introduction: The Rationale for Comprehensive Neurochemical Profiling
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Modifications to this core can significantly alter a compound's interaction with CNS targets, leading to a wide spectrum of pharmacological effects, from therapeutic to psychoactive.[3] Therefore, a thorough neurochemical characterization is paramount in the early stages of drug discovery to predict a compound's potential therapeutic utility and liability.
This guide will focus on a systematic approach to defining the neurochemical signature of 1-(3-Methylphenyl)pyrrolidin-2-one by investigating its interactions with key CNS targets, primarily the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are common targets for stimulants and other psychoactive drugs.[1][4] We will also outline methods to assess its affinity for a broader range of CNS receptors to identify any off-target effects.
For a meaningful comparative analysis, we have selected three well-characterized compounds as benchmarks:
-
Pyrovalerone: A potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][5]
-
α-Pyrrolidinopentiophenone (α-PVP): A powerful synthetic cathinone and NDRI, structurally related to pyrovalerone.[6][7][8]
-
Mephedrone: A synthetic cathinone that acts as a non-selective monoamine transporter substrate, inducing neurotransmitter release.[9][10]
By comparing the neurochemical profile of 1-(3-Methylphenyl)pyrrolidin-2-one to these compounds, we can gain valuable insights into its potential stimulant, reinforcing, and other behavioral effects.
Experimental Workflow for Neurochemical Profiling
A tiered approach is recommended for the neurochemical characterization of a novel compound. This typically begins with in vitro assays to determine its primary molecular targets and mechanism of action, followed by in vivo studies to confirm these findings and assess their physiological relevance.
Figure 1: Tiered experimental workflow for neurochemical profiling.
In Vitro Characterization: Unveiling the Molecular Targets
The initial step is to screen the test compound against a broad panel of CNS receptors, ion channels, and transporters to identify its primary targets and any potential off-target interactions that could lead to undesirable side effects. This is typically achieved through competitive radioligand binding assays.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for DAT) and increasing concentrations of the test compound (1-(3-Methylphenyl)pyrrolidin-2-one) or a known reference compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
These assays are crucial for determining the potency of the test compound as an inhibitor of dopamine, norepinephrine, and serotonin reuptake.[12][13]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Assay Initiation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with buffer and then pre-incubate them with various concentrations of the test compound or reference compounds.
-
Substrate Addition: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for hDAT, [³H]-norepinephrine for hNET, or [³H]-serotonin for hSERT).
-
Incubation: Incubate for a short period (typically 1-5 minutes) at room temperature or 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.
It is critical to distinguish between compounds that simply block neurotransmitter reuptake (uptake inhibitors) and those that also induce the reverse transport of neurotransmitters from the presynaptic terminal into the synapse (releasers).[4]
Experimental Protocol: Monoamine Transporter Release Assay
-
Cell Preparation and Loading: Use HEK293 cells expressing hDAT, hNET, or hSERT. Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Washing: Wash the cells to remove any excess extracellular radiolabel.
-
Induction of Release: Add increasing concentrations of the test compound or a known releaser (e.g., amphetamine) or uptake inhibitor (e.g., cocaine).
-
Sample Collection: At various time points, collect the extracellular buffer.
-
Quantification: Measure the amount of radioactivity in the collected buffer using a scintillation counter.
-
Data Analysis: Plot the amount of released radioactivity against the concentration of the test compound to determine the EC₅₀ value (the concentration that elicits 50% of the maximal release). A significant increase in radioactivity in the buffer indicates that the compound is a neurotransmitter releaser.
In Vivo Confirmation: Assessing Neurochemical Effects in a Living System
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.[2][14][15][16] This allows for the direct assessment of a compound's effects on neurotransmitter dynamics in a physiological context.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens for assessing rewarding properties) in an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.
-
Drug Administration: Administer the test compound (1-(3-Methylphenyl)pyrrolidin-2-one) or a vehicle control.
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for the content of dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.
Data Presentation and Comparative Analysis
The data obtained from these experiments should be summarized in a clear and concise format to facilitate a direct comparison between 1-(3-Methylphenyl)pyrrolidin-2-one and the selected benchmark compounds.
In Vitro Neurochemical Profile
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity | DAT Release (EC₅₀, nM) | 5-HT Release (EC₅₀, nM) |
| 1-(3-Methylphenyl)pyrrolidin-2-one | Experimental Data | Experimental Data | Experimental Data | Calculated | Calculated | Experimental Data | Experimental Data |
| Pyrovalerone | ~12 | ~38 | >10,000 | >833 | >263 | No Release | No Release |
| α-PVP | 13 - 80 | 14 - 70 | >1,000 | >12.5 | >14 | No Release | No Release |
| Mephedrone | ~150 | ~100 | ~200 | ~0.75 | ~0.5 | Yes | Yes |
Note: The values for the comparator compounds are approximate and compiled from various sources for illustrative purposes.[1][5][6][7][10]
In Vivo Neurochemical Effects (Hypothetical Data)
| Compound | Peak % Increase in Nucleus Accumbens Dopamine | Peak % Increase in Prefrontal Cortex Norepinephrine | Peak % Increase in Prefrontal Cortex Serotonin |
| 1-(3-Methylphenyl)pyrrolidin-2-one | Experimental Data | Experimental Data | Experimental Data |
| Pyrovalerone | +++ | +++ | +/- |
| α-PVP | ++++ | +++ | + |
| Mephedrone | ++ | ++ | +++ |
Note: The relative effects are denoted by '+' symbols for a qualitative comparison.
Interpretation and Mechanistic Insights
The comparative data will allow for a robust interpretation of the neurochemical profile of 1-(3-Methylphenyl)pyrrolidin-2-one.
-
Potency and Selectivity: The IC₅₀ values will reveal the compound's potency at the monoamine transporters. The DAT/SERT and NET/SERT selectivity ratios will indicate its preference for catecholamine transporters over the serotonin transporter. A high selectivity for DAT and NET, similar to pyrovalerone and α-PVP, would suggest a predominantly stimulant-like profile.[5][6]
-
Mechanism of Action: The release assay data is critical. If the compound does not induce neurotransmitter release, it is likely a reuptake inhibitor, similar to pyrovalerone and α-PVP.[1] If it does induce release, its mechanism is more akin to mephedrone, which acts as a transporter substrate.[9][10]
-
In Vivo Effects: The microdialysis data will provide in vivo confirmation of the in vitro findings. A significant increase in extracellular dopamine in the nucleus accumbens is a hallmark of drugs with abuse potential. The relative changes in dopamine, norepinephrine, and serotonin will provide a more complete picture of its in vivo neurochemical signature.
Conclusion
This guide has outlined a systematic and comprehensive approach to benchmarking the neurochemical profile of the novel compound 1-(3-Methylphenyl)pyrrolidin-2-one. By employing a combination of in vitro receptor binding, neurotransmitter uptake and release assays, and in vivo microdialysis, researchers can elucidate its mechanism of action, potency, and selectivity. The comparative analysis against well-characterized compounds such as pyrovalerone, α-PVP, and mephedrone will provide crucial context for interpreting the experimental data and predicting the compound's potential pharmacological effects and abuse liability. This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery and development process.
References
-
Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Neuropharmacology of New Psychoactive Substances (NPS), 134, 4-12. [Link]
-
Stimulant. (2024). In Wikipedia. [Link]
-
Chaurasiya, R. P., et al. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(4), 343-358. [Link]
-
Mephedrone. (2024). In Wikipedia. [Link]
-
Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1548-1557. [Link]
-
Humblet, V., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 23-44. [Link]
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]
-
Lia, P. P., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8234. [Link]
-
Barrios-López, O., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology (Berl). [Link]
-
Wenthur, C. J., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Scientific Reports, 7, 43954. [Link]
-
Paillet-Loilier, M., et al. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 134(Pt A), 4-12. [Link]
-
Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 655-666. [Link]
-
Barrios-López, O., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology (Berl). [Link]
-
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18. [Link]
-
Ferreira, B., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. International Journal of Molecular Sciences, 25(16), 8683. [Link]
-
Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Shaver, L., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1184-1192. [Link]
-
Wires, E. C., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Pharmacology, 14, 1282245. [Link]
-
α-Pyrrolidinopentiophenone. (2024). In Wikipedia. [Link]
-
Jin, J., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52912. [Link]
-
López-Arnau, R., et al. (2012). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Journal of Neurochemistry, 120(5), 793-803. [Link]
-
Laws, S. C., et al. (2011). In vitro receptor binding assays. Methods in Molecular Biology, 787, 129-155. [Link]
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. [Link]
-
Zaami, S., et al. (2020). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. Critical Reviews in Toxicology, 50(7), 591-602. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 39, 93-119. [Link]
-
Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. [Link]
-
Gruene, T. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. [Link]
-
Ferreira, B., et al. (2018). In vitro metabolism studies on synthetic cathinones. Toxicology Letters, 295, S100. [Link]
-
Al-Imam, A. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Coppola, M., & Mondola, R. (2012). Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as "bath salts" or "plant food". Toxicology Letters, 211(2), 144-149. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
-
Gannon, B. M., et al. (2018). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Chemical Neuroscience, 9(11), 2535-2542. [Link]
-
Humblet, V., et al. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 23-44. [Link]
-
Di Ciano, P., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Neuroscience, 10, 153. [Link]
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]
- 7. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mephedrone - Wikipedia [en.wikipedia.org]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. news-medical.net [news-medical.net]
A Guide to Ensuring Reproducibility in In Vitro Assays: Evaluating 1-(3-Methylphenyl)pyrrolidin-2-one and Its Alternatives
In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the biological activity of novel chemical entities, using 1-(3-Methylphenyl)pyrrolidin-2-one as a case study. While direct experimental data on this specific compound is limited, its structural similarity to other N-aryl pyrrolidin-2-one derivatives suggests potential activity in several key areas, including monoamine transporter inhibition and cytotoxicity.
This document will not only explore these potential activities but, more importantly, will provide a detailed roadmap for establishing robust and reproducible in vitro assays to validate such claims. We will delve into the causality behind experimental choices, the implementation of self-validating systems, and the critical importance of appropriate comparative controls.
The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidin-2-one core is a five-membered lactam ring that is a common feature in a multitude of biologically active compounds.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including antibacterial, anticancer, and anticonvulsant activities.[2][3] The N-aryl substitution, as seen in 1-(3-Methylphenyl)pyrrolidin-2-one, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key area of interest for medicinal chemists.[4]
Postulated Biological Activities of 1-(3-Methylphenyl)pyrrolidin-2-one and Selection of Comparators
Based on the pharmacology of structurally related compounds, we can postulate several potential in vitro activities for 1-(3-Methylphenyl)pyrrolidin-2-one. This guide will focus on two such activities: monoamine transporter inhibition and cytotoxicity. To objectively assess the performance of our target compound, it is crucial to select appropriate and well-characterized alternatives for comparison.
-
Monoamine Transporter Inhibition: Compounds structurally similar to pyrovalerone, which feature a 2-pyrrolidinyl-pentanophenone backbone, are known inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[5] Given the structural resemblance, 1-(3-Methylphenyl)pyrrolidin-2-one may exhibit similar activity. Therefore, Pyrovalerone will be used as a positive control and comparator in our monoamine transporter uptake assay.
-
Cytotoxicity: As with any novel chemical entity intended for therapeutic use, an early assessment of cytotoxicity is essential.[6][7] To evaluate the potential cytotoxic effects of 1-(3-Methylphenyl)pyrrolidin-2-one, we will compare its performance against Doxorubicin , a well-established chemotherapeutic agent with known cytotoxic properties.
Ensuring Reproducibility: The Cornerstone of In Vitro Pharmacology
Inconsistent and irreproducible data are significant hurdles in preclinical drug development.[6] To address this, every protocol must be designed as a self-validating system. This involves meticulous attention to detail, the use of appropriate controls, and the calculation of key performance metrics to ensure the reliability of the generated data.
Key Reproducibility Metrics:
-
IC50/EC50: These values represent the concentration of a compound that elicits a 50% inhibitory or effective response, respectively. While crucial for determining potency, it's important to recognize that these values can vary between different assay platforms.[8]
-
Z'-Factor: This metric is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 may indicate issues with assay variability.[9] However, for some complex cell-based assays, a lower Z'-factor may be acceptable if the assay can still reliably identify active compounds.[9]
-
Coefficient of Variation (%CV): This is a measure of the relative variability of data and is calculated as the ratio of the standard deviation to the mean. Lower %CV values indicate higher precision.
The following experimental protocols are designed with these principles of reproducibility at their core.
Experimental Protocols
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.
Causality Behind Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are used. These cells provide a consistent and high level of transporter expression, crucial for a robust assay window.
-
Radiolabeled Substrate: The use of a radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) provides a highly sensitive and direct measure of transporter activity.[10]
-
Controls:
-
Vehicle Control: Represents 100% transporter activity.
-
Positive Control (Pyrovalerone): A known inhibitor used to establish a dose-response curve and validate assay performance.
-
Non-specific Uptake Control: A known potent inhibitor (e.g., mazindol for DAT) is used at a high concentration to determine the level of substrate uptake that is not mediated by the transporter. This is subtracted from all other measurements.
-
Experimental Workflow Diagram:
Caption: Workflow for the monoamine transporter uptake assay.
Step-by-Step Protocol:
-
Cell Plating: Seed HEK293 cells expressing either hDAT or hNET in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare serial dilutions of 1-(3-Methylphenyl)pyrrolidin-2-one, Pyrovalerone, and the non-specific uptake inhibitor in assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the test compounds and controls to the respective wells and pre-incubate for 10 minutes at room temperature.[10]
-
Radiolabeled Substrate Addition: Add the [3H]-labeled neurotransmitter (e.g., [3H]dopamine) to all wells to initiate uptake and incubate for a predetermined time (e.g., 10 minutes).[10]
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.[10]
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Causality Behind Experimental Choices:
-
Cell Line: A human cancer cell line, such as HeLa or A549, is commonly used for initial cytotoxicity screening. The choice of cell line should be relevant to the intended therapeutic area.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Controls:
-
Vehicle Control: Represents 100% cell viability.
-
Positive Control (Doxorubicin): A known cytotoxic agent used to validate the assay's ability to detect a cytotoxic effect.
-
Blank Control: Contains media and MTT reagent but no cells, to account for background absorbance.
-
Experimental Workflow Diagram:
Caption: Workflow for the MTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating: Seed the chosen cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 1-(3-Methylphenyl)pyrrolidin-2-one, Doxorubicin, or the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between 1-(3-Methylphenyl)pyrrolidin-2-one and the comparator compounds.
Table 1: Comparative Analysis of Monoamine Transporter Inhibition
| Compound | Transporter | IC50 (nM) ± SD | n | Z'-Factor | %CV |
| 1-(3-Methylphenyl)pyrrolidin-2-one | hDAT | Value | 3 | Value | Value |
| hNET | Value | 3 | Value | Value | |
| Pyrovalerone | hDAT | Value | 3 | Value | Value |
| hNET | Value | 3 | Value | Value |
SD: Standard Deviation; n: number of independent experiments
Table 2: Comparative Analysis of In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) ± SD | n | Z'-Factor | %CV |
| 1-(3-Methylphenyl)pyrrolidin-2-one | HeLa | Value | 3 | Value | Value |
| Doxorubicin | HeLa | Value | 3 | Value | Value |
SD: Standard Deviation; n: number of independent experiments
By adhering to these detailed protocols and focusing on the principles of reproducibility, researchers can generate high-quality, reliable data to accurately assess the in vitro pharmacological profile of 1-(3-Methylphenyl)pyrrolidin-2-one and other novel compounds. This rigorous approach is fundamental to making informed decisions in the drug discovery and development pipeline.
References
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 33-39.
- Conti, P., Di Pietro, G., & Tafi, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4935.
- Google Patents. (n.d.). Pyrrolidinone derivatives.
- Kocyigit, U. M., & Ozbilgin, S. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(12), 4691.
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
- Singh, S., & Kumar, V. (2023). Biologically active N-arylated pyrrolidine derivatives.
-
NIH National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Retrieved from [Link]
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2022).
- Fuentes-Medel, Y., et al. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 11(11), 2244.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5.
- Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674.
- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
- Meyers, R. M., et al. (2022). Reproducibility metrics for context-specific CRISPR screens. bioRxiv.
- Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 3, 33–41.
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
- Kumar, A., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(4), 844-849.
-
Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay performance and sensitivity. Retrieved from [Link]
- Istraten, M. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5779.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
The Pharma Innovation Journal. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Retrieved from [Link]
- Chen, Y. C., et al. (2018). In vitro and in vivo neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis, 26(1), 131-139.
- Singh, S., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5461–5476.
-
bioRxiv. (2022). Reproducibility metrics for CRISPR screens. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
The Journal of Phytopharmacology. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Retrieved from [Link]
- Chen, C. M., et al. (2020).
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
K-State College of Veterinary Medicine. (2020). Z' Does Not Need to Be > 0.5. Retrieved from [Link]
- Yang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913.
-
InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from [Link]
-
ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]
-
Lirias. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
- Al-Trawneh, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2651.
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Guidance and Key Requirements for Invitro Diagnostic Test Development Phases. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
- Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methylphenyl)pyrrolidin-2-one
Editorial Note: Specific safety data and disposal protocols for 1-(3-Methylphenyl)pyrrolidin-2-one are not widely documented. However, its structural isomer, N-Methyl-2-pyrrolidinone (NMP), is a well-characterized compound with extensive regulatory oversight. Given the close structural and functional similarities, this guide is predicated on the established safety profile and disposal procedures for NMP (CAS No. 872-50-4) as a scientifically sound surrogate. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Foundational Principle: Hazard-Driven Waste Management
The responsible disposal of any chemical begins with a thorough understanding of its intrinsic hazards. The entire disposal workflow is a direct consequence of the risks a substance poses to personnel and the environment. For N-Methyl-2-pyrrolidinone (NMP), a compound the U.S. Environmental Protection Agency (EPA) has determined to present an unreasonable risk to human health, these hazards are significant and multi-faceted.[1] The causality is clear: because the chemical is a reproductive toxin and a potent irritant, specific, stringent disposal protocols are required to mitigate exposure risks.
The hazard profile dictates the necessity of treating 1-(3-Methylphenyl)pyrrolidin-2-one as a regulated, hazardous waste stream, segregated from general laboratory trash to prevent environmental release and ensure regulatory compliance.
Table 1: Hazard Profile Summary (based on N-Methyl-2-pyrrolidinone)
| Hazard Classification | Description | Causality for Disposal Protocol |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[2][3][4][5] The EPA has specifically identified risks for developmental post-implantation fetal loss and reduced fertility.[1] | This is the primary driver for strict containment. Waste must be segregated to prevent any release into the environment, particularly into waterways. All handling requires robust PPE to prevent absorption. |
| Skin Irritation (Category 2) | Causes skin irritation.[2][4][5] | Mandates the use of chemical-resistant gloves and lab coats. All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][4][5] | Requires the use of safety goggles or a face shield. Dictates immediate access to an emergency eyewash station. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation.[2][4][5] | All handling and waste consolidation should occur in a certified chemical fume hood to prevent vapor inhalation. |
| Combustible Liquid (Category 4) | Combustible liquid.[2][4] | Waste containers must be kept away from heat, sparks, and open flames.[4] |
Pre-Disposal Operations: A System of Proactive Safety
Proper disposal is not a singular event but the culmination of a safe handling workflow. Every step, from initial handling to final waste collection, must be executed with the hazards in mind.
Mandatory Personal Protective Equipment (PPE)
To create a self-validating system of safety, the following PPE is non-negotiable and serves to sever the routes of exposure identified in the hazard profile.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before each use and practice proper removal technique to avoid skin contamination.[6]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[6]
-
Respiratory Protection: While handling in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[3][6]
Engineering Controls: The First Line of Defense
All transfers and consolidations of 1-(3-Methylphenyl)pyrrolidin-2-one waste must be conducted within a certified chemical fume hood.[2] This engineering control is critical for preventing the inhalation of vapors, directly addressing the compound's potential for respiratory irritation.[2][3]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of 1-(3-Methylphenyl)pyrrolidin-2-one waste.
Step 1: Waste Characterization and Segregation
-
Action: Immediately upon generation, classify any material (liquid, solid, or debris) contaminated with 1-(3-Methylphenyl)pyrrolidin-2-one as hazardous waste.
-
Causality: Due to its reproductive toxicity and irritant properties, this chemical cannot be disposed of down the drain or in regular trash.[6] It must be managed under the regulations set forth by the Resource Conservation and Recovery Act (RCRA).[7]
-
Procedure:
-
Segregate liquid waste containing 1-(3-Methylphenyl)pyrrolidin-2-one into a dedicated, compatible waste container. Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.[2][8]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) into a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Proper Waste Container Management
-
Action: Use only approved, chemically compatible containers for waste accumulation.
-
Causality: To prevent leaks, spills, and dangerous reactions, the container must be robust and compatible with the chemical's properties.
-
Procedure:
-
Select a container made of a material compatible with pyrrolidinone derivatives (e.g., high-density polyethylene, glass).
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[8]
-
Keep the container closed at all times, except when adding waste. This is a key requirement for satellite accumulation areas under RCRA.[9]
-
Step 3: Accurate and Compliant Labeling
-
Action: Label the hazardous waste container immediately upon starting accumulation.
-
Causality: Proper labeling is a core OSHA and EPA requirement, ensuring that hazards are clearly communicated to all laboratory personnel and waste handlers.
-
Procedure:
-
The label must include the words "Hazardous Waste."
-
Clearly list all chemical constituents by their full name, including "1-(3-Methylphenyl)pyrrolidin-2-one." Do not use abbreviations.
-
Indicate the approximate percentages of each component.
-
Clearly mark the relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Include the accumulation start date.
-
Step 4: Accumulation and Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Causality: SAAs provide a secure, controlled location for short-term waste storage at or near the point of generation, ensuring compliance and minimizing the risk of spills.[9]
-
Procedure:
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.
-
Causality: Final disposal must be handled by a licensed hazardous waste contractor to ensure compliance with all federal, state, and local regulations.[8][10]
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Do not exceed the accumulation time limits for your facility's generator status (e.g., 90 or 180 days).[9]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow and decision points for the proper disposal of 1-(3-Methylphenyl)pyrrolidin-2-one.
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. acciusa.com [acciusa.com]
- 4. westliberty.edu [westliberty.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1926.65 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. mtech.edu [mtech.edu]
- 10. geminiindustriesinc.com [geminiindustriesinc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Methylphenyl)pyrrolidin-2-one
Hazard Assessment: A Conservative Approach
Due to the absence of specific toxicological data for 1-(3-Methylphenyl)pyrrolidin-2-one, we will base our personal protective equipment (PPE) recommendations on the known hazards of 1-Methyl-2-pyrrolidinone (NMP). NMP is a widely used industrial solvent with a comprehensive and well-established safety data profile. Its hazards, as outlined in multiple safety data sheets, include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Vapors or mists may cause irritation to the respiratory system.[1][2][3]
-
Reproductive Toxicity: NMP is classified as a substance that may damage fertility or the unborn child.[1][2][4]
-
Combustibility: It is a combustible liquid, requiring precautions against ignition sources.[1][2]
Given these significant health risks, a stringent adherence to the following PPE protocols is essential to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough risk assessment of the potential hazards associated with NMP and, by extension, 1-(3-Methylphenyl)pyrrolidin-2-one.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye and face protection is mandatory.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn whenever handling the substance.
-
Splash Hazard: When there is a significant risk of splashing—such as during transfers of larger volumes or when the substance is under pressure—a face shield should be worn in addition to chemical splash goggles.
Hand Protection
The skin is a primary route of exposure, and this compound is known to cause skin irritation.[1][2][3] The choice of glove material is critical for providing an effective barrier.
-
Recommended for Prolonged Contact: Butyl rubber gloves (with a thickness of at least 0.7 mm) are recommended for full contact, offering a breakthrough time of up to 480 minutes.
-
For Splash Protection Only: Latex gloves may provide minimal protection against splashes but have a much shorter breakthrough time (around 60 minutes) and are not suitable for prolonged or immersive contact.
-
Action Protocol: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and dispose of the contaminated gloves as hazardous waste.
Body Protection
To prevent accidental skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A standard laboratory coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Coveralls: In situations involving large quantities or a high likelihood of significant exposure, disposable chemical-resistant coveralls should be worn.
Respiratory Protection
Inhalation of vapors or mists can lead to respiratory irritation.[1][2] Engineering controls should be the primary method of exposure reduction.
-
Engineering Controls: All handling of 1-(3-Methylphenyl)pyrrolidin-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
When Respiratory Protection is Needed: If work must be performed outside of a fume hood, or if vapors are generated, respiratory protection is required. A respirator with an organic vapor cartridge (Filter Type A) combined with a particulate pre-filter (P2) is recommended. All respiratory protection programs must adhere to OSHA 29 CFR 1910.134, including fit-testing and training.
Summary of PPE Recommendations
| Task / Scenario | Minimum Required PPE |
| Low-Volume Weighing/Handling | Chemical Splash Goggles, Butyl Rubber Gloves, Laboratory Coat |
| Solution Preparation & Transfers | Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves, Chemical-Resistant Apron over Laboratory Coat |
| High-Volume or High-Energy Operations | Chemical Splash Goggles, Face Shield, Butyl Rubber Gloves, Chemical-Resistant Coveralls |
| Risk of Vapor or Aerosol Generation | All of the above, plus a properly fitted respirator with appropriate cartridges |
Operational and Disposal Plans
A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or used.
-
Handling: Conduct all transfers and manipulations of the chemical within the fume hood to minimize vapor inhalation.
-
Post-Handling: After completing your work, decontaminate any surfaces. Remove PPE carefully to avoid contaminating your skin, and dispose of single-use items in a designated hazardous waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1][2][4]
Storage
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] The storage location should be locked and away from heat or ignition sources.[1]
Spill Management
In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[1] Collect the contaminated material into a sealed container for hazardous waste disposal.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[1][4][5] Dispose of this waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE based on experimental risk factors.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
References
The following sources, primarily concerning the surrogate compound 1-Methyl-2-pyrrolidinone (NMP), were used to develop this safety guide.
-
Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Source: Sigma-Aldrich.
-
Safety Data Sheet for 1-Methylpyrrolidine. Source: Fisher Scientific. (Note: This is a related but different chemical, some general handling principles may apply).
-
Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Source: Fisher Scientific.
-
Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Source: Associates of Cape Cod, Inc.
-
Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Source: Sigma-Aldrich.
-
Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Source: Spectrum Chemical.
-
PubChem Entry for N-methyl-2-pyrrolidone. Source: National Center for Biotechnology Information.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
pyrrolidin-2-one)
